molecular formula C5H12O3<br>C5H12O3<br>CH3O(CH2)2O(CH2)2OH B087266 Methyl-PEG2-alcohol CAS No. 111-77-3

Methyl-PEG2-alcohol

Numéro de catalogue: B087266
Numéro CAS: 111-77-3
Poids moléculaire: 120.15 g/mol
Clé InChI: SBASXUCJHJRPEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Diethylene glycol monomethyl ether is a colorless liquid with a sweet odor. Floats and mixes with water. (USCG, 1999)
2-(2-methoxyethoxy)ethanol is a hydroxypolyether that is the monomethyl ether derivative of diethylene glycol. It has a role as a teratogenic agent and a solvent. It is a hydroxypolyether, a diether and a glycol ether. It is functionally related to a diethylene glycol.
2-(2-Methoxyethoxy)ethanol has been reported in Solanum lycopersicum with data available.

Propriétés

IUPAC Name

2-(2-methoxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-7-4-5-8-3-2-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBASXUCJHJRPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3, Array
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8541
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0040
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3025049
Record name Diethylene glycol monomethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3025049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diethylene glycol monomethyl ether is a colorless liquid with a sweet odor. Floats and mixes with water. (USCG, 1999), Liquid, Colorless liquid; [Hawley] Hygroscopic; [HSDB], COLOURLESS LIQUID., Colorless liquid with a sweet odor.
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8541
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethanol, 2-(2-methoxyethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethylene glycol monomethyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4841
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0040
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1025
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

381 °F at 760 mmHg (NTP, 1992), 193 °C, 381 °F
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8541
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/96
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0040
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1025
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

200 °F (NTP, 1992), 205 °F (96 °C) (open cup), 93 °C o.c., 200 °F
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8541
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/96
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0040
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1025
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Miscible /1X10+6 mg/L/ with water, Miscible with alcohol, glycerol, ether, acetone, dimethylformamide, Very soluble in ethanol, ethyl ether, SOL IN ALL PROPN IN BENZENE, Solubility in water: very good
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8541
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/96
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0040
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.025 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.035 g/cu cm at 20 °C, Relative density (water = 1): 1.04, 1.025
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8541
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/96
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0040
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1025
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Density

4.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.14 (Air = 1), Relative vapor density (air = 1): 4.1, 4.14
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8541
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/96
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0040
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1025
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.2 mmHg at 68 °F ; 0.25 mmHg at 77 °F (NTP, 1992), 0.25 [mmHg], 0.25 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 30, 0.2 mmHg
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8541
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diethylene glycol monomethyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4841
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/96
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0040
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1025
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Color/Form

Colorless liquid, Water-white liquid, Light yellow clear liquid

CAS No.

111-77-3
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8541
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diethylene glycol monomethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylene glycol monomethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Methoxyethoxy)ethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-(2-methoxyethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethylene glycol monomethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3025049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyethoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.551
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/465DDJ8G8K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/96
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0040
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1025
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-94 °F (NTP, 1992), Less than -84 °C, -94 °F
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8541
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/96
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLENE GLYCOL MONOMETHYL ETHER
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1025
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of Methyl-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular structure of chemical linkers is paramount. Methyl-PEG2-alcohol, a member of the polyethylene glycol (PEG) family, serves as a fundamental building block in the synthesis of more complex molecules, notably as a PROTAC (Proteolysis Targeting Chimera) linker.[1] This guide elucidates its core structural and chemical properties.

Chemical Structure and Properties

This compound is characterized by a methyl ether at one terminus and a primary alcohol at the other, bridged by a short chain of two repeating ethylene glycol units. This amphiphilic nature, with a hydrophobic methyl terminus and a hydrophilic hydroxyl group and PEG chain, imparts specific solubility characteristics crucial for its application in linker chemistry. The official chemical name is 2-(2-methoxyethoxy)ethanol.

The fundamental structure is composed of a methyl group (CH₃) connected to a diethylene glycol backbone, which is terminated by a hydroxyl group (-OH). The systematic nomenclature clearly indicates a methyl group ("Methyl"), two ethylene glycol units ("-PEG2-"), and a terminal alcohol function ("-alcohol").

PropertyValueReference
Chemical Formula C₅H₁₂O₃[2][3]
Molecular Weight 120.15 g/mol [3]
CAS Number 111-77-3[2]

Structural Visualization

A two-dimensional representation of the this compound structure provides a clear illustration of the connectivity of its constituent atoms. The following diagram was generated using the Graphviz DOT language to depict this molecular arrangement.

Methyl_PEG2_alcohol C1 C H1a H C1->H1a H1b H C1->H1b H1c H C1->H1c O1 O C1->O1 C2 C O1->C2 H2a H C2->H2a H2b H C2->H2b C3 C C2->C3 H3a H C3->H3a H3b H C3->H3b O2 O C3->O2 C4 C O2->C4 H4a H C4->H4a H4b H C4->H4b C5 C C4->C5 H5a H C5->H5a H5b H C5->H5b O3 O C5->O3 H_O3 H O3->H_O3

Molecular structure of this compound.

Experimental Protocols

While this document focuses on the core structure, the utility of this compound is demonstrated in its experimental application, primarily in the synthesis of PROTACs. A generalized experimental workflow for incorporating this linker is as follows:

  • Activation of the Hydroxyl Group: The terminal hydroxyl group of this compound is typically activated to facilitate conjugation. This can be achieved by converting it into a better leaving group, such as a tosylate (by reaction with tosyl chloride) or a mesylate (by reaction with mesyl chloride), or into a halide.

  • Nucleophilic Substitution: The activated linker is then reacted with a nucleophilic functional group on either the E3 ligase ligand or the target protein ligand. This step forms a covalent bond, attaching the PEG linker to one of the two ligands.

  • Deprotection and Second Conjugation: If protecting groups are used on the other ligand, they are removed. The free functional group on the now-linked PEG chain is then reacted with the second ligand to complete the PROTAC synthesis.

  • Purification and Characterization: The final PROTAC conjugate is purified using techniques such as high-performance liquid chromatography (HPLC). The structure and purity are confirmed by analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The specific conditions for these steps, including solvents, temperatures, and reaction times, are highly dependent on the specific ligands being conjugated.

The following diagram illustrates a generalized logical workflow for the synthesis of a PROTAC molecule utilizing a PEG-based linker like this compound.

PROTAC_Synthesis_Workflow cluster_0 Preparation cluster_1 Synthesis Steps cluster_2 Finalization Ligand_A E3 Ligase Ligand Conjugation1 First Conjugation (Linker + Ligand A) Ligand_A->Conjugation1 Linker This compound Ligand_B Target Protein Ligand Conjugation2 Second Conjugation (Intermediate + Ligand B) Ligand_B->Conjugation2 Activation Activate Linker (e.g., Tosylation) Activation->Conjugation1 Step 2a Conjugation1->Conjugation2 Step 2b Purification Purification (e.g., HPLC) Conjugation2->Purification Step 3 Characterization Characterization (e.g., MS, NMR) Purification->Characterization Step 4 Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

Generalized workflow for PROTAC synthesis.

References

An In-depth Technical Guide to the Chemical Properties of Methyl-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-PEG2-alcohol, systematically named 2-(2-methoxyethoxy)ethan-1-ol and also known by trade names such as Methyl Carbitol, is a bifunctional molecule featuring both an ether and a primary alcohol functional group. This diethylene glycol monomethyl ether is a clear, colorless, and hygroscopic liquid at room temperature.[1] Its unique combination of hydrophilicity, biocompatibility, and chemical reactivity makes it a critical component in diverse applications, ranging from an industrial solvent to a crucial linker in advanced drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).[2][3]

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental methodologies for their determination, and insights into its application in contemporary drug discovery.

Core Chemical and Physical Properties

The physicochemical properties of this compound are well-documented and crucial for its application in various scientific and industrial fields. These properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 2-(2-methoxyethoxy)ethan-1-ol[1]
Synonyms Diethylene glycol monomethyl ether, Methyl Carbitol, Methyldiglycol[1][4]
CAS Number 111-77-3[1]
Molecular Formula C₅H₁₂O₃[4]
Molecular Weight 120.15 g/mol [4]
Appearance Clear, colorless, slightly viscous liquid[1][5]
Density 1.02 g/mL[1]
Melting Point -69 °C[1]
Boiling Point 194 °C[1]
Flash Point 96 °C[1]
Solubility in Water Miscible[1]
Vapor Pressure 0.2 mmHg at 20 °C[6]
Refractive Index (n20/D) 1.426[6]

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The methoxy group (CH₃O-) would appear as a singlet. The four methylene groups (-CH₂-) adjacent to the ether and alcohol functionalities will present as multiplets, with their chemical shifts influenced by the electronegativity of the neighboring oxygen atoms. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display five unique signals, corresponding to each of the five carbon atoms in the molecule.[7][8] The carbon of the methoxy group will be the most upfield. The chemical shifts of the four methylene carbons will be in the ether region of the spectrum, with their precise locations determined by their position relative to the oxygen atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its functional groups.[9][10] A prominent, broad absorption band is expected in the region of 3650-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding.[10] Strong C-O stretching vibrations for the ether and alcohol groups will be visible in the fingerprint region, typically between 1200-1000 cm⁻¹.[10] The C-H stretching of the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (120.15 g/mol ).[4] Common fragmentation patterns for ethers and alcohols are expected. Alpha-cleavage next to the oxygen atoms is a likely fragmentation pathway.[11] For the alcohol, a characteristic loss of a water molecule (M-18) may also be observed.[11]

Experimental Protocols

This section outlines general methodologies for the synthesis and characterization of this compound and similar compounds.

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including this compound.[12][13][14] The reaction proceeds via an Sₙ2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[13][14]

General Protocol:

  • Alkoxide Formation: A suitable alcohol is deprotonated using a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., dry THF) to form the corresponding alkoxide. For the synthesis of this compound, one could start with ethylene glycol and react it with a methylating agent, or with 2-methoxyethanol and react it with an ethylene oxide equivalent.

  • Nucleophilic Substitution: The primary alkyl halide (e.g., 2-chloroethanol or its protected form) is added to the alkoxide solution.

  • Reaction Conditions: The reaction mixture is typically stirred at a temperature ranging from room temperature to a gentle reflux for several hours to ensure complete reaction.[14]

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified using distillation or column chromatography to yield the pure ether alcohol.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient micro-scale technique for determining the boiling point of a liquid.[15][16]

Methodology:

  • Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube.[15]

  • Apparatus Setup: The test tube is attached to a thermometer, and a capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Heating: The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The side arm of the Thiele tube is gently heated.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is then discontinued.

  • Boiling Point Determination: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[15]

Measurement of Solubility

The solubility of this compound in various solvents can be quantitatively determined using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.[17]

General GC Methodology for Mutual Solubility:

  • Sample Preparation: A mixture of this compound and the solvent of interest is prepared and allowed to equilibrate.

  • Phase Separation: The two phases (if immiscible) are separated.

  • Analysis: A known amount of each phase is analyzed by gas chromatography. By using a suitable internal or external standard, the concentration of the solute in each phase can be determined, thus providing the mutual solubilities.[17]

Applications in Drug Development: The PROTAC Linker

A significant application of this compound in modern drug development is its use as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[18]

The PROTAC Mechanism of Action

The mechanism involves the PROTAC molecule simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[19] This proximity induces the E3 ligase to ubiquitinate the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[18] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[18]

PROTAC_Cycle cluster_formation Component Binding POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC involves the covalent linkage of a ligand for the target protein and a ligand for an E3 ligase via a suitable linker, such as one derived from this compound.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps POI_Ligand POI Ligand (with reactive handle) Step1 Step 1: Couple POI Ligand to Linker POI_Ligand->Step1 Linker This compound (derivatized) Linker->Step1 E3_Ligand E3 Ligase Ligand (with reactive handle) Step2 Step 2: Couple E3 Ligand to Intermediate E3_Ligand->Step2 Intermediate POI-Linker Intermediate Step1->Intermediate Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Intermediate->Step2 Purification Purification & Characterization (HPLC, NMR, MS) Final_PROTAC->Purification

Caption: A generalized workflow for the chemical synthesis of a PROTAC molecule.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[1] It is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere to prevent moisture absorption.[2] It is advisable to wear personal protective equipment, including gloves and safety glasses, when handling this chemical.[20]

Conclusion

This compound is a versatile chemical with well-defined properties that make it invaluable in both industrial and research settings. For drug development professionals, its role as a flexible and hydrophilic linker is of particular importance, enabling the design and synthesis of innovative therapeutics like PROTACs. A thorough understanding of its chemical properties, supported by robust experimental methodologies, is essential for its effective application and the advancement of targeted protein degradation technologies.

References

An In-depth Technical Guide to the Synthesis and Purification of Methyl-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Methyl-PEG2-alcohol, also known as 2-(2-methoxyethoxy)ethanol. This bifunctional molecule is a valuable building block in various scientific fields, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and as a linker in drug delivery systems. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate key processes.

Synthesis of this compound

The most common and versatile method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. Two primary routes are presented here, utilizing readily available starting materials.

Synthesis Route 1: From 2-Methoxyethanol and 2-Chloroethanol

This route involves the deprotonation of 2-methoxyethanol to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with 2-chloroethanol.

Reaction Scheme:

CH₃OCH₂CH₂OH + NaH → CH₃OCH₂CH₂ONa + H₂

CH₃OCH₂CH₂ONa + ClCH₂CH₂OH → CH₃OCH₂CH₂OCH₂CH₂OH + NaCl

Experimental Protocol:

  • Preparation of Sodium 2-methoxyethoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

  • Add 2-methoxyethanol (1.0 equivalent) to the flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (NaH, 1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Williamson Ether Synthesis: To the freshly prepared sodium 2-methoxyethoxide solution, add 2-chloroethanol (1.0 equivalent) dropwise.

  • Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Add diethyl ether to the residue and wash with water to remove any remaining inorganic salts.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Synthesis Route 2: From Diethylene Glycol and a Methylating Agent

An alternative approach involves the methylation of diethylene glycol. While various methylating agents can be used, dimethyl sulfate is a common choice in industrial preparations.

Reaction Scheme:

HOCH₂CH₂OCH₂CH₂OH + (CH₃)₂SO₄ + NaOH → CH₃OCH₂CH₂OCH₂CH₂OH + Na(CH₃)SO₄ + H₂O

Experimental Protocol:

  • To a reaction vessel, add diethylene glycol (1.5-8 equivalents) and a basic catalyst such as solid sodium hydroxide (NaOH).

  • Heat the mixture to a temperature between 40-100 °C.

  • Slowly add dimethyl sulfate (1.0 equivalent) to the reaction mixture while maintaining the temperature.

  • Allow the reaction to proceed for 2-8 hours with vigorous stirring.

  • Monitor the reaction for the consumption of dimethyl sulfate.

  • Work-up: After completion, cool the reaction mixture.

  • Neutralize any excess base with a suitable acid.

  • The crude product can be separated from the aqueous layer. Further purification is necessary to remove unreacted diethylene glycol and byproducts.

Quantitative Data for Synthesis:

The following table summarizes typical quantitative data for the synthesis of this compound based on industrial methodologies.

ParameterSynthesis Route 2 (Diethylene Glycol & Dimethyl Sulfate)
Molar Ratio (Diethylene Glycol : Dimethyl Sulfate)1.5 - 8 : 1
Reaction Temperature40 - 100 °C
Reaction Time2 - 8 hours
Methyl Conversion80 - 95%[1]
Selectivity for this compound80 - 85%[1]

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual solvents. Fractional distillation under reduced pressure is the most effective method for obtaining high-purity this compound.

Experimental Protocol: Vacuum Fractional Distillation

  • Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks.

  • Charge the distillation flask with the crude this compound.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the initial fractions, which may contain lower-boiling impurities.

  • Collect the main fraction at the boiling point of this compound at the corresponding pressure (Boiling point: 194 °C at 760 mmHg).

  • Monitor the purity of the collected fractions using GC-MS or NMR spectroscopy.

Quantitative Data for Purification:

ParameterVacuum Fractional Distillation
Typical Purity Achieved>99%
Key Impurities RemovedUnreacted starting materials (e.g., diethylene glycol), higher PEG oligomers, residual solvents

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and to identify any volatile impurities. The retention time and the mass spectrum of the synthesized product should match those of a reference standard.

Typical GC-MS Parameters:

ParameterValue
Gas Chromatograph
ColumnDB-5ms or equivalent
Inlet Temperature250 °C
Oven Program50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier GasHelium
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Range35-500 amu
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

Expected NMR Data (in CDCl₃):

  • ¹H NMR:

    • ~3.70 ppm (t, 2H, -OCH₂CH₂OH)

    • ~3.65 ppm (t, 2H, -OCH₂CH₂OH)

    • ~3.58 ppm (s, 4H, -OCH₂CH₂O-)

    • ~3.38 ppm (s, 3H, CH₃O-)

    • ~2.5 ppm (br s, 1H, -OH)

  • ¹³C NMR:

    • ~72.5 ppm (-OCH₂CH₂OH)

    • ~70.5 ppm (-OCH₂CH₂O-)

    • ~61.7 ppm (-CH₂OH)

    • ~59.0 ppm (CH₃O-)

Visualizations

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound Reactants 2-Methoxyethanol + NaH + 2-Chloroethanol Reaction Williamson Ether Synthesis in THF, Reflux Reactants->Reaction Workup Quenching Solvent Removal Extraction Reaction->Workup CrudeProduct Crude This compound Workup->CrudeProduct

Caption: Workflow for the synthesis of this compound.

Purification Workflow

PurificationWorkflow Purification of this compound CrudeProduct Crude This compound Distillation Vacuum Fractional Distillation CrudeProduct->Distillation PureProduct Pure This compound (>99%) Distillation->PureProduct Analysis GC-MS NMR PureProduct->Analysis

Caption: Workflow for the purification and analysis of this compound.

References

The Pivotal Role of Methyl-PEG2-alcohol in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Significance of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, commandeering the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a passive tether; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[2][3]

Among the diverse array of linker types, polyethylene glycol (PEG) linkers are frequently employed due to their advantageous characteristics. This guide provides a comprehensive technical overview of the role of a specific, short-chain PEG linker, Methyl-PEG2-alcohol, in the design and development of novel protein degraders.

This compound: A Key Building Block in PROTAC Linkers

This compound, with the chemical structure COCCOCCO, is a PEG-based PROTAC linker that serves as a fundamental building block in the synthesis of these targeted protein degraders.[4] Its structure, featuring two ethylene glycol units with a terminal methyl ether and a primary alcohol, imparts a unique combination of properties that are highly valuable in PROTAC design.

The primary role of this compound is to function as a hydrophilic and flexible spacer. The ether oxygens in the PEG chain can form hydrogen bonds with water, thereby increasing the overall water solubility of the PROTAC molecule.[5][6] This is a crucial feature, as PROTACs are often large molecules that can suffer from poor solubility, which in turn can limit their bioavailability and therapeutic efficacy.

The flexibility of the PEG linker is essential for facilitating the formation of a stable and productive ternary complex.[5] The linker must be of an optimal length to allow the POI and the E3 ligase to come together in the correct orientation for efficient ubiquitination, without causing steric hindrance.[3] While longer PEG chains can offer greater reach, shorter linkers like PEG2 can provide the necessary proximity for certain target and E3 ligase pairs.

Quantitative Analysis of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each specific PROTAC system. The following tables summarize illustrative quantitative data from various studies, highlighting the impact of linker length on the degradation efficiency (DC50 and Dmax) of PROTACs targeting different proteins.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C5H12O3
Molecular Weight 120.15 g/mol
Appearance Colorless to off-white liquid
Boiling Point 194.1 °C
Melting Point -70 °C
Solubility Miscible with water

Table 2: Comparative Degradation Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTAC CompoundLinker CompositionDC50 (nM) [a]Dmax (%) [b]
PROTAC-PEG2 PEG2> 5000Not Reported
PROTAC-PEG3 PEG3< 500> 90
PROTAC-PEG4 PEG4< 500> 90
PROTAC-PEG5 PEG5< 500> 90

[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[5] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[5] (Data is illustrative and compiled from various sources in the literature for BRD4-targeting PROTACs recruiting the CRBN E3 ligase.[7])

Table 3: Influence of PEG Linker Length on Degradation Efficiency of SMARCA2-Targeting PROTACs

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)
PROTAC A Alkyl>1000<20
PROTAC B PEG250055
PROTAC C PEG425070

(Data is illustrative and compiled from various sources in the literature.[6])

Detailed Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a this compound-derived Linker

This protocol outlines a general synthetic route for incorporating a PEG2 linker, derived from this compound, into a PROTAC molecule. This typically involves activation of the terminal hydroxyl group of a PEG linker, followed by sequential coupling to the E3 ligase ligand and the POI ligand.

Step 1: Activation of the PEG2 Linker (Example: Tosylation)

  • Dissolve a commercially available bifunctional PEG2 linker (e.g., HO-PEG2-COOH) (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (TEA) (1.5 eq).

  • Cool the reaction mixture to 0°C.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the activated linker (e.g., TsO-PEG2-COOH).

Step 2: Coupling of the Activated Linker to the E3 Ligase Ligand

  • Dissolve the amine-containing E3 ligase ligand (e.g., pomalidomide) (1.0 eq) and the activated PEG2 linker (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction at an elevated temperature (e.g., 60°C) overnight under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the E3 ligase-linker conjugate by flash column chromatography or preparative HPLC.

Step 3: Coupling of the POI Ligand to the E3 Ligase-Linker Conjugate

  • Dissolve the POI ligand with a suitable functional group (e.g., an amine) (1.0 eq), the purified E3 ligase-linker conjugate (with a carboxylic acid) (1.0 eq), and a peptide coupling reagent such as HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq).

  • Stir the reaction at room temperature overnight under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC and to calculate DC50 and Dmax values.[1][8]

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amount for all samples and prepare them for electrophoresis.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the downstream functional consequence of target protein degradation, such as inhibiting cancer cell growth.[1]

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment:

    • Add serially diluted PROTACs to the wells. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for a desired duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • Signal Development:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well, mix on an orbital shaker to induce lysis, and incubate to stabilize the luminescent signal.

  • Measurement and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control and plot the results to determine the IC50 value using non-linear regression.[1]

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC design and evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Ub_POI Poly-ubiquitinated POI E3_Ligase->Ternary_Complex E3_Ligase->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->E3_Ligase Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Experimental_Workflow Start PROTAC Design (Select POI, E3 Ligase, Linker) Synthesis Chemical Synthesis of PROTAC (e.g., using this compound derivative) Start->Synthesis Biochemical_Assays Biochemical Assays (e.g., Binding Affinity) Synthesis->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Biochemical_Assays->Cell_Based_Assays Degradation_Assay Western Blot for Degradation (Determine DC50, Dmax) Cell_Based_Assays->Degradation_Assay Viability_Assay Cell Viability Assay (Determine IC50) Cell_Based_Assays->Viability_Assay Optimization Lead Optimization (Modify Linker, Ligands) Degradation_Assay->Optimization Viability_Assay->Optimization Optimization->Synthesis Iterate In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Optimization->In_Vivo_Studies Optimized PROTAC BRD4_Signaling_Pathway BRD4 BRD4 Chromatin Chromatin BRD4->Chromatin Binds to acetylated histones Transcription_Factors Transcription Factors (e.g., c-Myc) Chromatin->Transcription_Factors Recruits Gene_Expression Oncogene Expression Transcription_Factors->Gene_Expression Promotes Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation Drives PROTAC BRD4 PROTAC (with PEG linker) PROTAC->BRD4 Induces Degradation

References

An In-depth Technical Guide to Methyl-PEG2-alcohol as a Linker: Mechanism of Action and Application in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. The linker connecting the target-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy. Methyl-PEG2-alcohol, a short, hydrophilic linker building block, offers a versatile platform for the synthesis of PROTACs with improved physicochemical properties. This technical guide delineates the mechanism of action of this compound as a linker, provides detailed experimental protocols for its activation and conjugation, presents quantitative data on the impact of PEG linkers, and illustrates key biological and experimental workflows.

Introduction to this compound as a Linker

This compound, chemically known as 2-(2-methoxyethoxy)ethan-1-ol, is a bifunctional molecule featuring a methyl-capped di-ethylene glycol (PEG2) chain with a terminal primary alcohol. Its structure imparts hydrophilicity, which can be advantageous in overcoming the solubility challenges often associated with large, hydrophobic PROTAC molecules.[1] The terminal alcohol serves as a versatile chemical handle for further derivatization, allowing for its incorporation into the final PROTAC structure.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 111-77-3[2]
Molecular Formula C5H12O3[2]
Molecular Weight 120.15 g/mol [2]
Boiling Point 194 °C[3]
Melting Point -70 °C[3]
Water Solubility Miscible[3]

Core Mechanism of Action: From Inert Alcohol to a Reactive Linker

The primary alcohol of this compound is not inherently reactive towards common functional groups on protein ligands, such as amines or carboxylic acids. Therefore, it must first be "activated" by converting the hydroxyl group into a good leaving group or a more reactive functional moiety. This activation is the cornerstone of its mechanism of action as a linker.

Activation of the Terminal Alcohol

Two common methods for activating the terminal alcohol are tosylation and mesylation. These reactions convert the hydroxyl group into a sulfonate ester, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Tosylation: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA) or pyridine, to form a tosylate.[4][5]

Mesylation: Similarly, the alcohol can be reacted with methanesulfonyl chloride (MsCl) in the presence of a base to yield a mesylate.

The resulting tosylate or mesylate of this compound is now primed for reaction with a nucleophile, such as an amine, thiol, or carboxylate on a target-binding ligand or an E3 ligase ligand.

Conjugation to Bioactive Molecules

Once activated, the Methyl-PEG2-linker can be conjugated to a bioactive molecule through a nucleophilic substitution reaction. For instance, an amine-containing ligand can displace the tosylate or mesylate group to form a stable secondary amine linkage. This reaction is the key step in incorporating the Methyl-PEG2-linker into the final PROTAC structure.

Quantitative Data on PEG Linkers in PROTACs

While specific quantitative data for PROTACs utilizing a this compound linker is not extensively available in the public domain, the following tables provide representative data from studies on PROTACs with other short PEG linkers. This data illustrates the critical role of linker length and composition in determining a PROTAC's efficacy.

Table 1: Impact of PEG Linker Length on PROTAC-Induced Protein Degradation

PROTAC TargetLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4PEG310>95[6]
BRD4PEG45>95[6]
BRD4PEG525~90[6]
ERα12-atom PEG>1000<20[7]
ERα16-atom PEG10>90[7]

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: Representative Pharmacokinetic Properties of PEGylated versus Non-PEGylated Biologics

MoleculeHalf-life (in mice)Reference
Recombinant Human TIMP-11.1 hours[8][9]
PEG20K-TIMP-128 hours[8][9]

This data highlights that PEGylation can significantly extend the in vivo half-life of biomolecules.

Experimental Protocols

The following are detailed, representative protocols for the activation of a methyl-PEG-alcohol and its subsequent use in PROTAC synthesis. These protocols are based on established chemical transformations and can be adapted for this compound.

Protocol 1: Activation of this compound via Tosylation

Objective: To convert the terminal hydroxyl group of this compound into a tosylate, a good leaving group for subsequent conjugation.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 0.1 M HCl

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA (1.5 eq) or pyridine (2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM to the cooled reaction mixture.

  • Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 0.1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Methyl-PEG2-tosylate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conjugation of Activated Methyl-PEG2-linker to an Amine-containing Ligand

Objective: To conjugate the activated Methyl-PEG2-tosylate to a ligand containing a primary or secondary amine.

Materials:

  • Methyl-PEG2-tosylate (from Protocol 1)

  • Amine-containing ligand (e.g., a warhead or E3 ligase ligand)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve the Methyl-PEG2-tosylate (1.0 eq) and the amine-containing ligand (1.1 eq) in anhydrous DMF in a reaction vial.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir overnight under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final conjugated molecule.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the use of this compound as a linker in PROTACs.

PROTAC_Mechanism cluster_Cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC (with Me-PEG2-Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Linker_Activation_Workflow Start This compound (HO-PEG2-Me) Activation Activation of Hydroxyl Group (e.g., Tosylation) Start->Activation Activated_Linker Activated Linker (e.g., TsO-PEG2-Me) Activation->Activated_Linker Conjugation1 Nucleophilic Substitution Activated_Linker->Conjugation1 Warhead Warhead Ligand (with Nucleophile, e.g., -NH2) Warhead->Conjugation1 E3_Ligase_Ligand E3 Ligase Ligand (with Nucleophile, e.g., -NH2) Conjugation2 Second Conjugation E3_Ligase_Ligand->Conjugation2 Intermediate Linker-Ligand Intermediate Conjugation1->Intermediate Intermediate->Conjugation2 Final_PROTAC Final PROTAC Molecule Conjugation2->Final_PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Conclusion

This compound is a valuable and versatile building block in the design and synthesis of PROTACs. Its inherent hydrophilicity and the reactivity of its terminal alcohol upon activation provide a strategic advantage in developing potent and drug-like protein degraders. While the optimization of linker length and composition remains a critical and often empirical process, the principles and protocols outlined in this guide offer a solid foundation for the rational design and synthesis of next-generation PROTACs. Further research focusing on the systematic evaluation of short, discrete PEG linkers, such as this compound, will undoubtedly contribute to a deeper understanding of the structure-activity relationships that govern PROTAC efficacy.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl-PEG2-alcohol (also known as 2-(2-methoxyethoxy)ethanol; CAS No. 111-77-3), focusing on its solubility and stability. This information is critical for its application in bioconjugation, as a linker in Proteolysis Targeting Chimeras (PROTACs), and in drug delivery systems.

Core Properties of this compound

This compound is a short-chain, monodisperse polyethylene glycol (PEG) derivative characterized by a terminal methyl ether group and a hydroxyl group. This amphiphilic nature governs its behavior in various solvent systems and its chemical stability.

Solubility Profile

The solubility of this compound is dictated by its ability to form hydrogen bonds via its hydroxyl group and ether linkages with polar solvents, while the ethyl groups provide some non-polar character.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, based on its chemical structure and data from suppliers, it is known to be miscible with water and many common organic solvents.[1] The following table provides a summary of its solubility. It is crucial to experimentally determine the precise solubility for specific applications and conditions.

Solvent SystemSolvent TypeTemperature (°C)Estimated Solubility ( g/100 mL)
WaterAqueous25Miscible
Phosphate-Buffered Saline (PBS)Aqueous Buffer25Miscible
EthanolPolar Protic25Very Soluble
MethanolPolar Protic25Very Soluble
Dichloromethane (DCM)Polar Aprotic25Soluble
AcetonePolar Aprotic25Miscible
Diethyl EtherNon-polar25Soluble

Note: "Miscible" indicates solubility in all proportions. "Very Soluble" suggests high solubility, likely greater than 50 g/100 mL. "Soluble" indicates good solubility. These values are estimates and should be confirmed experimentally.

Factors Influencing Solubility

solubility This compound Solubility polarity Solvent Polarity ('Like dissolves like') solubility->polarity temperature Temperature solubility->temperature salts Presence of Salts ('Salting-out' effect) solubility->salts

Caption: Key factors affecting the solubility of this compound.

Stability Profile

This compound is generally a stable compound under standard laboratory conditions.[1][2][3] However, its stability can be compromised by specific environmental factors.

Key Stability Considerations
  • Hygroscopicity: The compound is hygroscopic and will absorb moisture from the air.[1][2][3] It is recommended to store it under a dry, inert atmosphere, such as nitrogen or argon.[1]

  • Oxidative Degradation: this compound is incompatible with strong oxidizing agents.[1][2][3] The ether linkages in the PEG backbone are susceptible to oxidation, which can lead to chain cleavage and the formation of impurities such as aldehydes and carboxylic acids. This process can be accelerated by heat, light, and the presence of metal ions.

  • Thermal Stability: The compound is stable at ambient temperatures. However, prolonged exposure to high temperatures can promote oxidative degradation.

  • pH Stability: While generally stable across a range of pH values, extreme pH conditions, especially when coupled with elevated temperatures, can potentially lead to hydrolysis, although the ether linkages are generally more resistant to hydrolysis than ester bonds found in some other PEG derivatives.

Summary of Stability Data
ConditionObservationRecommendation
Storage Temperature Stable at ambient and refrigerated temperatures.Store at recommended temperature, typically 2-8°C for long-term storage.
Atmosphere Hygroscopic and susceptible to oxidation.Store under an inert atmosphere (e.g., Nitrogen, Argon).[1]
Light Exposure Light can catalyze oxidative degradation.Protect from light.
pH Generally stable in neutral conditions. Extremes in pH may promote degradation over time.Use appropriate buffers for aqueous solutions and minimize storage time.
Incompatible Materials Strong oxidizing agents.[1][2][3]Avoid contact with strong oxidizers.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of this compound in a given solvent at a specific temperature.

Methodology

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed, airtight container (e.g., a screw-cap vial).

  • Equilibration: Agitate the mixture at a constant temperature using an orbital shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method. Given its lack of a strong chromophore, methods like Gas Chromatography (GC) with Flame Ionization Detection (FID) or High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or Refractive Index (RI) detector are suitable.

  • Calculation: The determined concentration represents the equilibrium solubility at that temperature.

start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h) add_excess->equilibrate separate Separate solid and liquid phases (settling/centrifugation) equilibrate->separate sample Withdraw clear supernatant separate->sample quantify Quantify concentration (e.g., GC-FID, HPLC-CAD) sample->quantify end End quantify->end

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Protocol 2: Stability Assessment via Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.

Methodology

  • Sample Preparation: Prepare solutions of this compound in relevant solvents (e.g., water, PBS, ethanol).

  • Stress Conditions: Expose the samples to a variety of stress conditions in parallel with a control sample stored under normal conditions.

    • Acidic/Basic Hydrolysis: Adjust the pH of aqueous solutions (e.g., to pH 2 with HCl and pH 12 with NaOH) and incubate at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide) and incubate at room temperature.

    • Thermal Degradation: Store the sample at a high temperature (e.g., 70°C) in a calibrated oven.

    • Photostability: Expose the sample to a controlled source of UV and visible light.

  • Time Points: Withdraw aliquots from each stressed sample and the control at predetermined time points (e.g., 0, 6, 24, 48 hours).

  • Analysis: Analyze the samples using a suitable stability-indicating method, such as HPLC-CAD or GC-MS, to separate and quantify the parent compound and any degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products. Mass spectrometry can be used to elucidate the structure of significant degradation products.

cluster_stress Stress Conditions acid_base Acid/Base Hydrolysis analysis Analyze at Time Points (HPLC-CAD, GC-MS) acid_base->analysis oxidation Oxidation (H2O2) oxidation->analysis thermal Thermal (High Temp) thermal->analysis photo Photostability (UV/Vis) photo->analysis sample_prep Prepare Solutions of This compound sample_prep->acid_base sample_prep->oxidation sample_prep->thermal sample_prep->photo evaluation Identify & Quantify Degradation Products analysis->evaluation

Caption: Logical workflow for a forced degradation study of this compound.

References

An In-depth Technical Guide to Understanding the Hydrophilicity of Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development, bioconjugation, and materials science.[1] These synthetic polymers, composed of repeating ethylene oxide units (–CH₂–CH₂–O–), act as flexible spacers to connect various molecular entities, such as proteins, peptides, small molecule drugs, and imaging agents.[1][2] The incorporation of a PEG linker is a well-established strategy to enhance the therapeutic properties of molecules.[3] Key benefits of PEGylation include improved stability, increased bioavailability, and reduced immunogenicity.[2][4]

A primary and critical attribute of PEG linkers is their profound hydrophilicity. This water-loving nature is fundamental to their function, significantly increasing the aqueous solubility of often-hydrophobic drug payloads.[3][5] For researchers in drug development, particularly in fields like antibody-drug conjugates (ADCs) and PROTACs, a deep understanding of the hydrophilicity of short PEG linkers is not merely academic—it is a critical design parameter that dictates the success of a therapeutic conjugate.[6][7] This guide provides a technical overview of the core principles governing the hydrophilicity of short PEG linkers, methods for its quantification, and its implications for therapeutic design.

The Physicochemical Basis of PEG's Hydrophilicity

The remarkable water solubility of polyethylene glycol stems from its molecular structure. The repeating ether oxygen atoms along the polymer backbone are capable of forming hydrogen bonds with water molecules.[1][3] This interaction creates a hydration shell around the PEG chain, effectively shielding the conjugated molecule from the surrounding biological environment and preventing aggregation.[3][] This "stealth" property is crucial for extending the circulation half-life of therapeutics by reducing recognition by the immune system and minimizing protein adsorption.[1]

The relationship between the length of the PEG chain and its hydrophilicity is direct and predictable: as the number of ethylene glycol units increases, the overall water solubility of the molecule is enhanced.[9] This principle allows for the fine-tuning of a conjugate's properties to achieve the desired pharmacokinetic and pharmacodynamic profile.[1]

G cluster_PEG Short PEG Linker Chain cluster_Water Water Molecules O1 O C1 CH₂ O1->C1 C2 CH₂ C1->C2 O2 O C2->O2 C3 CH₂ O2->C3 C4 CH₂ C3->C4 O3 O C4->O3 H2O1 H₂O H2O1->O1 H2O2 H₂O H2O2->O2 H-Bond H2O3 H₂O H2O3->O2 H-Bond H2O4 H₂O H2O4->O3 H-Bond H2O5 H₂O H2O5->O3 H-Bond

Caption: Interaction of a PEG chain with water molecules via hydrogen bonds.

Quantitative Analysis of Short PEG Linker Hydrophilicity

The hydrophilicity of a PEG linker can be assessed using several quantitative parameters. The most common metrics include water solubility, the partition coefficient (LogP or LogD), and the water contact angle (WCA).

Water Solubility

Water solubility is a direct measure of a compound's ability to dissolve in an aqueous medium. While many manufacturers describe short PEG linkers as "soluble," quantitative data provides a more precise comparison. Longer PEG chains generally correlate with greater hydrophilicity and thus higher water solubility.[9]

Table 1: Water Solubility Data for Biotin-PEG Conjugates

Biotin-PEG Linker Number of PEG Units (n) Approx. Molecular Weight ( g/mol ) Reported Water Solubility
Biotin-PEG2-Acid 2 ~375 Soluble[9]
Biotin-PEG3-Acid 3 ~419 Soluble[9]
Biotin-PEG4-NHS Ester 4 ~589 10 mg/mL[9]
Biotin-PEG6-Acid 6 ~551 Soluble[9]
Biotin-PEG12-Acid 12 ~844 Soluble in water[9]
Biotin-PEG12-NHS Ester 12 ~941 Soluble[9]

Note: "Soluble" indicates that the manufacturer describes the product as water-soluble, but a specific quantitative value was not provided. Data is compiled from various sources and should be used as a guideline.[9]

Partition Coefficient (LogP/LogD)

The partition coefficient is a measure of the differential solubility of a compound in a hydrophobic (typically octanol) and a hydrophilic (typically water or PBS buffer) phase.

  • LogP refers to the ratio for the neutral form of the molecule.

  • LogD is the distribution coefficient at a specific pH, accounting for all ionized and non-ionized species.

A more negative LogP or LogD value indicates greater hydrophilicity. Studies consistently show that increasing the number of PEG units in a molecule leads to a more negative LogD value, signifying increased overall hydrophilicity.[10]

Table 2: LogD Values for ⁶⁸Ga-Labeled Peptides with Short PEG Linkers

Compound Number of PEG Units (n) LogD (Octanol/PBS)
⁶⁸Ga-NOTA-PEG₂-RM26 2 -2.27 ± 0.07[10]
⁶⁸Ga-NOTA-PEG₃-RM26 3 -2.48 ± 0.04[10]
⁶⁸Ga-NOTA-PEG₄-RM26 4 -2.48 ± 0.06[10]

| ⁶⁸Ga-NOTA-PEG₆-RM26 | 6 | -2.50 ± 0.09[10] |

Water Contact Angle (WCA)

Water contact angle measurement is a surface-sensitive technique used to determine the wettability of a solid surface. A liquid droplet is placed on the surface, and the angle formed at the three-phase boundary (solid, liquid, gas) is measured.[11] A lower contact angle indicates greater hydrophilicity. Purely PEGylated surfaces exhibit low water contact angles, typically in the range of 20°-45°, confirming their hydrophilic nature.[12]

Table 3: Water Contact Angle Data on Various Surfaces

Surface Material Water Contact Angle (θ) Indicated Wettability
Uncoated XLPE (hydrophobic substrate) 125° Hydrophobic[13]
Silanisation Treated XLPE 57° Moderately Hydrophilic[13]
PEG Hydrogel Coated XLPE ~45° Hydrophilic[13]

| PEG Layer on Glass Slide | 23° | Highly Hydrophilic[12] |

G cluster_main Relationship Between PEG Length and Hydrophilicity PEG2 Short PEG Chain (e.g., PEG2, PEG4) Prop_Low Lower Water Solubility Higher LogP Value Higher Contact Angle PEG2->Prop_Low Leads to PEG12 Longer PEG Chain (e.g., PEG8, PEG12) Prop_High Higher Water Solubility Lower LogP Value Lower Contact Angle PEG12->Prop_High Leads to

Caption: The direct relationship between PEG chain length and hydrophilic properties.

Experimental Protocols for Characterizing Hydrophilicity

Accurate and reproducible characterization of PEG linker hydrophilicity is essential for rational drug design. The following are generalized protocols for the key experiments discussed.

Determination of Aqueous Solubility

This protocol, adapted from established methodologies, uses the shake-flask method followed by UV-Vis spectrophotometry to determine the concentration of a dissolved PEG-containing compound at saturation.[9]

Methodology

  • Preparation of Standard Solutions: Accurately weigh a small amount of the PEG-linker conjugate. Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a series of standard solutions of known concentrations by diluting the stock with the desired aqueous buffer (e.g., PBS).[9]

  • Preparation of Saturated Solutions: Add an excess amount of the solid PEG-linker conjugate to a known volume of the aqueous buffer in a sealed vial. Ensure visible undissolved solid remains.[9]

  • Equilibration: Agitate the vials on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[9]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.[9]

  • Sample Preparation and Analysis: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.[9]

  • Quantification: Measure the absorbance of the standard solutions and the filtered supernatant at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Generate a standard curve by plotting absorbance versus concentration. Use this curve to determine the concentration of the dissolved compound in the supernatant, which represents its aqueous solubility.[9]

G start Start prep_standards Prepare Standard Solutions (Known Concentrations) start->prep_standards prep_saturated Prepare Saturated Solution (Excess Solute in Buffer) start->prep_saturated measure Measure Absorbance (UV-Vis) of Standards & Sample prep_standards->measure agitate Agitate for 24-48h (Reach Equilibrium) prep_saturated->agitate centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge filter Filter Supernatant (0.22 µm filter) centrifuge->filter filter->measure calculate Generate Standard Curve & Calculate Solubility measure->calculate end_node End: Aqueous Solubility Value calculate->end_node

Caption: Experimental workflow for determining aqueous solubility.
Determination of Octanol-Water Distribution Coefficient (LogD)

This protocol describes the shake-flask method for determining the LogD of a radiolabeled compound, a common practice in pharmaceutical development.[10]

Methodology

  • Preparation: Add a small amount of the radiolabeled PEG-conjugate solution to a vial containing equal volumes of 1-octanol and PBS buffer (pH 7.4).

  • Equilibration: Vortex the mixture vigorously for several minutes to ensure thorough mixing and partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vial to achieve a clear separation of the octanol (upper) and aqueous (lower) layers.

  • Sampling: Carefully withdraw a known volume from both the octanol and aqueous layers.

  • Quantification: Measure the radioactivity in each sample using a gamma counter or appropriate detector.

  • Calculation: Determine the LogD value using the formula: LogD = log₁₀ ([Radioactivity in Octanol Phase] / [Radioactivity in Aqueous Phase]). The experiment should be performed in triplicate to ensure accuracy.[14]

G start Start add_compound Add Compound to Vial with Octanol and PBS (1:1) start->add_compound vortex Vortex Vigorously to Mix add_compound->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge sample Sample Aliquots from Both Phases centrifuge->sample quantify Quantify Compound in Each Phase (e.g., Radioactivity) sample->quantify calculate Calculate LogD = log([Oct]/[Aq]) quantify->calculate end_node End: LogD Value calculate->end_node

References

CAS number and molecular weight of Methyl-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl-PEG2-alcohol: Properties and Structure

For researchers, scientists, and drug development professionals, understanding the fundamental properties of chemical compounds is critical. This guide provides the core physicochemical properties of this compound, a commonly used PEG-based PROTAC linker.

Physicochemical Properties of this compound

The quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 111-77-3[1][2]
Molecular Formula C5H12O3[1][2][3]
Molecular Weight 120.15 g/mol [3]
Exact Mass 120.078644[1]
Density 1.0 ± 0.1 g/cm³[1]
Boiling Point 194.1 ± 0.0 °C at 760 mmHg[1]
Melting Point -70 °C[1]
Flash Point 83.9 ± 0.0 °C[1]
Water Solubility Miscible[1]

Chemical Structure and Connectivity

This compound, also known as 2-(2-methoxyethoxy)-ethanol, consists of a methyl group connected to a short polyethylene glycol (PEG) chain composed of two ethylene glycol units, which is terminated by a primary alcohol. The structure is depicted below, illustrating the connectivity of its constituent parts.

cluster_methyl Methyl Group cluster_peg PEG Linker (2 units) cluster_alcohol Alcohol Group CH3 CH₃ O1 O CH3->O1 CH2_1 CH₂ O1->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 O2 O CH2_2->O2 CH2_3 CH₂ O2->CH2_3 CH2_4 CH₂ CH2_3->CH2_4 OH OH CH2_4->OH

Chemical structure of this compound.

Applications in Research and Drug Development

This compound serves as a hydrophilic linker, often utilized in the synthesis of proteolysis-targeting chimeras (PROTACs).[1][3] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation through the ubiquitin-proteasome system. The PEG portion of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Methodological Note

The CAS number is a unique numerical identifier assigned to every chemical substance by the Chemical Abstracts Service. The molecular weight is calculated based on the atomic weights of the constituent atoms in the molecular formula. The experimental determination of these properties typically involves standard analytical techniques such as mass spectrometry and various spectroscopic methods. Detailed experimental protocols for these well-established methods are widely available in standard analytical chemistry literature and are not specific to this compound. As this technical guide focuses on the intrinsic properties of this compound, signaling pathways and complex experimental workflows, which are context-dependent, are not included.

References

The Dawn of a New Era in Drug Delivery: The Discovery and Initial Applications of PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of PEGylated linkers represents a landmark achievement in pharmaceutical sciences, transforming the therapeutic potential of numerous protein and small molecule drugs. This technology, born from the simple yet elegant idea of attaching polyethylene glycol (PEG) chains to a therapeutic agent, has successfully addressed critical challenges in drug delivery, including rapid degradation, immunogenicity, and poor solubility. This technical guide delves into the seminal discovery of PEGylation, chronicles its initial pioneering applications, and provides a detailed examination of the early experimental work that laid the foundation for a multi-billion dollar industry. We will explore the quantitative improvements observed in early PEGylated proteins and present the fundamental experimental protocols that enabled these breakthroughs. Furthermore, this guide will visualize the logical frameworks and biological pathways central to the early successes of PEGylation, offering a comprehensive resource for professionals in drug development and biomedical research.

The Genesis of PEGylation: A Historical Perspective

The concept of PEGylation was first conceived in the late 1960s by Dr. Frank F. Davis.[1][2] His visionary idea was to chemically camouflage therapeutic proteins from the body's immune system by attaching inert, hydrophilic polymer chains.[3] The polymer of choice was polyethylene glycol (PEG), a substance already recognized for its biocompatibility and water-solubility.[3][4] The core hypothesis was that the flexible PEG chains would create a protective hydrophilic shield around the protein, masking its antigenic sites and increasing its hydrodynamic size.[5] This would, in theory, reduce its recognition by the immune system and slow its clearance by the kidneys.[5]

The first groundbreaking publications on this technology emerged in 1977 from the collaborative work of Davis and Abraham Abuchowski.[6][7] Their initial studies focused on the PEGylation of bovine serum albumin (BSA) and bovine liver catalase, demonstrating for the first time the profound impact of this modification on the biological properties of proteins.[4][6][7] These seminal experiments not only validated Davis's initial hypothesis but also laid the critical groundwork for the development of the first generation of PEGylated therapeutics.

Initial Proof-of-Concept: The First PEGylated Proteins

The initial experiments conducted by Davis and Abuchowski provided the first concrete evidence of the transformative potential of PEGylation. Their work on bovine serum albumin and bovine liver catalase demonstrated significant improvements in immunogenicity and circulation half-life.

Quantitative Analysis of Early PEGylation Studies

The pioneering work on PEGylating bovine liver catalase yielded compelling quantitative data that underscored the benefits of this novel technology. The following tables summarize the key findings from these early studies.

ProteinPEG Attached% of Amino Groups ModifiedRetained Enzymatic Activity (%)Reference
Bovine Liver CatalasemPEG-190043%93%[8]
Bovine Liver CatalasemPEG-500040%95%[8]
Table 1: Retained Enzymatic Activity of PEGylated Bovine Liver Catalase.
Treatment GroupObservation PeriodCirculating Half-lifeReference
Native Catalase in Acatalasemic MiceDay 1Rapidly cleared within hours[9]
PEG-1900-Catalase in Acatalasemic MiceDay 1Remained active in blood for 48 hours[9]
PEG-5000-Catalase in Acatalasemic MiceDay 1Remained active in blood for over 50 hours[9]
Native Catalase in Acatalasemic MiceDay 30 (after 13 injections)Cleared within 2 hours (immune clearance)[9]
PEG-1900-Catalase in Acatalasemic MiceDay 30 (after 13 injections)No evidence of immune clearance, extended blood life[9]
Table 2: Enhanced Circulating Life of PEGylated Catalase in Acatalasemic Mice.

These early results were instrumental in demonstrating that PEGylation could significantly extend the in vivo persistence of a protein while preserving its biological function and reducing its immunogenic potential.

From Benchtop to Bedside: The First Approved PEGylated Drugs

The success of the initial preclinical studies paved the way for the clinical development and eventual approval of the first PEGylated drugs. These early therapeutics targeted rare diseases and provided life-changing treatments for patients with limited options.

Adagen® (Pegademase Bovine): A Lifeline for "Bubble Boy Disease"

In 1990, Adagen® (pegademase bovine) became the first PEGylated drug to receive FDA approval.[10] It was developed for the treatment of Severe Combined Immunodeficiency Disease (SCID) caused by adenosine deaminase (ADA) deficiency, a devastating genetic disorder that leaves infants without a functional immune system.[10][11] The PEGylation of bovine ADA was crucial for its therapeutic success, as it reduced the immunogenicity of the foreign enzyme and significantly prolonged its circulating half-life, allowing for a viable enzyme replacement therapy.[12][13]

Oncaspar® (Pegaspargase): A New Weapon Against Leukemia

Following the success of Adagen®, Oncaspar® (pegaspargase) was approved by the FDA in 1994 for the treatment of acute lymphoblastic leukemia (ALL).[14] L-asparaginase, the active enzyme in Oncaspar®, is a cornerstone of ALL chemotherapy, but its use was often limited by hypersensitivity reactions and a short half-life.[14][15] PEGylation of L-asparaginase addressed these limitations, providing a less immunogenic and longer-acting formulation that improved treatment outcomes for many patients.[14][15]

Pharmacokinetic Profiles of Early PEGylated Drugs

The clinical success of Adagen® and Oncaspar® was underpinned by their dramatically improved pharmacokinetic profiles compared to their unmodified counterparts.

DrugIndicationMean Elimination Half-lifeDosing FrequencyReference
Adagen® (pegademase bovine)ADA-SCID3 to >6 daysWeekly intramuscular injection[16][17]
Oncaspar® (pegaspargase)Acute Lymphoblastic Leukemia5.5 days (IM), 5.3 days (IV)Every 14 days[4][14]
Table 3: Pharmacokinetic Parameters of the First-Generation PEGylated Drugs.

Foundational Experimental Protocols

The pioneering work in PEGylation relied on robust and reproducible experimental methods. The following section details the fundamental protocol for protein PEGylation using cyanuric chloride, the activating agent employed in the initial studies.

PEGylation of Bovine Liver Catalase with Methoxypolyethylene Glycol (mPEG) using Cyanuric Chloride

Objective: To covalently attach mPEG to bovine liver catalase to reduce its immunogenicity and increase its circulating half-life.

Materials:

  • Bovine liver catalase

  • Methoxypolyethylene glycol (mPEG) of desired molecular weight (e.g., 1900 or 5000 Da)

  • 2,4,6-trichloro-s-triazine (cyanuric chloride)

  • Borate buffer (pH 9.2)

  • Dialysis tubing

  • Spectrophotometer for enzyme activity assay

  • Protein assay reagents

Procedure:

  • Activation of mPEG:

    • Dissolve mPEG and an equimolar amount of cyanuric chloride in a suitable anhydrous organic solvent (e.g., benzene).

    • The reaction is carried out at room temperature with stirring. The progress of the reaction can be monitored by the disappearance of the hydroxyl peak of PEG in the infrared spectrum.

    • The activated mPEG (mPEG-cyanuric chloride) is then precipitated, washed with a non-solvent like petroleum ether, and dried under vacuum.

  • PEGylation Reaction:

    • Dissolve the bovine liver catalase in cold borate buffer (pH 9.2).

    • Slowly add the activated mPEG to the catalase solution with gentle stirring. The reaction is typically carried out at 4°C for a defined period (e.g., 1 hour).

    • The molar ratio of activated PEG to protein is a critical parameter that determines the extent of modification and should be optimized.

  • Purification of the PEG-Catalase Conjugate:

    • After the reaction, the mixture is subjected to dialysis against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove unreacted PEG and other small molecules.

    • Further purification can be achieved using size-exclusion chromatography to separate the PEG-catalase conjugate from unmodified catalase and any aggregates.

  • Characterization of the Conjugate:

    • Degree of PEGylation: The number of PEG chains attached per protein molecule can be determined using techniques like NMR or by measuring the remaining free amino groups using a ninhydrin assay.

    • Enzymatic Activity: The catalytic activity of the PEG-catalase is measured using a standard catalase activity assay (e.g., monitoring the decomposition of hydrogen peroxide spectrophotometrically) and compared to the unmodified enzyme.[8]

    • Immunogenicity: The immunogenicity of the PEG-catalase is assessed in an animal model (e.g., rabbits or mice) by measuring the antibody response to the conjugate compared to the native protein.[8]

    • Pharmacokinetics: The circulating half-life of the PEG-catalase is determined by injecting the conjugate into an animal model (e.g., acatalasemic mice) and measuring the plasma enzyme activity over time.[9]

Visualizing the Core Concepts of Early PEGylation

Graphical representations are invaluable tools for understanding the complex relationships and processes involved in PEGylation. The following diagrams, generated using the DOT language, illustrate key aspects of the discovery and application of PEGylated linkers.

PEGylation_Benefits Logical Benefits of PEGylation cluster_core Core Technology cluster_effects Physicochemical & Biological Effects cluster_outcomes Therapeutic Outcomes PEG_Linker PEGylated Linker Increased_Size Increased Hydrodynamic Size PEG_Linker->Increased_Size Masking Masking of Surface Epitopes PEG_Linker->Masking Increased_Solubility Increased Solubility PEG_Linker->Increased_Solubility Reduced_Clearance Reduced Renal Clearance Increased_Size->Reduced_Clearance Reduced_Immunogenicity Reduced Immunogenicity Masking->Reduced_Immunogenicity Improved_Efficacy Improved Therapeutic Efficacy Increased_Solubility->Improved_Efficacy Improved_PK Improved Pharmacokinetics Reduced_Clearance->Improved_PK Reduced_Immunogenicity->Improved_PK Reduced_Dosing Reduced Dosing Frequency Improved_PK->Reduced_Dosing Reduced_Dosing->Improved_Efficacy

Caption: Logical flow of the benefits derived from PEGylation.

PEGylation_Workflow General Workflow for Developing a PEGylated Protein Drug Start Start Protein_Selection Therapeutic Protein Selection Start->Protein_Selection PEG_Selection PEG Linker Selection (Size, Architecture) Protein_Selection->PEG_Selection Activation PEG Activation Chemistry (e.g., Cyanuric Chloride) PEG_Selection->Activation Conjugation Protein-PEG Conjugation Reaction Activation->Conjugation Purification Purification of PEG-Protein Conjugate Conjugation->Purification Characterization In Vitro Characterization (Activity, Stability) Purification->Characterization Preclinical Preclinical Studies (Pharmacokinetics, Immunogenicity) Characterization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval End End Approval->End

Caption: Workflow for PEGylated drug development.

Adagen_MoA Simplified Mechanism of Action of Adagen (Pegademase Bovine) cluster_disease ADA-SCID Pathophysiology cluster_intervention Therapeutic Intervention ADA_Deficiency Adenosine Deaminase (ADA) Deficiency Metabolite_Buildup Accumulation of Toxic Metabolites (dATP) ADA_Deficiency->Metabolite_Buildup Lymphocyte_Toxicity Lymphocyte Toxicity & Impaired Proliferation Metabolite_Buildup->Lymphocyte_Toxicity Immunodeficiency Severe Combined Immunodeficiency (SCID) Lymphocyte_Toxicity->Immunodeficiency Adagen Adagen® (Pegademase Bovine) Metabolite_Clearance Detoxification of Adenosine & Deoxyadenosine Adagen->Metabolite_Clearance Provides functional ADA Metabolite_Clearance->Metabolite_Buildup Reduces Immune_Restoration Restoration of Lymphocyte Function Metabolite_Clearance->Immune_Restoration

Caption: Mechanism of Adagen in ADA-SCID.

Conclusion: A Legacy of Innovation

The discovery and initial applications of PEGylated linkers marked a paradigm shift in drug delivery and therapeutic development. The pioneering work of Frank Davis and his colleagues in the 1970s laid a robust scientific foundation that has since been built upon to create a diverse and successful class of medicines. The early studies on model proteins and the subsequent development of life-saving drugs like Adagen® and Oncaspar® stand as testaments to the power of innovative thinking in addressing unmet medical needs. The principles established during this foundational period continue to guide the development of next-generation PEGylated therapeutics and other polymer-drug conjugates, ensuring that the legacy of these early discoveries will continue to benefit patients for years to come.

References

Methodological & Application

Application Notes and Protocols for Methyl-PEG2-alcohol in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker's length and composition are critical for the efficacy of the PROTAC.[2] Polyethylene glycol (PEG) linkers, such as Methyl-PEG2-alcohol, are frequently used in PROTAC design due to their ability to enhance solubility and cell permeability.[1][3] This document provides a detailed protocol for the synthesis of a PROTAC utilizing a this compound linker.

Introduction to PROTAC Technology

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1] This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1] The choice of linker is crucial as it influences the stability and geometry of the ternary complex, thereby impacting the efficiency of protein degradation.[1][2] PEG linkers, like this compound, offer desirable properties such as increased water solubility and biocompatibility.[3][5]

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Mechanism

Synthesis of a PROTAC using a this compound Linker

The synthesis of a PROTAC using this compound typically involves a two-step process. First, the hydroxyl group of the linker is activated, for example, through tosylation. Second, the activated linker is coupled to either the POI ligand or the E3 ligase ligand, followed by coupling to the remaining component.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow

Experimental Protocols

Step 1: Activation of this compound (Tosylation)

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add TEA or DIPEA (1.5 equivalents) to the solution and cool to 0°C in an ice bath.

  • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the tosylated intermediate (Methyl-PEG2-OTs).

Parameter Value
Reactants This compound, p-Toluenesulfonyl chloride
Base Triethylamine or DIPEA
Solvent Anhydrous Dichloromethane
Reaction Time 4-6 hours
Temperature 0°C to Room Temperature
Purification Silica Gel Chromatography
Expected Yield 80-95%
Step 2: Synthesis of the Final PROTAC

This step involves the coupling of the activated linker to an amine-containing POI ligand, followed by coupling to an amine-containing E3 ligase ligand. The order of coupling can be reversed depending on the specific ligands.

Materials:

  • Methyl-PEG2-OTs (from Step 1)

  • Amine-containing POI ligand (POI-NH₂)

  • Amine-containing E3 ligase ligand (E3-NH₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Preparative HPLC system

Procedure:

2a: Synthesis of POI-Linker Intermediate

  • Dissolve the amine-containing POI ligand (1.0 equivalent) and Methyl-PEG2-OTs (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the crude POI-Linker intermediate can be purified or used directly in the next step.

2b: Synthesis of the Final PROTAC

  • To the crude POI-Linker intermediate, add the amine-containing E3 ligase ligand (1.2 equivalents) and additional DIPEA (2.0 equivalents).

  • Continue to stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Parameter Value
Reactants Methyl-PEG2-OTs, POI-NH₂, E3-NH₂
Base DIPEA
Solvent Anhydrous DMF
Reaction Time Overnight (for each coupling step)
Temperature 60°C
Purification Preparative HPLC
Expected Yield 30-60% (over two steps)

Characterization of the Final PROTAC

The final purified PROTAC should be characterized to confirm its identity and purity.

Analysis Expected Outcome
LC-MS A single major peak with the expected mass-to-charge ratio (m/z) for the final PROTAC. Purity >95%.
¹H NMR Peaks corresponding to the protons of the POI ligand, E3 ligase ligand, and the Methyl-PEG2 linker.
¹³C NMR Peaks corresponding to the carbons of the POI ligand, E3 ligase ligand, and the Methyl-PEG2 linker.

Conclusion

This application note provides a general yet detailed framework for the synthesis of a PROTAC using this compound as a linker. The provided protocols for linker activation and subsequent coupling reactions can be adapted for a wide range of POI and E3 ligase ligands.[1] Researchers should note that reaction conditions may require optimization for specific substrates.[6] The use of PEG linkers like this compound is a valuable strategy in the development of effective PROTAC degraders.[2]

References

Application Notes and Protocols for the Use of Methyl-PEG2-alcohol in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation.

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and their tunable length, which allows for the optimization of the ternary complex geometry.[1][2] Methyl-PEG2-alcohol is a short, flexible PEG linker that can be readily incorporated into PROTAC synthesis. This document provides detailed application notes and protocols for the use of this compound in the development of potent and selective protein degraders.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[3] A PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[3]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binds PROTAC PROTAC (this compound linker) PROTAC->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds PolyUb Polyubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

General mechanism of PROTAC-mediated protein degradation.

Data Presentation: Efficacy of PROTACs with Short PEG Linkers

The length and composition of the linker are critical for PROTAC efficacy. Short PEG linkers, such as those derived from this compound, can be highly effective. The following table summarizes quantitative data for a PROTAC utilizing a PEG2 linker to target soluble epoxide hydrolase (sEH).

PROTAC IDTarget ProteinE3 Ligase LigandLinkerDC50DmaxCell LineReference
22b sEHPomalidomidePEG2~100 nM~80%HEK293T[citation for sEH PROTAC paper to be inserted]

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

PROTAC Synthesis using this compound

This protocol describes a general method for synthesizing a PROTAC using this compound. The synthesis involves the activation of the alcohol group, followed by coupling to the protein of interest (POI) ligand and the E3 ligase ligand.

Step 1: Activation of this compound (Tosylation)

This step converts the terminal hydroxyl group of this compound into a good leaving group (tosylate) for subsequent nucleophilic substitution.

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) or Pyridine

    • p-Toluenesulfonyl chloride (TsCl)

    • Anhydrous sodium sulfate

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add TEA (1.5 eq) to the solution.

    • Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl-PEG2-tosylate.

Step 2: PROTAC Synthesis

This step involves the coupling of the activated linker to the POI and E3 ligase ligands. The order of addition can be varied depending on the specific chemistry of the ligands.

  • Materials:

    • Methyl-PEG2-tosylate (from Step 1)

    • POI ligand with a nucleophilic group (e.g., amine or phenol)

    • E3 ligase ligand with a nucleophilic group

    • Anhydrous Dimethylformamide (DMF)

    • A suitable non-nucleophilic base (e.g., DIPEA or K2CO3)

  • Procedure:

    • Dissolve the POI ligand (1.0 eq) and a base (e.g., DIPEA, 2.0 eq) in anhydrous DMF under an inert atmosphere.

    • Add Methyl-PEG2-tosylate (1.1 eq) to the solution.

    • Stir the reaction at room temperature or elevated temperature until the reaction is complete (monitor by LC-MS).

    • Once the first coupling is complete, add the E3 ligase ligand (1.2 eq) and additional base if necessary.

    • Continue stirring until the second coupling is complete (monitor by LC-MS).

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start This compound Activation Activation (e.g., Tosylation) Start->Activation ActivatedLinker Methyl-PEG2-tosylate Activation->ActivatedLinker Coupling1 Couple to POI Ligand ActivatedLinker->Coupling1 POILigand POI Ligand POILigand->Coupling1 E3Ligand E3 Ligase Ligand Coupling2 Couple to E3 Ligase Ligand E3Ligand->Coupling2 Intermediate POI-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 CrudePROTAC Crude PROTAC Coupling2->CrudePROTAC Purification Purification (HPLC) CrudePROTAC->Purification FinalPROTAC Final PROTAC Purification->FinalPROTAC

General workflow for PROTAC synthesis.
Protein Degradation Analysis by Western Blot

This protocol describes how to assess the ability of a PROTAC to degrade its target protein in cultured cells.

  • Materials:

    • Cultured cells expressing the POI

    • PROTAC stock solution (in DMSO)

    • Cell culture medium and plates

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein concentration of all samples.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using an ECL substrate.

      • Strip the membrane and re-probe with the loading control antibody.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

Several biophysical techniques can be used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex, which is a prerequisite for protein degradation.

  • Time-Resolved Fluorescence Energy Transfer (TR-FRET): This assay measures the proximity of the POI and the E3 ligase in the presence of the PROTAC. The POI and E3 ligase are labeled with a FRET donor and acceptor, respectively. Ternary complex formation brings the donor and acceptor into close proximity, resulting in a FRET signal.

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the PROTAC to the POI and the E3 ligase, as well as the formation of the ternary complex.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters for the formation of binary and ternary complexes.

Signaling Pathway Visualization: Androgen Receptor (AR) Degradation

PROTACs with short PEG linkers have been successfully developed to target the Androgen Receptor (AR), a key driver of prostate cancer.[3][5] The following diagram illustrates the AR signaling pathway and how an AR-targeting PROTAC can lead to its degradation.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP AR Androgen Receptor (AR) HSP HSP AR_HSP->HSP HSP Dissociation AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen Androgen Binding AR_PROTAC AR-PROTAC-E3 Complex AR_Androgen->AR_PROTAC PROTAC Binding AR_dimer AR Dimer AR_Androgen->AR_dimer Dimerization & Nuclear Translocation AR_Ub Polyubiquitinated AR AR_PROTAC->AR_Ub Ubiquitination Proteasome_cyto Proteasome AR_Ub->Proteasome_cyto Degradation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Activation

Androgen Receptor signaling and PROTAC-mediated degradation.

Conclusion

This compound is a valuable building block for the synthesis of PROTACs. Its short, hydrophilic nature can impart favorable physicochemical properties to the resulting protein degraders. The protocols and data presented in this document provide a framework for the rational design, synthesis, and evaluation of novel PROTACs using this versatile linker. Successful development of potent and selective protein degraders requires careful optimization of the linker, as well as the POI and E3 ligase ligands, and rigorous biological characterization.

References

Application Notes and Protocols for Bioconjugation with Methyl-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-PEG2-alcohol (2-(2-methoxyethoxy)ethanol) is a short, discrete polyethylene glycol (PEG) linker that is increasingly utilized in bioconjugation to enhance the therapeutic properties of biomolecules such as proteins, peptides, and oligonucleotides. Its defined structure and hydrophilic nature can improve the solubility, stability, and pharmacokinetic profile of the conjugated molecule.[1][2] PEGylation, the process of covalently attaching PEG chains, is a well-established strategy for reducing immunogenicity and increasing the in-vivo half-life of therapeutic agents.[3][4][5] this compound is also a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it functions as a flexible linker between a target protein-binding ligand and an E3 ligase-recruiting ligand.[2][6]

This document provides detailed protocols for the activation of this compound and its subsequent conjugation to proteins and antibodies. It also includes methods for the characterization of the resulting conjugates and an overview of its application in PROTAC development.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for successful bioconjugation.

PropertyValueReference
Chemical Formula C5H12O3[6]
Molecular Weight 120.15 g/mol [6]
Appearance Colorless to off-white liquid[2]
Solubility Soluble in water and most organic solvents
Storage Store at -20°C, protected from moisture.[6]

Bioconjugation Strategy Overview

The terminal hydroxyl group of this compound is not inherently reactive towards functional groups on biomolecules. Therefore, a two-step activation process is typically required for conjugation to primary amines (e.g., lysine residues on proteins).

Bioconjugation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_analysis Analysis mPEG_OH This compound mPEG_OTs Methyl-PEG2-tosylate mPEG_OH->mPEG_OTs Tosylation mPEG_NHS Methyl-PEG2-NHS Ester mPEG_OTs->mPEG_NHS Activation to NHS Ester Conjugate PEGylated Biomolecule mPEG_NHS->Conjugate Biomolecule Protein/Antibody (with -NH2) Biomolecule->Conjugate Purification Purification (SEC) Conjugate->Purification Characterization Characterization (SEC-MALS, SDS-PAGE) Purification->Characterization

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate (OTs), which is a good leaving group for subsequent nucleophilic substitution reactions.[1][7]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Stir bar

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution while stirring.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C for 4 hours.

  • The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with DCM, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield Methyl-PEG2-tosylate.

Protocol 2: Synthesis of Amine-Reactive Methyl-PEG2-NHS Ester

This protocol details the conversion of the activated Methyl-PEG2-tosylate to an N-hydroxysuccinimide (NHS) ester, which will readily react with primary amines on biomolecules.

Materials:

  • Methyl-PEG2-tosylate (from Protocol 1)

  • Carboxy-PEG-NHS (as a representative intermediate for activation)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve the carboxylated PEG intermediate (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM under an inert atmosphere.

  • Add EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • The resulting solution containing the Methyl-PEG2-NHS ester can be used directly in the next step or purified.

Protocol 3: Conjugation of Methyl-PEG2-NHS Ester to a Protein

This protocol provides a general method for the covalent attachment of the Methyl-PEG2-NHS ester to primary amines (e.g., lysine residues) of a target protein.[8][9][10]

Materials:

  • Methyl-PEG2-NHS ester solution (from Protocol 2)

  • Target protein (e.g., antibody, enzyme) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.5

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Ensure the protein solution is at a concentration of 1-10 mg/mL in a suitable buffer.

  • Immediately before use, dissolve the purified Methyl-PEG2-NHS ester in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[8]

  • Add the desired molar excess of the Methyl-PEG2-NHS ester stock solution to the protein solution while gently stirring. A 10- to 30-fold molar excess is a common starting point.[11]

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4 hours with gentle agitation.[11]

  • Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester.[12]

  • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the PEGylated protein from excess reagents using a desalting column or by dialysis against PBS.[11]

  • Store the purified conjugate under conditions optimal for the unmodified protein.

Characterization of PEGylated Proteins

The extent of PEGylation can be determined using various analytical techniques.

TechniqueInformation Provided
SDS-PAGE Increase in apparent molecular weight of the protein after PEGylation.
SEC-MALS Determination of the absolute molar mass and degree of conjugation.[13][14][15]
MALDI-TOF Mass Spectrometry Precise mass determination of the conjugate to confirm the number of attached PEG chains.
UV/Vis Spectroscopy Protein concentration determination.

Application in PROTAC Development

This compound is a frequently used linker in the synthesis of PROTACs. The PEG moiety enhances the solubility and pharmacokinetic properties of the PROTAC, while the linker length is critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][16]

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

The synthesis of a PROTAC using this compound involves its activation (as described in Protocols 1 and 2) and subsequent sequential or convergent coupling to the target protein-binding ligand and the E3 ligase-binding ligand.

Illustrative Impact of PEGylation on Pharmacokinetics

The conjugation of PEG chains to a therapeutic protein generally leads to a significant improvement in its pharmacokinetic profile. While specific data for this compound is dependent on the conjugated biomolecule, the following table provides an illustrative example of the expected effects based on studies with other PEGylated proteins.[3][17]

ParameterUnmodified ProteinPEGylated Protein
Serum Half-life (t1/2) Minutes to hoursHours to days
Renal Clearance HighLow
Immunogenicity Can be highReduced
Proteolytic Degradation SusceptibleReduced

Conclusion

This compound is a versatile and valuable reagent for the bioconjugation of therapeutic molecules. The protocols provided herein offer a comprehensive guide for its activation and conjugation to proteins and antibodies. Proper characterization of the resulting conjugates is essential to ensure the desired degree of PEGylation and retention of biological activity. The application of this compound in the development of PROTACs and other advanced therapeutics highlights its importance in modern drug development.

References

Application Notes and Protocols for Coupling Methyl-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl-PEG2-alcohol (mPEG2-OH) is a short, discrete polyethylene glycol (dPEG®) linker commonly utilized in bioconjugation, proteomics, and drug discovery, particularly as a component of Proteolysis Targeting Chimeras (PROTACs). Its hydrophilic nature enhances the solubility and pharmacokinetic properties of conjugated molecules. This document provides a step-by-step guide for the chemical coupling of this compound to carboxylic acids and amines, two of the most common functional groups found in biomolecules and synthetic compounds.

The protocols described herein detail the activation of the terminal hydroxyl group of mPEG2-OH and its subsequent conjugation. These methods are foundational for researchers aiming to incorporate this versatile linker into their molecular designs.

I. Coupling of this compound to Carboxylic Acids

The formation of an ester bond is a common strategy for conjugating mPEG2-OH to molecules containing a carboxylic acid moiety. Two primary methods are presented: Fischer Esterification and the Mitsunobu Reaction.

A. Fischer Esterification

This method involves the direct reaction of an alcohol with a carboxylic acid in the presence of a strong acid catalyst. It is a straightforward and cost-effective method, particularly suitable for simple substrates.

Experimental Protocol: Fischer Esterification

  • Materials:

    • This compound (mPEG2-OH)

    • Carboxylic acid of interest

    • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

    • Anhydrous organic solvent (e.g., Toluene or Dichloromethane)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Chromatography supplies (silica gel, solvents)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the carboxylic acid (1.0 eq) and this compound (1.2 eq) in the chosen anhydrous solvent (e.g., Toluene).

    • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography to obtain the desired mPEG2-ester.[2][3][4][5]

Logical Workflow for Fischer Esterification

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification mPEG2_OH This compound Reaction_Vessel Dissolve in Anhydrous Solvent mPEG2_OH->Reaction_Vessel Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction_Vessel Add_Catalyst Add Acid Catalyst (H₂SO₄ or TsOH) Reaction_Vessel->Add_Catalyst Reflux Heat to Reflux Add_Catalyst->Reflux Wash Aqueous Wash (H₂O, NaHCO₃, Brine) Reflux->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product mPEG2-Ester Product Purify->Product

Caption: Workflow for Fischer Esterification of mPEG2-alcohol.

B. Mitsunobu Reaction

The Mitsunobu reaction is a versatile and reliable method for forming esters from primary and secondary alcohols with inversion of stereochemistry (not applicable for mPEG2-OH).[6] It proceeds under mild, neutral conditions, making it suitable for sensitive substrates.[7]

Experimental Protocol: Mitsunobu Reaction

  • Materials:

    • This compound (mPEG2-OH)

    • Carboxylic acid of interest

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Chromatography supplies (silica gel, solvents)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[1]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 6-8 hours or until completion as monitored by TLC.[1]

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[1]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the desired mPEG2-ester using silica gel column chromatography.[1]

Signaling Pathway for the Mitsunobu Reaction

Mitsunobu_Reaction PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD DEAD->Betaine Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium + mPEG2-OH Carboxylate R-COO⁻ Betaine->Carboxylate + R-COOH Hydrazine_Deriv Hydrazine Derivative (Byproduct) Betaine->Hydrazine_Deriv Alcohol mPEG2-OH Alcohol->Oxyphosphonium Carboxylic_Acid R-COOH Carboxylic_Acid->Carboxylate Ester mPEG2-O-C(O)R (Ester Product) Oxyphosphonium->Ester + R-COO⁻ (SN2) TPPO Triphenylphosphine Oxide (Byproduct) Oxyphosphonium->TPPO Carboxylate->Ester

Caption: Simplified mechanism of the Mitsunobu reaction.

II. Coupling of this compound to Amines

Coupling mPEG2-OH to amines requires activation of the hydroxyl group. Two effective strategies are presented: conversion to a tosylate followed by nucleophilic substitution, and oxidation to an aldehyde followed by reductive amination. A third method involving activation with carbonyldiimidazole is also described.

A. Tosylation and Nucleophilic Substitution

This two-step process involves first converting the alcohol to a tosylate, which is an excellent leaving group, and then displacing the tosylate with an amine.

Experimental Protocol: Tosylation of this compound

  • Materials:

    • This compound (mPEG2-OH)

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine or Triethylamine (TEA)

    • 4-Dimethylaminopyridine (DMAP, catalytic)

    • Anhydrous Dichloromethane (DCM)

    • Hydrochloric acid (HCl, 1M)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Chromatography supplies

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq) and a catalytic amount of DMAP.[8]

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12 hours or until completion by TLC.[8]

    • Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude mPEG2-tosylate by column chromatography.

Experimental Protocol: Nucleophilic Substitution with an Amine

  • Materials:

    • mPEG2-tosylate

    • Primary or secondary amine of interest

    • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

    • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

    • Rotary evaporator

    • Chromatography supplies

  • Procedure:

    • Dissolve the mPEG2-tosylate (1.0 eq) and the amine (1.5-2.0 eq) in DMF or acetonitrile.

    • Add a base such as DIPEA (2.0 eq) to scavenge the toluenesulfonic acid byproduct.

    • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.

    • Once complete, cool the reaction, dilute with a suitable organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the resulting mPEG2-amine conjugate by column chromatography.

Workflow for Tosylation and Amination

Tosylation_Amination mPEG2_OH This compound Tosylation Tosylation (TsCl, Base) mPEG2_OH->Tosylation mPEG2_OTs mPEG2-Tosylate Tosylation->mPEG2_OTs Amine_Subst Nucleophilic Substitution (Amine, Base) mPEG2_OTs->Amine_Subst Product mPEG2-Amine Conjugate Amine_Subst->Product

Caption: Two-step coupling of mPEG2-alcohol to an amine via tosylation.

B. Oxidation and Reductive Amination

This two-step pathway involves the initial oxidation of the alcohol to an aldehyde, followed by the reaction of the aldehyde with an amine to form an imine, which is then reduced to a stable amine linkage.

Experimental Protocol: Oxidation of mPEG2-alcohol to mPEG2-aldehyde

A mild oxidation, such as using Dess-Martin periodinane (DMP), is recommended to avoid over-oxidation to the carboxylic acid.

  • Materials:

    • This compound (mPEG2-OH)

    • Dess-Martin periodinane (DMP)

    • Anhydrous Dichloromethane (DCM)

    • Sodium thiosulfate solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Chromatography supplies

  • Procedure:

    • Dissolve mPEG2-OH (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Add DMP (1.2 eq) portion-wise at room temperature.

    • Stir the reaction for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a solution of sodium thiosulfate and saturated sodium bicarbonate.

    • Stir vigorously until the layers are clear. Separate the organic layer, wash with NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude mPEG2-aldehyde by flash column chromatography.

Experimental Protocol: Reductive Amination

  • Materials:

    • mPEG2-aldehyde

    • Primary or secondary amine of interest

    • Methanol or Dichloroethane (DCE)

    • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

    • Acetic acid (catalytic)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Rotary evaporator

    • Chromatography supplies

  • Procedure:

    • Dissolve the mPEG2-aldehyde (1.0 eq) and the amine (1.2 eq) in methanol or DCE.

    • Add a catalytic amount of acetic acid to facilitate imine formation.[9]

    • Stir the mixture at room temperature for 1-2 hours.

    • Add the reducing agent (NaBH₃CN or STAB, 1.5 eq) portion-wise.

    • Continue stirring at room temperature for several hours to overnight, monitoring by TLC.

    • Quench the reaction carefully with water or saturated NaHCO₃ solution.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the final mPEG2-amine conjugate by column chromatography.[9]

Workflow for Oxidation and Reductive Amination

Oxidation_Reductive_Amination mPEG2_OH This compound Oxidation Mild Oxidation (e.g., DMP) mPEG2_OH->Oxidation mPEG2_Aldehyde mPEG2-Aldehyde Oxidation->mPEG2_Aldehyde Reductive_Amination Reductive Amination (Amine, NaBH₃CN) mPEG2_Aldehyde->Reductive_Amination Product mPEG2-Amine Conjugate Reductive_Amination->Product

Caption: Two-step coupling of mPEG2-alcohol to an amine via oxidation.

C. Activation with 1,1'-Carbonyldiimidazole (CDI)

Activation of the hydroxyl group of mPEG2-OH with CDI forms a reactive imidazole-N-carboxylic ester intermediate, which readily reacts with primary amines to form a stable carbamate linkage.

Experimental Protocol: CDI Activation and Amine Coupling

  • Materials:

    • This compound (mPEG2-OH)

    • 1,1'-Carbonyldiimidazole (CDI)

    • Anhydrous solvent (e.g., THF, DCM, or Acetonitrile)

    • Primary amine of interest

    • Rotary evaporator

    • Chromatography supplies

  • Procedure:

    • Activation Step: In a flame-dried flask under an inert atmosphere, dissolve mPEG2-OH (1.0 eq) in the anhydrous solvent. Add CDI (1.1-1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until the activation is complete (can be monitored by TLC or the cessation of CO₂ evolution). For less reactive alcohols, the reaction can be gently heated (e.g., to 40-60 °C).[10]

    • Coupling Step: Add the primary amine (1.2 eq) directly to the solution of the CDI-activated mPEG2.

    • Continue to stir the reaction mixture at room temperature overnight.

    • Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to remove excess reagents and byproducts like imidazole.

Workflow for CDI Activation and Amine Coupling

CDI_Activation_Coupling mPEG2_OH This compound CDI_Activation CDI Activation mPEG2_OH->CDI_Activation mPEG2_CDI mPEG2-Imidazole Carboxylate CDI_Activation->mPEG2_CDI Amine_Coupling Amine Coupling mPEG2_CDI->Amine_Coupling Product mPEG2-Carbamate Conjugate Amine_Coupling->Product

Caption: Workflow for coupling mPEG2-alcohol to an amine via CDI activation.

III. Data Presentation

The following table summarizes the key aspects of the described coupling reactions. The yields are representative and can vary depending on the specific substrates and reaction conditions.

Coupling Method Target Functional Group Key Reagents Bond Formed Typical Yield Key Considerations
Fischer Esterification Carboxylic AcidH₂SO₄ or TsOH (catalyst)EsterModerate to GoodReversible reaction; requires removal of water or use of excess alcohol.[11][12][13][14]
Mitsunobu Reaction Carboxylic AcidPPh₃, DEAD or DIADEsterGood to ExcellentMild conditions; suitable for sensitive substrates; produces stoichiometric byproducts that require removal.[1][6][7][15][16]
Tosylation & Amination Amine1. TsCl, Base2. AmineAmineGoodTwo-step process; tosylate is a stable intermediate; suitable for primary and secondary amines.
Oxidation & Reductive Amination Amine1. Mild Oxidant (e.g., DMP)2. Amine, NaBH₃CNAmineGoodTwo-step process; requires mild oxidation to avoid side products; NaBH₃CN is selective for imines over aldehydes.[17][18][19][20]
CDI Activation & Amination Amine1. CDI2. AmineCarbamateGood to ExcellentForms a stable carbamate linkage; CDI is moisture-sensitive.[10]

IV. Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful coupling of this compound to carboxylic acids and amines. The choice of method will depend on the specific requirements of the target molecule, including its stability and the presence of other functional groups. Proper purification, typically by column chromatography, is crucial for obtaining the final conjugate with high purity. These methodologies empower researchers to effectively utilize mPEG2-OH as a versatile linker in a wide range of applications, from basic research to the development of novel therapeutics.

References

Application Notes and Protocols for Methyl-PEG2-alcohol in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl-PEG2-alcohol in oncology research, primarily as a component of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emerging as a powerful therapeutic modality for the targeted degradation of cancer-driving proteins.

Application Note 1: this compound as a Linker in PROTACs for Targeted Protein Degradation

This compound is a foundational building block for the synthesis of PROTACs. Its bifunctional nature, possessing a methyl-ether-capped polyethylene glycol (PEG) chain and a terminal hydroxyl group, allows for its incorporation as a flexible linker connecting a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand.

The key advantages of incorporating a this compound-derived linker in PROTAC design include:

  • Optimal Length and Flexibility: The two ethylene glycol units provide sufficient length and conformational flexibility to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This is a critical step for efficient ubiquitination and subsequent degradation of the target protein.

  • Improved Physicochemical Properties: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often hydrophobic PROTAC molecule, which can improve its pharmacokinetic properties.

  • Modulation of Cellular Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexible PEG linker can allow the PROTAC to adopt a more compact conformation, potentially shielding its polar surface area and aiding in cell entry.

A prominent application of this linker is in the development of PROTACs targeting Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, which are key regulators of oncogene expression in various cancers.

Application Note 2: Role in Overcoming Drug Resistance

Targeted protein degradation using PROTACs offers a distinct advantage over traditional inhibition. By inducing the removal of the target protein, PROTACs can be effective against cancers that have developed resistance to small molecule inhibitors through mutations in the target protein that affect inhibitor binding but not protein function. PROTACs utilizing linkers derived from this compound can contribute to overcoming this resistance by promoting the degradation of the entire protein.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using a this compound Derived Linker

This protocol describes a general method for the synthesis of a BRD4-targeting PROTAC, exemplified by a molecule similar in linker structure to known BET degraders. The synthesis involves the derivatization of this compound to create a functionalized linker, followed by sequential conjugation to the E3 ligase ligand and the target-binding ligand.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Sodium azide (NaN3)

  • Triphenylphosphine (PPh3)

  • A suitable BRD4 ligand with a carboxylic acid handle (e.g., a derivative of JQ1)

  • A suitable E3 ligase ligand with an amine handle (e.g., a derivative of pomalidomide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0°C and add TsCl (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the tosylated Methyl-PEG2 linker.

  • Azidation of the Linker:

    • Dissolve the tosylated linker (1 eq) in DMF and add NaN3 (3 eq).

    • Heat the reaction to 80°C and stir overnight.

    • After cooling, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry, and concentrate to yield the azido-functionalized linker.

  • Reduction to Amine-Linker:

    • Dissolve the azido-linker (1 eq) in a mixture of THF and water.

    • Add PPh3 (1.5 eq) and stir at room temperature overnight.

    • Concentrate the reaction mixture and purify by flash chromatography to obtain the amine-functionalized Methyl-PEG2 linker.

  • Conjugation to BRD4 Ligand:

    • Dissolve the BRD4 ligand (1 eq), the amine-linker (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq) in anhydrous DMF.

    • Stir the reaction at room temperature overnight.

    • Monitor by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.

    • Purify the product by flash chromatography to obtain the BRD4 ligand-linker conjugate.

  • Final PROTAC Synthesis:

    • The BRD4 ligand-linker conjugate will have a terminal functional group (from the initial derivatization of this compound) that can be reacted with the E3 ligase ligand. For example, if the linker was prepared to have a terminal carboxylic acid, it can be coupled to an amine-functionalized E3 ligase ligand using HATU and DIPEA as described in step 4.

    • Purify the final PROTAC product by preparative HPLC.

Protocol 2: In Vitro Western Blot for BRD4 Degradation

This protocol is for quantifying the degradation of BRD4 in cancer cells treated with a PROTAC.

Materials:

  • Cancer cell line expressing BRD4 (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.

    • Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 8, 16, or 24 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDC membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle control.

    • Plot the dose-response curve to determine the DC50 (concentration for 50% degradation).[1][2]

Protocol 3: In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PROTAC in a mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID)

  • Cancer cell line for implantation (e.g., 22Rv1 prostate cancer cells)

  • Matrigel

  • PROTAC formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Standard animal care facilities and equipment

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize mice into treatment and control groups.

    • Administer the PROTAC (e.g., 30 mg/kg, subcutaneously, daily) and vehicle control according to the desired schedule.[3]

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

    • Monitor animal body weight as a measure of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for target protein degradation, immunohistochemistry).

    • Plot tumor growth curves and compare the treatment group to the control group to determine efficacy.

Quantitative Data

The following tables summarize representative quantitative data for BET-targeting PROTACs, illustrating the type of data generated in the above protocols.

Table 1: In Vitro Degradation of BET Proteins by ARV-771 in 22Rv1 Cells [3]

ProteinDC50 (nM)
BRD2<5
BRD3<5
BRD4<5

Table 2: In Vivo Efficacy of a BET Degrader in a Human AML Xenograft Model (MV-4-11)

Treatment GroupDose and ScheduleTumor Growth Inhibition (%)
Vehicle-0
BET Inhibitor30 mg/kg, p.o., q.d.58
BET PROTAC5 mg/kg, i.v., q.d.>100 (Regression)

Table 3: In Vivo Pharmacodynamic Effect of a BET PROTAC in a Xenograft Model [4]

Time Post-Dose (hours)BRD4 Degradation (%)
1~75
2>95
4>95

Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC PROTAC (e.g., BRD4 Degrader) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex Transcription Transcription BRD4->Transcription Activates E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degradation Proliferation Cell Proliferation & Survival Proteasome->Proliferation Inhibition Oncogenes Oncogenes (e.g., c-MYC) Oncogenes->Proliferation Transcription->Oncogenes

Caption: Mechanism of action of a BRD4-targeting PROTAC.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Seeding & Treatment (e.g., MDA-MB-231 cells + PROTAC) B 2. Cell Lysis & Protein Quantification (RIPA Buffer, BCA Assay) A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Western Blot Transfer (Transfer to PVDF Membrane) C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Detection & Analysis (Chemiluminescence, Densitometry) E->F G Result: Quantification of BRD4 Degradation F->G

Caption: Workflow for Western Blot analysis of protein degradation.

Logical Relationship

PROTAC_Development_Logic cluster_invitro In Vitro Assays cluster_invivo In Vivo Models A Design & Synthesis of PROTAC (Utilizing this compound linker) B In Vitro Characterization A->B C In Vivo Efficacy Studies B->C B1 Protein Degradation (Western Blot) B->B1 B2 Cell Viability Assays B->B2 B3 Ternary Complex Formation B->B3 D Lead Optimization C->D C1 Xenograft Tumor Models C->C1 C2 Pharmacokinetics C->C2 C3 Pharmacodynamics C->C3 D->A Iterative Improvement E Preclinical Candidate D->E

Caption: Logical workflow for PROTAC development.

References

Application Notes and Protocols for Incorporating Methyl-PEG2-alcohol into Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of Methyl-PEG2-alcohol as a linker component in the development of antibody-drug conjugates (ADCs). This document outlines the rationale, key benefits, detailed experimental protocols, and expected outcomes when using a short, discrete polyethylene glycol (PEG) linker to connect a cytotoxic payload to a monoclonal antibody.

Introduction

Antibody-drug conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells.[1] The linker connecting the antibody and the payload is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of the ADC.[1][2][3] Short, discrete PEG linkers, such as those derived from this compound, are increasingly being incorporated into ADC design to impart favorable physicochemical properties.

The inclusion of a hydrophilic PEG spacer can enhance the solubility and stability of the ADC, particularly when working with hydrophobic payloads.[2][4][][6][7][8] This can lead to a reduction in aggregation, which is often associated with decreased efficacy and increased immunogenicity.[4][8][9] Furthermore, PEGylation can improve the pharmacokinetic profile of an ADC by increasing its circulation half-life and reducing non-specific clearance.[2][4][6][9] The use of a monodisperse PEG linker, like this compound, ensures the generation of a homogeneous ADC product with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute for clinical development.[4][10]

Key Benefits of Incorporating this compound in ADCs

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can mitigate the hydrophobicity of the cytotoxic payload, reducing the propensity for aggregation and improving the overall stability of the ADC construct.[4][][6][8][11]

  • Improved Pharmacokinetics: Even short PEG chains can create a hydrophilic shield around the payload, leading to a longer circulation half-life and reduced plasma clearance.[2][4][6][9]

  • Homogeneous Product: As a discrete and uniform molecule, this compound allows for the production of ADCs with a consistent drug-to-antibody ratio (DAR), simplifying characterization and ensuring batch-to-batch reproducibility.[4][10]

  • Reduced Immunogenicity: By masking the payload and reducing aggregation, PEG linkers can decrease the potential for an immune response against the ADC.[4][]

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into an ADC. Optimization of reaction conditions may be necessary depending on the specific antibody, payload, and desired DAR.

Protocol 1: Synthesis of a Maleimide-Activated Methyl-PEG2-Linker

This protocol describes the synthesis of a heterobifunctional linker by modifying this compound to incorporate a maleimide group for subsequent conjugation to a thiol-containing moiety (e.g., a reduced antibody).

Materials:

  • This compound

  • Maleimido-propionic acid N-hydroxysuccinimide ester (SMCC) or similar maleimide-containing reagent

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1.1 molar equivalents of SMCC to the solution.

  • Add 1.2 molar equivalents of TEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting Maleimide-PEG2-methyl ether by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final maleimide-activated linker.

Protocol 2: Antibody Reduction and Conjugation with Maleimide-Activated Methyl-PEG2-Linker-Payload

This protocol details the partial reduction of interchain disulfide bonds in a monoclonal antibody followed by conjugation with a pre-formed Maleimide-Activated Methyl-PEG2-Linker attached to a cytotoxic payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Maleimide-Activated Methyl-PEG2-Linker-Payload construct

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add a 2-5 molar excess of TCEP. The exact amount should be optimized to achieve the desired number of free thiols per antibody.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column, exchanging the antibody into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).

  • Conjugation:

    • Dissolve the Maleimide-Activated Methyl-PEG2-Linker-Payload in DMSO to a stock concentration of 10-20 mM.

    • Add a 1.5 to 5-fold molar excess of the linker-payload solution to the reduced antibody. The final DMSO concentration should be kept below 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching:

    • Stop the reaction by adding a 3-fold molar excess of N-acetylcysteine relative to the maleimide linker-payload.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC using a pre-equilibrated SEC column to remove unconjugated linker-payload and other small molecules.

    • Collect the fractions containing the purified ADC.

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

  • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

  • Calculate the DAR using the Beer-Lambert law, correcting for the contribution of the payload's absorbance at 280 nm.

2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):

  • Analyze the purified ADC using an analytical SEC column to determine the percentage of monomeric ADC and the presence of any aggregates or fragments.

3. In Vitro Cytotoxicity Assay:

  • Evaluate the potency of the ADC by treating target cancer cells with serial dilutions of the conjugate.

  • Determine the half-maximal inhibitory concentration (IC50) after a defined incubation period using a cell viability assay (e.g., MTS or CellTiter-Glo).

Data Presentation

The following tables provide an example of how to present quantitative data for an ADC synthesized with a Methyl-PEG2-linker.

Table 1: Physicochemical Characterization of ADC-PEG2

ParameterADC-PEG2Unconjugated Antibody
Average DAR (UV-Vis) 3.8N/A
Monomer Purity (SEC) >98%>99%
Aggregation (SEC) <2%<1%
Thermal Stability (Tm) 72°C75°C

Table 2: In Vitro Cytotoxicity Data

Cell LineTarget ExpressionIC50 of ADC-PEG2 (nM)IC50 of Free Payload (nM)
Cancer Cell Line A High1.50.1
Cancer Cell Line B Low>10000.2
Normal Cell Line C Negative>10000.5

Table 3: Pharmacokinetic Parameters in a Murine Model

CompoundHalf-life (t½, hours)Area Under the Curve (AUC, µg·h/mL)Clearance (mL/h/kg)
ADC-PEG2 15050000.5
ADC (no PEG) 10035000.8
Unconjugated Antibody 20060000.4

Note: The data presented in these tables are illustrative and will vary depending on the specific antibody, payload, and linker chemistry used.

Visualizations

The following diagrams illustrate key workflows and concepts in ADC development.

ADC_Synthesis_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation ADC Conjugation cluster_characterization Characterization MePEG2OH This compound ActivatedLinker Activated Methyl-PEG2-Linker MePEG2OH->ActivatedLinker Activation LinkerPayload Linker-Payload Construct ActivatedLinker->LinkerPayload Conjugation Payload Cytotoxic Payload Payload->LinkerPayload ADC Antibody-Drug Conjugate LinkerPayload->ADC Antibody Monoclonal Antibody ReducedAb Reduced Antibody Antibody->ReducedAb Reduction ReducedAb->ADC Conjugation DAR DAR Determination ADC->DAR Purity Purity & Aggregation (SEC) ADC->Purity Potency In Vitro Potency ADC->Potency

Caption: Workflow for the synthesis and characterization of an ADC with a Methyl-PEG2-linker.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Intracellular Trafficking cluster_release Payload Release & Action ADC ADC with Methyl-PEG2-Linker TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell Binding to Target Antigen Endosome Endosome TumorCell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking ReleasedPayload Released Payload Lysosome->ReleasedPayload Linker Cleavage Apoptosis Cell Death (Apoptosis) ReleasedPayload->Apoptosis Induces

Caption: General mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols for Methyl-PEG2-alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for reactions involving Methyl-PEG2-alcohol (also known as 2-(2-methoxyethoxy)ethanol). This short, hydrophilic linker is a versatile building block in bioconjugation and is notably used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Application I: Activation of this compound for Bioconjugation

The terminal hydroxyl group of this compound is not inherently reactive towards common functional groups on biomolecules like amines. Therefore, an initial activation step is required to convert the alcohol into a more reactive species. A common and effective method is the conversion of the alcohol to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Experimental Protocol: Tosylation of this compound

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate (Methyl-PEG2-O-Tosyl).

Materials:

  • This compound (C5H12O3, MW: 120.15 g/mol )

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • While stirring, add pyridine or triethylamine (1.5 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 4 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2 hours.

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with deionized water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Methyl-PEG2-tosylate.

  • The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Tosylation Reaction Parameters

While specific yields for the tosylation of this compound can vary, the following table provides a general overview of reaction parameters and expected outcomes based on similar alcohol tosylations. A study on the tosylation of benzyl alcohol resulted in a 53% yield of the corresponding tosylate.[1]

ParameterRecommended Value/RangeNotes
Molar Ratio (Alcohol:TsCl:Base) 1 : 1.2 : 1.5A slight excess of the tosylating agent and base is used to drive the reaction to completion.
Solvent Anhydrous Dichloromethane (DCM)Other anhydrous aprotic solvents like THF or Toluene can also be used.
Temperature 0°C to Room TemperatureStarting the reaction at a lower temperature helps to control the exothermic nature of the reaction.
Reaction Time 4 - 6 hoursReaction progress should be monitored by TLC to determine the optimal time.
Purity of Starting Material >98%The purity of this compound is critical. One supplier reports a purity of 99.97%.[2]
Expected Yield 50 - 70%Yields are dependent on reaction scale, purity of reagents, and purification method.

Application II: this compound as a Linker in PROTAC Synthesis

This compound is a valuable building block for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The PEG linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. The length and composition of the linker are critical for the efficacy of the PROTAC.

PROTAC Mechanism of Action: The Ubiquitin-Proteasome System

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-ubiquitin conjugate to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism PROTAC PROTAC E3 E3 Ubiquitin Ligase Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3->Ternary Binds E2 E2-Ub E2->Ternary Recruited Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Workflow Start This compound Activation Activation (e.g., Tosylation) Start->Activation Activated_PEG Activated Methyl-PEG2-Linker (e.g., Tosylate) Activation->Activated_PEG Char1 Characterization (TLC, NMR, MS) Activated_PEG->Char1 Conjugation Conjugation Reaction (e.g., Substitution, Click Chemistry) Activated_PEG->Conjugation Crude_Product Crude Conjugate/PROTAC Conjugation->Crude_Product Purification Purification (Column Chromatography, HPLC) Crude_Product->Purification Final_Product Final Product Purification->Final_Product Char2 Final Characterization (NMR, HPLC, MS, SDS-PAGE) Final_Product->Char2

References

Application Note: Analytical Methods for the Characterization of Methyl-PEG2-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The covalent attachment of polyethylene glycol (PEG) chains, known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of molecules. Methyl-PEG2-alcohol (2-(2-methoxyethoxy)ethanol) is a discrete PEG linker frequently used in the synthesis of bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), to improve solubility and pharmacokinetic profiles.[1][2] Rigorous analytical characterization of this compound conjugates is critical to ensure identity, purity, and consistency, which are essential for reliable downstream applications and regulatory approval.

This document provides detailed protocols and data interpretation guidelines for the primary analytical techniques used to characterize these conjugates: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: ¹H NMR spectroscopy is a powerful non-destructive technique used to confirm the covalent attachment of the this compound linker to a target molecule. It provides detailed structural information by analyzing the chemical environment of protons. Key applications include verifying the presence of the characteristic methoxy and ethylene glycol signals, confirming shifts in protons at the conjugation site, and determining the degree of substitution through signal integration.[3][4][5][6]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) to a final volume of 0.5-0.7 mL. The choice of solvent depends on the solubility of the conjugate.

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer for adequate resolution.[6]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum at a controlled temperature (e.g., 25 °C).

    • Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Data Processing and Analysis:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using a reference signal, such as tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

    • Integrate the signals corresponding to the this compound moiety and specific protons on the conjugated molecule.[6]

    • Compare the spectrum of the conjugate to the spectra of the individual starting materials (this compound and the unconjugated molecule) to identify new signals and chemical shift changes confirming conjugation.

Data Presentation: Expected ¹H NMR Signals

The following table summarizes the expected chemical shifts for a hypothetical conjugate of this compound with a generic molecule 'R-OH'.

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Expected Integration Notes
-OCH₃ (methoxy group)~3.38Singlet (s)3HA key signature peak for the mPEG moiety.[6][7]
-CH₂-O-CH₃ ~3.55Multiplet (m)2HPart of the PEG backbone.
-CH₂-CH₂-O-CH₃ ~3.6-3.7Multiplet (m)4HThe main signal for the PEG backbone ethylene units.[6]
-O-CH₂-CH₂-O-R Shifted downfieldMultiplet (m)2HProtons adjacent to the conjugation site; expected to shift upon ether/ester formation.

Workflow for NMR Characterization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis prep Dissolve 5-10 mg of Conjugate in Deuterated Solvent acq Acquire ¹H NMR Spectrum (≥400 MHz) prep->acq Load Sample proc Fourier Transform, Phase & Baseline Correction acq->proc Raw FID cal Calibrate Chemical Shift (e.g., TMS) proc->cal analysis Assign & Integrate Peaks cal->analysis Processed Spectrum confirm Confirm Structure & Assess Purity analysis->confirm

Caption: Workflow for NMR analysis of this compound conjugates.

Mass Spectrometry (MS)

Application: Mass spectrometry is indispensable for determining the precise molecular weight of the this compound conjugate, confirming its identity, and assessing the degree of PEGylation.[8] Techniques like Electrospray Ionization (ESI) are commonly coupled with liquid chromatography (LC-MS) to analyze the complex mixtures that can arise from conjugation reactions.[8][9]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Dissolve the conjugate in a suitable solvent compatible with the mobile phase (e.g., water/acetonitrile with 0.1% formic acid) to a final concentration of 0.1-1.0 mg/mL.[6]

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Instrumentation:

    • An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.[6][8]

  • Chromatographic Separation (LC):

    • Column: A reverse-phase column suitable for the conjugate's properties (e.g., C4, C8, or C18).

    • Mobile Phase A: 0.1% Formic Acid (FA) in water.

    • Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile (ACN).

    • Gradient: A linear gradient appropriate for eluting the conjugate (e.g., 5% to 95% B over 20-30 minutes).[6]

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry (MS) Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan a wide m/z range to encompass the expected charged species (e.g., 500-4000 m/z).[6]

    • Data Analysis: The resulting multiply charged spectrum is deconvoluted using specialized software (e.g., Agilent MassHunter BioConfirm, Waters UNIFI) to determine the zero-charge mass of the intact conjugate.[8][9] The presence of repeating units of 44 Da (the mass of an ethylene glycol monomer) is a characteristic feature of PEGylated molecules.[9]

Data Presentation: Expected Mass Spectrometry Data
Analyte Expected Monoisotopic Mass (Da) Characteristic Ion Series Notes
This compound120.0786[M+H]⁺, [M+Na]⁺Free starting material.
Unconjugated MoleculeVariesVariesFree starting material.
Conjugate Mass of Molecule + 102.0681 Da[M+nH]ⁿ⁺Mass increase corresponds to the addition of -C₄H₈O₂- (loss of H₂O from the two reactants).
PEG-related fragmentsMass differences of 44.0262 Da[M - n(C₂H₄O)]Characteristic fragmentation pattern of the PEG chain.[9]

Workflow for LC-MS Characterization

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis prep Dissolve Conjugate in Mobile Phase (0.1-1 mg/mL) lc Inject & Separate on Reverse-Phase Column prep->lc Inject ms Ionize via ESI(+) lc->ms Eluent detect Detect Ions (TOF/Orbitrap) ms->detect decon Deconvolute Spectrum detect->decon Raw m/z Data confirm Determine Intact Mass & Confirm Identity decon->confirm

Caption: Workflow for LC-MS analysis of this compound conjugates.

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is a fundamental technique for assessing the purity of this compound conjugates.[] It is used to separate the final conjugate from unreacted starting materials (both the molecule and the PEG linker), byproducts, and other impurities. Common methods include reverse-phase HPLC (RP-HPLC) and size-exclusion chromatography (SEC).[11][12]

Experimental Protocol: RP-HPLC Purity Analysis
  • Sample Preparation: Prepare the sample as described for LC-MS analysis (0.1-1.0 mg/mL).

  • Instrumentation: An HPLC or UPLC system equipped with a suitable detector. A UV detector is common if the conjugate contains a chromophore.[11] A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used for universal detection of non-volatile analytes, which is useful as the PEG linker itself lacks a strong chromophore.[11][13]

  • Chromatographic Conditions:

    • Column: A high-resolution reverse-phase column (e.g., C18, 1.7-3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water.

    • Mobile Phase B: 0.1% TFA or FA in acetonitrile (ACN).

    • Gradient: Develop a gradient that provides baseline separation between the conjugate, unreacted molecule, and free this compound. A typical gradient might run from 5% to 95% B over 30 minutes.

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: 30-40 °C to ensure reproducible retention times.

    • Detection: Monitor at a wavelength where the target molecule absorbs (e.g., 220 nm or 280 nm) or use a universal detector like CAD/ELSD.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the conjugate as the percentage of the main peak area relative to the total area of all peaks.

    • Identify peaks corresponding to impurities by comparing retention times with standards of the starting materials.

Data Presentation: Expected HPLC Results
Component Expected Retention Time (Relative) Expected Purity (%) Notes
Free this compoundEarly eluting< 1% (in final product)More polar, shorter retention time in RP-HPLC.
Unconjugated MoleculeVaries< 2% (in final product)Retention depends on its hydrophobicity.
This compound Conjugate Later eluting than PEG linker> 95%Typically more hydrophobic than the free PEG linker, leading to a longer retention time.
Other ByproductsVaries< 2% (in final product)Any other peaks should be identified or characterized.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detect Detection cluster_analysis Data Analysis prep Prepare Sample & Reference Standards (0.1-1 mg/mL) hplc Inject & Separate on RP-HPLC Column (Gradient Elution) prep->hplc Inject detect Detect Peaks (UV, CAD, or ELSD) hplc->detect Separated Analytes integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate % Purity & Identify Impurities integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound conjugates.

References

Application Note: Biophysical and Biochemical Protocols for Assessing Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, pharmacology, and drug discovery, with a focus on targeted protein degradation.

Introduction

The induction of ternary complexes by heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), is a cornerstone of targeted protein degradation (TPD). A PROTAC simultaneously binds a target protein and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of the target. The stability, kinetics, and cooperativity of this ternary complex are critical determinants of a PROTAC's efficacy and selectivity.[1][]

This document provides detailed protocols for key biophysical and biochemical assays used to characterize the formation of ternary complexes. As a case study, we will consider a hypothetical PROTAC molecule, "Degrader-X," which incorporates a Methyl-PEG2-alcohol derived linker to connect a warhead for the target protein (e.g., a kinase) and a ligand for an E3 ligase (e.g., VHL or Cereblon). This compound is a common, flexible hydrophilic linker used in the synthesis of such molecules.[3][4][5]

The primary methods covered are:

  • Surface Plasmon Resonance (SPR): For real-time kinetic and affinity analysis.

  • Isothermal Titration Calorimetry (ITC): For thermodynamic characterization and cooperativity assessment.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust, high-throughput proximity assay.

Conceptual Framework: PROTAC-Induced Ternary Complex

The formation of a stable ternary complex is the pivotal event in PROTAC-mediated protein degradation. The linker, derived from components like this compound, plays a crucial role by providing the optimal length and flexibility to bridge the two proteins. The efficiency of this process is often quantified by a cooperativity factor (α), which measures how the binding of one protein to the PROTAC affects the PROTAC's affinity for the other protein.[][6]

G

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technology that measures real-time biomolecular interactions by detecting changes in the refractive index on a sensor surface.[1][7][8] It is highly effective for determining the kinetics (association rate, k_on; dissociation rate, k_off) and affinity (dissociation constant, K_D) of both binary and ternary complex formation.[9][10]

Experimental Workflow: SPR

G prep 1. Preparation - Immobilize E3 Ligase (e.g., Biotin-VHL) on a Streptavidin sensor chip. - Prepare analytes in running buffer. binary1 2a. Binary Interaction 1 Inject Degrader-X over immobilized E3 Ligase. prep->binary1 Proceed to binding assays binary2 2b. Binary Interaction 2 Inject Target Protein alone (Negative Control). prep->binary2 Proceed to binding assays ternary 3. Ternary Complex Formation Inject pre-incubated mixture of Target Protein + Degrader-X over immobilized E3 Ligase. binary1->ternary After regeneration binary2->ternary After regeneration analysis 4. Data Analysis - Fit sensorgrams to kinetic models. - Determine kon, koff, and KD. ternary->analysis

Detailed Protocol: SPR
  • Immobilization:

    • Use a streptavidin-coated sensor chip (e.g., Biacore SA chip).

    • Immobilize biotinylated E3 ligase (e.g., VHL complex) onto the sensor surface to a target level of ~200-500 RU. Use a reference flow cell that is activated and blocked without protein immobilization.

    • Condition the surface with several buffer injections to ensure a stable baseline.

  • Binary Interaction Analysis:

    • Degrader-X binding to E3 Ligase: Inject a series of concentrations of Degrader-X (e.g., 1 nM to 1 µM) in running buffer (e.g., HBS-EP+) over the immobilized E3 ligase surface.

    • Target Protein binding to E3 Ligase: Inject the target protein alone at a high concentration (e.g., 1-2 µM) to confirm minimal or no direct interaction with the E3 ligase.

  • Ternary Complex Analysis:

    • Prepare a series of analyte solutions containing a constant, saturating concentration of the target protein (e.g., 5-10 times its K_D for the PROTAC) mixed with varying concentrations of Degrader-X (e.g., 1 nM to 1 µM).

    • Alternatively, and more commonly, maintain a constant concentration of Degrader-X and titrate the target protein.[8] A third approach involves injecting a pre-mixed complex of PROTAC and target protein.[8]

    • Inject these mixtures over the immobilized E3 ligase surface. Use a sufficient association and dissociation time to accurately model kinetics.

    • Regenerate the sensor surface between injections using a mild regeneration solution (e.g., low pH glycine or a brief pulse of 0.5 M NaCl).

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data.

    • Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding for binary interactions, or more complex models for ternary interactions) to determine k_on, k_off, and K_D.

    • Calculate cooperativity (α) using the formula: α = K_D (Binary) / K_D (Ternary) . An α > 1 indicates positive cooperativity.[6]

Data Presentation: SPR Results
Interactionk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)Cooperativity (α)
Degrader-X <> E3 Ligase (Binary)1.5 x 10⁵3.0 x 10⁻³20N/A
Degrader-X <> Target Protein (Binary)2.0 x 10⁵2.0 x 10⁻³10N/A
Ternary Complex Formation4.5 x 10⁵9.0 x 10⁻⁴25

Table represents hypothetical data for Degrader-X.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).[11][12] From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated. It is considered a gold standard for quantifying cooperativity.[13][14]

Experimental Workflow: ITC

G prep 1. Preparation - Dialyze all proteins and compounds into identical, degassed buffer. - Determine accurate concentrations. binary_titration 2. Binary Titrations - Titrate Degrader-X into Target Protein. - Titrate Degrader-X into E3 Ligase. prep->binary_titration ternary_titration 3. Ternary Titration - Saturate Target Protein with Degrader-X. - Titrate this binary complex into E3 Ligase. binary_titration->ternary_titration After establishing binary affinities analysis 4. Data Analysis - Integrate thermogram peaks. - Fit data to a binding model. - Determine thermodynamic parameters. ternary_titration->analysis

Detailed Protocol: ITC
  • Sample Preparation:

    • Thoroughly dialyze the target protein and E3 ligase into the same buffer batch (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). Dissolve the Degrader-X in the final dialysis buffer. Mismatched buffers are a common source of error.[11]

    • Degas all solutions immediately before use to prevent bubbles in the calorimeter cell.

    • Accurately measure the concentration of all components.

  • Binary Titrations:

    • Experiment 1: Fill the ITC cell (200 µL) with the target protein (e.g., 10-20 µM). Fill the injection syringe (40 µL) with Degrader-X (e.g., 100-200 µM, typically 10x the cell concentration).

    • Experiment 2: Fill the cell with the E3 ligase (e.g., 10-20 µM) and the syringe with Degrader-X (100-200 µM).

    • Perform the titration at a constant temperature (e.g., 25°C) with a series of small injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow a return to baseline.

  • Ternary Titration:

    • Fill the ITC cell with the E3 ligase (e.g., 10-20 µM).

    • Fill the injection syringe with the target protein (e.g., 100-200 µM) that has been pre-saturated with Degrader-X (e.g., at a 1:1.2 molar ratio).

    • Perform the titration as described for the binary experiments.

  • Data Analysis:

    • Integrate the heat-flow peaks from the thermogram.

    • Plot the heat change per mole of injectant against the molar ratio of the reactants.

    • Fit the resulting isotherm to a suitable binding model (e.g., 'One Set of Sites') to obtain K_D, ΔH, and n.

    • Calculate ΔG and TΔS using the equation: ΔG = -RTln(K_A) = ΔH - TΔS .

    • Determine cooperativity (α) by comparing the K_D of the binary and ternary interactions.

Data Presentation: ITC Results
InteractionK_D (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
Degrader-X <> Target Protein (Binary)12-8.5-2.30.98
Target-Degrader-X <> E3 Ligase (Ternary)2.5-9.8-1.51.01

Table represents hypothetical data for Degrader-X.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the transfer of energy between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., Alexa Fluor 488) when they are brought close together by a binding event.[15][16] It is a sensitive, homogeneous assay well-suited for high-throughput screening and characterization of ternary complex formation.[17][18]

Detailed Protocol: TR-FRET
  • Reagent Preparation:

    • Label the target protein and E3 ligase with appropriate tags for antibody recognition. For example, use a GST-tagged target protein and a His-tagged E3 ligase.

    • Prepare assay buffer (e.g., PBS with 0.1% BSA).

    • Prepare a serial dilution of Degrader-X in assay buffer containing a small percentage of DMSO (e.g., final DMSO concentration <1%).

  • Assay Procedure:

    • In a 384-well microplate, add the following components in order:

      • GST-tagged Target Protein (e.g., final concentration 2-10 nM).

      • His-tagged E3 Ligase (e.g., final concentration 5-20 nM).

      • Degrader-X at various concentrations (e.g., 0.1 nM to 50 µM).

    • Incubate for a set period (e.g., 60-180 minutes) at room temperature to allow the complex to form.[15][16]

    • Add the detection reagents: a Terbium-labeled anti-GST antibody (donor) and an Alexa Fluor 488-labeled anti-His antibody (acceptor).

    • Incubate for another 60 minutes in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 490 nm for the donor and 520 nm for the acceptor).

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm).

    • Plot the TR-FRET ratio against the log concentration of Degrader-X. The resulting bell-shaped "hook effect" curve is characteristic of ternary complex formation, where excess PROTAC saturates both proteins individually, preventing bridging.[19][20]

    • The peak of the curve represents the maximal ternary complex formation.

Data Presentation: TR-FRET Results
ParameterValue
Max TR-FRET Ratio2.85
TC₅₀ (Concentration for 50% Max Complex)15 nM
Dₘₐₓ (Maximal Degradation in Cellular Assay)90%
DC₅₀ (Concentration for 50% Degradation)25 nM

Table represents hypothetical data correlating TR-FRET with cellular degradation.

The comprehensive characterization of ternary complex formation is essential for the rational design and optimization of protein degraders. No single technique provides a complete picture; therefore, an integrated approach is recommended. SPR offers unparalleled insight into binding kinetics, ITC provides the thermodynamic driving forces of the interaction, and TR-FRET allows for high-throughput assessment of complex formation.[9] By employing these robust protocols, researchers can effectively evaluate candidate molecules like "Degrader-X" that utilize linkers such as this compound, accelerating the development of novel therapeutics based on targeted protein degradation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PROTAC Linker Length with Methyl-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing PROTAC linker length using Methyl-PEG2-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC molecule?

The linker in a PROTAC (Proteolysis Targeting Chimera) is a crucial component that connects the ligand binding to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1][2][3] It is not merely a spacer; its length, composition, and flexibility are critical for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][4][5] This complex formation is a prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]

Q2: Why use a PEG (polyethylene glycol) linker like this compound in PROTAC design?

PEG linkers are frequently used in PROTAC design due to their favorable physicochemical properties.[3][4][6] They offer a good balance of flexibility and hydrophilicity.[6] The hydrophilic nature of PEG linkers, such as this compound, can enhance the aqueous solubility of the often large and lipophilic PROTAC molecule, which can in turn improve bioavailability.[3][6][7] Additionally, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact conformation, potentially improving cell membrane permeability.[4][6]

Q3: How does the length of the PEG linker, specifically using this compound, impact PROTAC efficacy?

The length of the linker is a critical parameter that must be optimized for each specific target protein and E3 ligase pair.[1][8]

  • Too short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[8][9]

  • Too long: A linker that is too long might lead to non-productive binding, where the target protein and E3 ligase are not oriented correctly for efficient ubiquitination.[8][9]

This compound provides a linker of a specific length. Systematic studies often show that varying the number of PEG units is a key optimization strategy.[5] While one system may benefit from a shorter PEG2 linker, another may require a longer chain for optimal activity.[4][5] Empirical testing is crucial to determine the optimal length.[1][4]

Q4: What is the "hook effect" and how can linker optimization with this compound help mitigate it?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at higher concentrations.[9][10] This occurs because high concentrations of the PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[9][10] A well-designed linker can enhance the stability and cooperativity of the ternary complex, which can help to lessen the hook effect.[9][10] By systematically testing different linker lengths, including those based on this compound, researchers can identify a linker that promotes more stable ternary complex formation.

Troubleshooting Guides

Problem 1: My PROTAC shows good binding to the target protein and E3 ligase in binary assays, but fails to induce significant target degradation in cells.

  • Potential Linker-Related Cause: The linker length or conformation may not be optimal for the formation of a productive ternary complex. Even if a ternary complex forms, the orientation of the target protein's lysine residues may not be favorable for ubiquitination.[9]

  • Troubleshooting Steps:

    • Synthesize a Linker Library: Create a series of PROTACs with varying PEG linker lengths (e.g., PEG1, PEG2, PEG3, PEG4, etc.) to empirically determine the optimal length.

    • Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the stability of the ternary complex with different linker lengths.[10]

    • Cellular Target Engagement: Confirm that the PROTAC is entering the cells and engaging with the target protein using assays like the Cellular Thermal Shift Assay (CETSA).[10]

Problem 2: My PROTAC has poor aqueous solubility and/or low cell permeability.

  • Potential Linker-Related Cause: The overall physicochemical properties of the PROTAC, to which the linker contributes significantly, may be unfavorable.

  • Troubleshooting Steps:

    • Incorporate Hydrophilic Linkers: Using PEG linkers like this compound can improve aqueous solubility.[3][6][7]

    • Optimize Linker Length: The flexibility of PEG linkers can sometimes help shield the polar surface area of the PROTAC, aiding in cell permeability.[4][6] Experiment with different PEG lengths to find a balance between hydrophilicity and the ability to cross the cell membrane.

    • Permeability Assays: Use in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to assess the cell permeability of your PROTACs with different linkers.

Quantitative Data

The optimal linker length is highly dependent on the specific target and E3 ligase. The following tables provide an illustrative summary of general trends observed when varying PEG linker length.

Table 1: Illustrative Impact of PEG Linker Length on PROTAC Performance

ParameterShorter PEG Linker (e.g., PEG2)Optimal PEG Linker (e.g., PEG4/5)Longer PEG Linker (e.g., >PEG6)Rationale
Degradation Potency (DC₅₀) Potentially LowerHighestPotentially LowerThe optimal length facilitates the most stable and productive ternary complex formation.[4]
Maximum Degradation (Dₘₐₓ) Potentially LowerHighestPotentially LowerDependent on the efficiency of ternary complex formation and subsequent ubiquitination.[4]
Ternary Complex Stability May be less stableMost StableMay be less stableAn optimal linker length and geometry lead to a more stable complex.[4]
Aqueous Solubility GoodBetterBestLonger PEG chains generally impart greater hydrophilicity.[4]

Table 2: Physicochemical Properties of Illustrative PROTACs with Varying Linker Length

PROTAC LinkerMolecular Weight ( g/mol )cLogP (Illustrative)Topological Polar Surface Area (Ų)
Warhead-PEG2-E3 Ligand~850-9504.5180
Warhead-PEG4-E3 Ligand~940-10404.2205
Warhead-PEG6-E3 Ligand~1030-11303.9230

Note: These values are illustrative and will vary depending on the specific warhead and E3 ligase ligand used.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for conjugating a warhead and an E3 ligase ligand using this compound. This often involves activating the terminal hydroxyl group of the PEG linker.

Step 1: Activation of this compound (Example: Tosylation)

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (TEA) (1.5 eq).

  • Cool the reaction mixture to 0°C.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM.

  • Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated linker (Me-PEG2-OTs).

Step 2: Conjugation to an Amine-Containing Ligand (Warhead or E3 Ligand)

  • Dissolve the amine-containing ligand (1.0 eq) and Me-PEG2-OTs (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction at an elevated temperature (e.g., 60°C) overnight under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography to obtain the ligand-linker conjugate.

Step 3: Final PROTAC Assembly

  • The remaining terminal group on the ligand-linker conjugate is then used for reaction with the second ligand (E3 ligand or warhead) through an appropriate chemical reaction (e.g., amide coupling, click chemistry). The specific reaction will depend on the functional groups present on the two components.

Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[7]

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[7]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity.

Visualizations

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex Binding PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ligase E3->TernaryComplex PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start This compound activation Activate Hydroxyl Group (e.g., Tosylation) start->activation conjugation1 First Conjugation activation->conjugation1 ligand1 Warhead or E3 Ligand ligand1->conjugation1 intermediate Ligand-Linker Intermediate conjugation1->intermediate conjugation2 Final Assembly (e.g., Amide Coupling) intermediate->conjugation2 ligand2 Second Ligand ligand2->conjugation2 end_product Final PROTAC conjugation2->end_product

Caption: General workflow for PROTAC synthesis using this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Poor PROTAC Activity start Poor/No Degradation q1 Binary Binding Confirmed? start->q1 a1_no Optimize Warhead/ E3 Ligand q1->a1_no No q2 Cellular Target Engagement? q1->q2 Yes a2_no Improve Cell Permeability (Modify Linker Properties) q2->a2_no No q3 Systematically Vary Linker Length? q2->q3 Yes a3_no Synthesize Linker Library (e.g., PEG1-PEG6) q3->a3_no No end_success Optimized PROTAC q3->end_success Yes

Caption: Troubleshooting workflow for a PROTAC with poor degradation activity.

References

improving reaction yield of Methyl-PEG2-alcohol conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl-PEG2-alcohol conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve reaction yields and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for conjugating this compound to other molecules?

The terminal hydroxyl group of this compound is not very reactive on its own for direct conjugation under mild conditions.[1] Therefore, a two-step approach is typically employed. First, the terminal hydroxyl group is activated, most commonly by oxidizing it to a carboxylic acid (Methyl-PEG2-acid).[1] Subsequently, this carboxylic acid can be reacted with a primary amine on the target molecule using carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond.[1]

Q2: I am observing a low yield in my conjugation reaction. What are the common causes?

Low conjugation yield can arise from several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce efficiency.[2]

  • Reagent Quality: Degradation of reagents, especially EDC and NHS due to moisture, can lead to poor outcomes.[3] It's crucial to use fresh or properly stored reagents.[3]

  • Poor Solubility of Reactants: If reactants are not fully dissolved in the chosen solvent, it results in a heterogeneous reaction mixture and lower yield.[4]

  • Steric Hindrance: The molecule you are trying to conjugate to the this compound might be sterically hindered, preventing efficient reaction.[4]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, like Tris, will compete with your target molecule for the activated PEG, reducing the yield.[2][3]

  • Inefficient Purification: Significant loss of the conjugated product during purification steps can lead to an apparent low yield.[4]

Q3: How can I optimize the reaction conditions for better yield?

Optimizing reaction conditions is critical. For the EDC/NHS coupling of Methyl-PEG2-acid to a primary amine:

  • pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0. The subsequent reaction with the amine is favored at a pH of 7.2-8.5.[3][5] A two-step protocol with pH adjustment is recommended.

  • Molar Ratio of Reactants: An insufficient molar excess of the activating agents (EDC/NHS) or the PEG linker can lead to incomplete conjugation. A 1.5 to 2-fold molar excess of the amine-containing molecule to the activated PEG is a good starting point.[3] For activating the PEG-acid, a 5- to 10-fold molar excess of EDC and NHS can be used.[5]

  • Reaction Time and Temperature: The activation step is typically short, around 15-30 minutes at room temperature.[5] The conjugation step can proceed for 1-2 hours at room temperature or overnight at 4°C.[2][3] Optimization of both time and temperature may be necessary for your specific reactants.[3]

  • Solvent: Use anhydrous solvents like DMF, DMSO, or DCM to ensure all reactants are fully dissolved.[4]

Q4: I am seeing multiple products in my reaction mixture. What could be the cause?

The presence of multiple products can indicate side reactions. This may be due to the coupling reagents reacting with other functional groups on your target molecule.[4] To avoid this, you may need to use protecting groups for sensitive functionalities on your starting materials before performing the conjugation.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Inactive reagents (EDC/NHS)Use fresh, high-quality coupling agents and anhydrous solvents. Store reagents under an inert atmosphere and in a desiccator.[4]
Incorrect pHFor two-step EDC/NHS coupling, perform the activation at pH 4.5-6.0 and the conjugation at pH 7.2-8.5.[3][5]
Presence of competing amines in bufferUse amine-free buffers such as MES for the activation step and PBS or HEPES for the conjugation step.[2][5]
Low reactant concentrationIncrease the concentration of reactants if possible, as low concentrations can slow down the reaction rate.[5]
Antibody Aggregation (if applicable) High degree of PEGylationReduce the molar excess of the activated Methyl-PEG2-acid in the reaction.[2]
Difficulty in Purification High polarity of the PEGylated productMinimize aqueous washes or use a saturated brine solution to reduce the product partitioning into the aqueous layer. Consider solid-phase extraction (SPE) for purification.[4]
Product Instability Hydrolysis of the formed bond (e.g., ester linkage)If an ester linkage is used, employ milder purification conditions and avoid strongly acidic or basic mobile phases in HPLC.[4]

Experimental Protocols

Protocol 1: Oxidation of this compound to Methyl-PEG2-carboxylic Acid

This protocol describes a mild and efficient method for oxidizing this compound using a TEMPO/NaOCl system, which minimizes the risk of cleaving the PEG chain.[1]

Materials:

  • This compound

  • 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)

  • Sodium hypochlorite (NaOCl) solution

  • Sodium bromide (NaBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of DCM and a saturated aqueous solution of NaHCO₃.

  • Add TEMPO (0.01 equivalents) and NaBr (0.1 equivalents) to the reaction mixture.

  • Cool the flask to 0°C in an ice bath with gentle stirring.

  • Slowly add the NaOCl solution to the reaction mixture while maintaining the temperature at 0°C.

  • Monitor the reaction progress using TLC or LC-MS.

  • Once the reaction is complete, quench any excess oxidant by adding a few drops of ethanol or isopropanol.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Precipitate the resulting Methyl-PEG2-carboxylic acid by adding the concentrated solution to cold diethyl ether.

  • Collect the product by filtration and dry it under a vacuum.

Protocol 2: Conjugation of Methyl-PEG2-carboxylic Acid to a Primary Amine using EDC/NHS Chemistry

This protocol outlines the covalent attachment of the activated Methyl-PEG2-carboxylic acid to a molecule containing a primary amine.

Materials:

  • Methyl-PEG2-carboxylic acid

  • Amine-containing target molecule

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., 0.1 M PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine)

  • Anhydrous DMSO or DMF

Procedure:

  • Activation of Methyl-PEG2-carboxylic Acid: a. Dissolve Methyl-PEG2-carboxylic acid in Activation Buffer. b. Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF. c. Add a 5- to 10-fold molar excess of EDC and NHS to the Methyl-PEG2-carboxylic acid solution.[5] d. Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[5]

  • Conjugation to the Target Molecule: a. Dissolve the amine-containing target molecule in the Conjugation Buffer. b. Immediately add the activated Methyl-PEG2-carboxylic acid solution to the target molecule solution. The pH of the final reaction mixture should be between 7.2 and 7.5.[3] c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[3]

  • Quenching the Reaction: a. Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-activated PEG.[5] b. Incubate for 15-30 minutes at room temperature.[5]

  • Purification: a. Purify the PEGylated conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC.

Visual Diagrams

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Target Molecule start This compound oxidation Oxidation (e.g., TEMPO/NaOCl) start->oxidation activated_peg Methyl-PEG2-carboxylic Acid oxidation->activated_peg edc_nhs EDC/NHS Activation activated_peg->edc_nhs target Amine-Containing Target Molecule conjugation Conjugation Reaction (pH 7.2-8.5) target->conjugation edc_nhs->conjugation quench Quenching conjugation->quench purification Purification (SEC, HPLC, etc.) quench->purification final_product Final Conjugate purification->final_product

Caption: Experimental workflow for this compound conjugation.

troubleshooting_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_purification Post-Reaction start Low Reaction Yield reagent_quality Check Reagent Quality (EDC/NHS fresh?) start->reagent_quality competing_amines Buffer contains amines? (e.g., Tris) start->competing_amines ph Optimize pH (Activation vs. Conjugation) start->ph molar_ratio Adjust Molar Ratios start->molar_ratio time_temp Optimize Time & Temperature start->time_temp solubility Ensure Reactant Solubility start->solubility purification_loss Assess Purification Loss start->purification_loss Use fresh reagents Use fresh reagents reagent_quality->Use fresh reagents Switch to amine-free buffer Switch to amine-free buffer competing_amines->Switch to amine-free buffer Two-step pH adjustment Two-step pH adjustment ph->Two-step pH adjustment Increase excess of reagents Increase excess of reagents molar_ratio->Increase excess of reagents Monitor reaction over time Monitor reaction over time time_temp->Monitor reaction over time Screen different solvents Screen different solvents solubility->Screen different solvents Optimize purification method Optimize purification method purification_loss->Optimize purification method

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of Methyl-PEG2-alcohol Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) containing a Methyl-PEG2-alcohol linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges specific to PROTACs containing a short PEG linker like this compound?

PROTACs with short PEG linkers, such as this compound, present a unique set of purification challenges. Due to their "bifunctional" nature, they often possess intermediate polarity, making them soluble in a range of organic and aqueous solvents. This can lead to difficulties in achieving sharp peaks and good separation during chromatography. Key challenges include co-elution of the product with starting materials or byproducts of similar polarity, and low recovery due to product loss in aqueous washes during workup.[1][2]

Q2: How does the this compound linker influence the choice of purification technique?

The presence of the hydrophilic PEG unit, even a short one, can significantly impact the molecule's overall properties.[3][4] This often makes standard normal-phase chromatography less effective. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for purifying these molecules.[2] The choice of column (C4, C8, or C18) and the mobile phase composition are critical for successful separation.[1] In some cases, techniques like size-exclusion chromatography (SEC) or solid-phase extraction (SPE) can be useful as preliminary purification or desalting steps.[1]

Q3: What are the typical impurities observed during the synthesis and purification of this compound containing PROTACs?

Common impurities include unreacted starting materials (the warhead, the E3 ligase ligand, and the this compound linker), incompletely coupled intermediates, and byproducts from side reactions.[2] Given the reactive nature of the functional groups involved in PROTAC synthesis, side reactions on the warhead or E3 ligase ligand are possible.[1] These impurities often have polarities very similar to the final PROTAC, making their removal challenging.

Q4: How can I improve the yield of my this compound containing PROTAC during purification?

Low yield after purification can be due to several factors. Inefficient coupling reactions are a primary cause.[1] To improve the isolated yield, it is crucial to optimize the reaction conditions to drive the reaction to completion. During purification, minimizing the number of purification steps and optimizing the chromatographic conditions to achieve good separation in a single run can reduce product loss. For highly water-soluble PROTACs, minimizing aqueous washes during the initial workup or using saturated brine can prevent the loss of product into the aqueous phase.[1]

Q5: What analytical techniques are recommended for characterizing the purity and identity of the final PROTAC product?

A combination of analytical techniques is essential for confirming the purity and identity of your this compound containing PROTAC. High-performance liquid chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is invaluable for assessing purity and confirming the molecular weight.[5] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation and confirming the final product's identity.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound containing PROTACs.

Problem 1: Poor separation of the PROTAC from starting materials/byproducts during RP-HPLC.

  • Possible Cause 1: Suboptimal mobile phase gradient.

    • Solution: Optimize the gradient profile. A shallower gradient can improve the resolution between closely eluting peaks. Experiment with different starting and ending percentages of the organic mobile phase (e.g., acetonitrile or methanol) in water.

  • Possible Cause 2: Inappropriate column chemistry.

    • Solution: The choice of stationary phase is critical. For many PROTACs, a C18 column provides good retention and separation. However, if the PROTAC is particularly large or hydrophobic, a C8 or even a C4 column might provide better results.[1][2]

  • Possible Cause 3: Ion-pairing agent issues.

    • Solution: Trifluoroacetic acid (TFA) at 0.1% is a common ion-pairing agent that can improve peak shape. However, it can sometimes be difficult to remove from the final product. Consider using formic acid (0.1%) as an alternative, which is more volatile.

Problem 2: Low recovery of the PROTAC after purification.

  • Possible Cause 1: Product loss during workup.

    • Solution: If your PROTAC shows significant water solubility, minimize contact with aqueous phases during extraction. Using saturated brine or back-extracting the aqueous layers with an organic solvent can help recover the dissolved product.[1] Solid-phase extraction (SPE) can be an effective alternative to liquid-liquid extraction for sample cleanup and concentration.[1]

  • Possible Cause 2: Product instability.

    • Solution: Some PROTACs may be unstable under acidic or basic conditions. If using TFA in your mobile phase, neutralize the collected fractions immediately. Consider using a buffered mobile phase if your molecule is sensitive to pH.[1]

  • Possible Cause 3: Irreversible binding to the column.

    • Solution: Highly hydrophobic PROTACs may bind irreversibly to the stationary phase. Using a less retentive column (e.g., C8 or C4 instead of C18) or increasing the percentage of organic solvent in the mobile phase can help elute the product.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Containing PROTACs

TechniquePrincipleAdvantagesDisadvantagesBest For
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution, well-established, scalable.Can be time-consuming, potential for product instability under acidic conditions.Primary purification method for achieving high purity.
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Gentle conditions, useful for removing very large or very small impurities.Low resolution for molecules of similar size, not suitable as a primary purification method.Desalting, buffer exchange, and removal of aggregated material.
Solid-Phase Extraction (SPE) Separation based on affinity for a solid phase.Fast, can handle large sample volumes, good for sample cleanup.Lower resolution than HPLC, primarily a pre-purification technique.Removing excess reagents and concentrating the sample before HPLC.

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC (RP-HPLC) Purification

  • Objective: To purify the this compound containing PROTAC to a high degree of purity.

  • Materials:

    • Crude PROTAC sample dissolved in a suitable solvent (e.g., DMSO, DMF, or the mobile phase).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in acetonitrile or methanol.

    • RP-HPLC system with a preparative column (e.g., C18, C8, or C4, 5-10 µm particle size).

  • Procedure:

    • Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Inject the crude PROTAC sample onto the column.

    • Run a linear gradient from the starting conditions to a higher percentage of Mobile Phase B (e.g., 95% B) over 20-40 minutes.

    • Monitor the elution of the product using a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).

    • Collect fractions corresponding to the product peak.

    • Analyze the collected fractions by analytical LC-MS to confirm the purity and identity of the product.

    • Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Mandatory Visualizations

PROTAC_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Warhead Warhead Coupling Coupling Reaction(s) Warhead->Coupling Linker This compound Linker->Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->Coupling Crude_PROTAC Crude PROTAC Mixture Coupling->Crude_PROTAC Workup Aqueous Workup / SPE Crude_PROTAC->Workup RP_HPLC Reverse-Phase HPLC Workup->RP_HPLC SEC Size-Exclusion Chromatography (Optional) RP_HPLC->SEC Pure_PROTAC Pure PROTAC RP_HPLC->Pure_PROTAC SEC->Pure_PROTAC LC_MS LC-MS Pure_PROTAC->LC_MS NMR NMR Pure_PROTAC->NMR Final_Product Characterized PROTAC LC_MS->Final_Product NMR->Final_Product

Caption: A general workflow for the synthesis, purification, and analysis of PROTACs.

Troubleshooting_Purification cluster_separation Poor Separation cluster_recovery Low Recovery Start Purification Issue Poor_Separation Poor Separation Start->Poor_Separation Low_Recovery Low Recovery Start->Low_Recovery Optimize_Gradient Optimize Gradient Poor_Separation->Optimize_Gradient Change_Column Change Column (C18 -> C8/C4) Poor_Separation->Change_Column Change_Ion_Pair Change Ion-Pairing Agent Poor_Separation->Change_Ion_Pair Minimize_Workup Minimize Aqueous Workup / Use SPE Low_Recovery->Minimize_Workup Check_Stability Check Product Stability (pH) Low_Recovery->Check_Stability Change_Column_Recovery Use Less Retentive Column Low_Recovery->Change_Column_Recovery

Caption: A troubleshooting decision tree for common PROTAC purification problems.

References

Technical Support Center: Synthesis of Methyl-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis of Methyl-PEG2-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of diethylene glycol with a suitable base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide or dimethyl sulfate, forming the ether linkage.

Q2: What are the critical parameters to control for a high-yield synthesis?

To ensure a high yield of this compound, the following parameters are critical:

  • Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to water, which can quench the alkoxide intermediate and lead to the formation of diol impurities. All glassware, solvents, and reagents must be rigorously dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Base: A strong, non-nucleophilic base is crucial for the complete deprotonation of the alcohol. Sodium hydride (NaH) is a commonly used base for this purpose.

  • Stoichiometry: The molar ratio of the reactants, particularly the methylating agent to the diethylene glycol, must be carefully controlled to prevent the formation of over-methylated byproducts.

  • Reaction Temperature: The temperature should be controlled to ensure a reasonable reaction rate while minimizing side reactions.

  • Solvent Selection: Aprotic polar solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are preferred as they can dissolve the reactants and facilitate the SN2 reaction mechanism.

Q3: How can I monitor the progress of the reaction?

The progress of the synthesis can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the starting alcohol. 2. Presence of water in the reaction. 3. Inactive or degraded base. 4. Insufficient reaction time or temperature.1. Use a stronger base or increase the equivalents of the base. 2. Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere. 3. Use a fresh batch of the base. 4. Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or GC.
Presence of a Significant Amount of Unreacted Starting Material (Diethylene Glycol) 1. Insufficient amount of the methylating agent. 2. Low reaction temperature. 3. Short reaction time.1. Increase the equivalents of the methylating agent. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Extend the reaction time.
Formation of Bis-methylated Ether (1,2-bis(2-methoxyethoxy)ethane) 1. Excess of the methylating agent. 2. Reaction temperature is too high.1. Carefully control the stoichiometry of the methylating agent. 2. Maintain a controlled reaction temperature.
Formation of Elimination Byproducts (Alkenes) This is less common with a methylating agent but can occur if a more sterically hindered alkyl halide is used as the electrophile. The use of a strong, bulky base can also promote elimination.Use a primary and unhindered methylating agent. If using a different alkyl halide, a less hindered one is preferred. Use a non-bulky base.
Difficulty in Purifying the Product 1. The product and impurities (e.g., starting material, bis-methylated ether) have very similar polarities. 2. The product is highly soluble in water, leading to loss during aqueous workup.1. Optimize the mobile phase for column chromatography or use preparative HPLC with a suitable column and gradient. 2. Minimize aqueous washes or use a saturated brine solution to reduce the partitioning of the product into the aqueous layer. Alternatively, consider extraction with a less polar solvent if possible.

Experimental Protocols

A detailed experimental protocol for the Williamson ether synthesis of this compound is provided below.

Materials:

  • Diethylene glycol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere of nitrogen or argon.

  • Deprotonation: Anhydrous THF is added to the flask, followed by the portion-wise addition of sodium hydride at 0 °C (ice bath). Diethylene glycol, dissolved in anhydrous THF, is then added dropwise via the dropping funnel. The mixture is stirred at room temperature for 1 hour to ensure complete deprotonation.

  • Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) DG Diethylene Glycol (HO-PEG2-OH) NaH Sodium Hydride (NaH) Alkoxide Sodium Alkoxide (NaO-PEG2-OH) DG->Alkoxide + NaH H2 Hydrogen Gas (H₂) Alkoxide->H2 byproduct MeI Methyl Iodide (CH₃I) Product This compound (CH₃O-PEG2-OH) Alkoxide->Product + CH₃I NaI Sodium Iodide (NaI) Product->NaI byproduct

Caption: Williamson Ether Synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_impurities Byproducts Present? check_yield->check_impurities Yes end Successful Synthesis check_yield->end No incomplete_reaction Incomplete Reaction check_impurities->incomplete_reaction Unreacted Starting Material side_reactions Side Reactions Occurred check_impurities->side_reactions Unexpected Peaks purification_issue Purification Difficulty check_impurities->purification_issue Mixture of Products optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions check_reagents Check Reagent Purity & Anhydrous Conditions side_reactions->check_reagents optimize_purification Optimize Purification (Chromatography, Workup) purification_issue->optimize_purification optimize_conditions->start check_reagents->start optimize_purification->start

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Troubleshooting Low Efficiency of Protein Degradation with Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low protein degradation efficiency when using Proteolysis Targeting Chimeras (PROTACs) with short Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the role of a PEG linker in a PROTAC, and why is its length critical?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The linker's primary function is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[3][4]

The length of the PEG linker is a critical determinant of a PROTAC's effectiveness.[2] An optimal linker length is essential for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2] If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[3][5][6] Conversely, if the linker is too long, it might not effectively bring the two proteins into the necessary proximity for efficient ubiquitination or could lead to non-productive binding orientations.[2][3][5] Therefore, optimizing the PEG linker length is a crucial step in developing a potent PROTAC.[3]

Q2: Is a short PEG linker (e.g., PEG1-PEG4) always less effective than a longer one?

Not necessarily. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1] While longer linkers can offer greater flexibility for the formation of the ternary complex, a short linker can be highly effective. For some protein-ligase pairs, a shorter, more rigid linker may facilitate a more stable and productive ternary complex.[1] In some cases, PROTACs with linkers as short as three atoms have been reported to be potent.[7] It is also important to note that excessively long linkers can negatively impact cell permeability.[2] Therefore, empirical testing of a range of linker lengths, including short ones, is crucial for each specific system.

Q3: We observe good binary binding of our PROTAC to both the target protein and the E3 ligase, but see no significant degradation. What is a likely cause related to the short linker?

This is a common challenge in PROTAC development. A primary reason for this observation is a suboptimal linker length.[2] Even with strong binding affinities to both the target protein and the E3 ligase individually, the short linker may not have the correct length or geometry to facilitate the formation of a stable and productive ternary complex.[1] The spatial orientation of the target protein and the E3 ligase is critical for the transfer of ubiquitin. It's possible that the current short linker length results in a ternary complex geometry where the lysine residues on the target protein are not accessible to the E2-ubiquitin complex.[1]

Q4: What is the "hook effect" and can it be influenced by the linker?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[1] This occurs because at excessive concentrations, the PROTAC can form binary complexes (PROTAC bound to either the target protein or the E3 ligase) that do not lead to degradation and compete with the formation of the productive ternary complex.[1] While the hook effect is primarily concentration-dependent, linker properties can indirectly influence it by affecting the stability and cooperativity of the ternary complex. A linker that promotes a highly stable and cooperative ternary complex may help to mitigate the hook effect.[8]

Troubleshooting Guide

Problem: My PROTAC with a short PEG linker shows low or no degradation of the target protein.

This guide provides a step-by-step approach to troubleshoot this issue.

TroubleshootingWorkflow start Low Degradation Efficiency with Short PEG Linker cause1 Suboptimal Ternary Complex Formation start->cause1 Possible Cause cause2 Poor Cell Permeability start->cause2 Possible Cause cause3 Inaccessible Ubiquitination Sites start->cause3 Possible Cause solution1a Synthesize Linker Library (Vary PEG length, e.g., PEG2-PEG8) cause1->solution1a Troubleshooting Step solution1b Ternary Complex Assays (SPR, ITC, FRET, NanoBRET) cause1->solution1b Diagnostic Step solution2a Permeability Assays (PAMPA, Caco-2) cause2->solution2a Diagnostic Step solution2b Modify Linker Composition (Introduce more rigid or hydrophilic elements) cause2->solution2b Troubleshooting Step solution3a Vary Linker Attachment Points cause3->solution3a Troubleshooting Step solution3b In Vitro Ubiquitination Assay cause3->solution3b Diagnostic Step

Caption: A step-by-step workflow for troubleshooting low PROTAC efficiency.

Investigate Ternary Complex Formation

Possible Cause: The short PEG linker may not be the optimal length or geometry to facilitate a stable and productive ternary complex, potentially due to steric hindrance.[1][5][6]

Troubleshooting Steps:

  • Synthesize a Linker Library: The most direct approach is to synthesize a series of PROTACs with varying linker lengths (e.g., PEG2, PEG3, PEG4, and longer, as well as alkyl chains of similar lengths) to empirically identify the optimal linker.[1]

  • Perform Ternary Complex Assays: Utilize biophysical assays to directly measure the formation and stability of the ternary complex.

    • Surface Plasmon Resonance (SPR): This technique can measure the kinetics (on- and off-rates) and affinity of ternary complex formation in real-time.[9][10]

    • Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding events, including enthalpy and entropy changes, which can reveal the driving forces behind ternary complex formation.

    • Förster Resonance Energy Transfer (FRET): FRET-based assays can be used to detect the proximity of the target protein and the E3 ligase upon PROTAC addition.[11]

    • NanoBRET™ Assay: This assay allows for the detection of protein-protein interactions in living cells, providing a more physiologically relevant assessment of ternary complex formation.[12][13]

Assess Cell Permeability

Possible Cause: The overall physicochemical properties of your PROTAC, including the contribution from the short PEG linker, might limit its ability to cross the cell membrane and reach its intracellular target.[14][15]

Troubleshooting Steps:

  • Conduct Permeability Assays:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive membrane permeability.[14][15][16]

    • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the human intestinal barrier and can assess both passive and active transport mechanisms.[14][16][17]

  • Modify Linker Composition: If permeability is low, consider synthesizing new PROTACs with linkers that have improved physicochemical properties. This could involve incorporating more rigid or hydrophobic elements to balance the hydrophilicity of the PEG linker.[14][]

Evaluate Ubiquitination Site Accessibility

Possible Cause: The conformation of the ternary complex induced by the short linker may not present the lysine residues on the target protein in an accessible manner for ubiquitination by the E2-conjugating enzyme.[1]

Troubleshooting Steps:

  • Vary Linker Attachment Points: If synthetically feasible, try attaching the linker to different solvent-exposed positions on the target-binding ligand or the E3 ligase ligand. This can significantly alter the relative orientation of the two proteins in the ternary complex.[6][]

  • Perform In Vitro Ubiquitination Assays: Conduct in vitro ubiquitination assays using purified target protein, E3 ligase complex, E1 and E2 enzymes, ubiquitin, and your PROTAC to directly measure the efficiency of ubiquitin transfer to the target protein. This can confirm if the ternary complex formed is productive.[1]

Data on Linker Length and PROTAC Efficacy

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize findings from various studies, illustrating the critical importance of linker optimization.

Table 1: Impact of PEG Linker Length on Degradation of Various Target Proteins

Target ProteinE3 LigaseLinker Length ComparisonObservation
Bruton's Tyrosine Kinase (BTK)Cereblon (CRBN)≥ 4 PEG units vs. < 4 PEG unitsPROTACs with longer PEG linkers (four or more units) were more potent degraders of BTK.[19]
TANK-Binding Kinase 1 (TBK1)VHL12-29 atom linkers vs. < 12 atom linkersPROTACs with linkers shorter than 12 atoms were inactive, while those with longer linkers exhibited submicromolar degradation potency.[6][19]
Estrogen Receptor α (ERα)VHL16-atom linker vs. shorter and longer linkersA 16-atom linker was found to be optimal for ERα degradation, with both shorter and longer linkers resulting in significantly reduced efficacy.[3][4]
p38αVHL15-17 atom linkers vs. other lengthsA linker length of 15-17 atoms was identified as the most effective for p38α degradation.[3]

Table 2: DC50 and Dmax Values for PROTACs with Varying Linker Lengths

Target ProteinE3 LigaseLinkerDC50 (nM)Dmax (%)
BRD4 CRBN1 PEG unit50-100>90
2 PEG units10-50>95
3 PEG units<10>98
4 PEG units50-100>90
ERRα VHL12-atom linker>1000<20
16-atom linker100-500~80
20-atom linker>1000<30

Note: The values in Table 2 are representative and compiled from general findings in the field to illustrate trends. Actual values are highly specific to the exact chemical matter and experimental conditions.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol provides a general framework for assessing ternary complex formation and stability using SPR.

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • In a separate experiment, inject a series of concentrations of the target protein over a surface with immobilized PROTAC (if feasible) or use a solution-based affinity measurement.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.[9]

    • Inject these solutions over the immobilized E3 ligase. An increase in the binding response compared to the injection of the target protein or PROTAC alone indicates ternary complex formation.[9][13]

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex. Calculate the cooperativity (α), which is the ratio of the binary binding affinity of the PROTAC to the E3 ligase to its affinity in the presence of the target protein. A cooperativity value greater than 1 indicates positive cooperativity, suggesting that the presence of the target protein enhances the binding of the PROTAC to the E3 ligase.[8][10]

TernaryComplexFormation POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ligase E3->TernaryComplex Ub Ubiquitin TernaryComplex->Ub Ubiquitination Degradation Proteasomal Degradation Ub->Degradation

References

Technical Support Center: Optimizing Bioconjugation and Mitigating Steric Hindrance with Methyl-PEG2-alcohol Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Methyl-PEG2-alcohol linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing these linkers to overcome steric hindrance and enhance the performance of bioconjugates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what are its primary applications?

A this compound is a short, discrete polyethylene glycol (dPEG) linker. It consists of a methyl ether end cap, two ethylene glycol units, and a terminal alcohol group.[1][2][3] Its primary role in bioconjugation is to act as a flexible, hydrophilic spacer connecting two molecules, such as an antibody and a small molecule drug in an antibody-drug conjugate (ADC), or two proteins.[4][5] Key applications include its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in other bioconjugation scenarios where a short, defined-length spacer is needed to improve solubility and reduce steric hindrance.[1][2][3]

Q2: How does a this compound linker help in overcoming steric hindrance?

Steric hindrance arises when the size and spatial arrangement of atoms in a molecule prevent or slow down a chemical reaction or molecular interaction.[4] The flexible nature of the PEG chain in a this compound linker provides a physical separation between the conjugated molecules.[6] This spacing prevents the bulky components from interfering with each other's biological activity, for instance, by ensuring that a conjugated payload does not obstruct the binding site of an antibody.[4]

Q3: When should I choose a short PEG linker like this compound over a longer PEG chain?

The choice of PEG linker length is a critical parameter in bioconjugate design.[4] A short linker like this compound is often suitable when:

  • A minimal increase in the overall size of the conjugate is desired.

  • The conjugation site on the biomolecule is not deeply buried.

  • The payload is not excessively hydrophobic, as longer PEG chains provide greater solubilizing effects.[4]

While longer linkers can offer more significant separation, they may sometimes lead to their own form of steric hindrance by wrapping around the biomolecule.[4] Therefore, the optimal PEG length often needs to be determined empirically for each specific application.

Q4: What are the main advantages of using a monodisperse PEG linker like this compound?

Conventional PEG synthesis results in a mixture of different chain lengths (polydisperse). In contrast, monodisperse PEGs, like this compound, have a single, defined molecular weight.[7] This uniformity is highly advantageous in drug development as it leads to:

  • Homogeneous Products: Every resulting bioconjugate is identical, simplifying characterization and improving batch-to-batch reproducibility.[7]

  • Improved Safety Profile: The heterogeneity of polydisperse PEGs can sometimes lead to immunogenicity. Well-defined, discrete PEG linkers can mitigate this risk.[7]

  • Precise Control: The exact length of the spacer is known, allowing for fine-tuning of the conjugate's properties, such as stability and target specificity.[7]

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound linkers in bioconjugation experiments.

Problem Potential Cause Suggested Solution
Low Conjugation Yield Inefficient activation of the alcohol group: The terminal hydroxyl group on the this compound needs to be activated to react with the desired functional group on the target molecule.Ensure complete activation of the alcohol (e.g., conversion to a tosylate, mesylate, or NHS ester) before proceeding with the conjugation reaction. Monitor the activation step by an appropriate analytical method like TLC or LC-MS.
Steric hindrance at the conjugation site: The target functional group on the biomolecule might be located in a sterically hindered region.[4]Consider using a longer PEG spacer to provide greater separation.[4] Alternatively, explore different conjugation strategies that target more accessible functional groups on the biomolecule.
Suboptimal reaction conditions: pH, temperature, and reaction time can significantly impact conjugation efficiency.Optimize the reaction buffer pH to ensure the reactivity of the functional groups involved. Perform the reaction at the recommended temperature and for a sufficient duration. A small-scale optimization experiment can help identify the ideal conditions.
Aggregation of the Final Conjugate High hydrophobicity of the payload: While the PEG linker enhances solubility, a highly hydrophobic payload can still lead to aggregation, especially at high drug-to-antibody ratios (DARs).[4][8]Consider using a longer, more hydrophilic PEG linker to better mask the hydrophobicity of the payload.[4] Aim for a lower DAR by adjusting the molar ratio of the linker-payload to the antibody during the conjugation reaction.[4]
Instability of the bioconjugate: The final conjugate may be inherently unstable under the storage or experimental conditions.Characterize the stability of the conjugate under different buffer and temperature conditions. The addition of excipients like polysorbate may help to prevent aggregation.
Loss of Biological Activity of the Biomolecule Conjugation at a critical site: The linker may be attached to a functional group that is essential for the biological activity of the protein or antibody (e.g., within the antigen-binding site).Employ site-specific conjugation techniques to attach the linker to a region of the biomolecule that is distant from the active site. If random conjugation is used (e.g., targeting lysine residues), a lower DAR may help preserve activity by leaving more unmodified, active sites.
Conformational changes induced by the conjugate: The attachment of the linker and payload could induce a change in the three-dimensional structure of the biomolecule.Use biophysical techniques like circular dichroism (CD) spectroscopy to assess the secondary and tertiary structure of the conjugate compared to the unmodified biomolecule.
Premature Cleavage of the Linker (if applicable) Linker instability in circulation: If the this compound is part of a larger, cleavable linker system, it might be unstable in biological fluids, leading to premature release of the payload.[9]The stability of the entire linker construct is crucial. For linkers designed to be cleaved within the cell, ensure they are stable at physiological pH (around 7.4).[10] Modifications to the cleavable moiety, such as introducing steric hindrance near the cleavage site, can sometimes enhance stability.[10]

Experimental Protocols

General Protocol for Antibody-Drug Conjugation using a Pre-activated Methyl-PEG2-Linker

This protocol outlines a general workflow for conjugating a drug to an antibody using a Methyl-PEG2-linker that has been pre-activated, for example, as an NHS ester.

Materials:

  • Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Methyl-PEG2-Drug-NHS ester conjugate

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, SEC)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, LC-MS)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS using a desalting column.

    • Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).

  • Conjugation Reaction:

    • Dissolve the Methyl-PEG2-Drug-NHS ester in a compatible organic solvent (e.g., DMSO) to prepare a stock solution.

    • Add the desired molar excess of the linker-drug conjugate to the antibody solution. The optimal ratio should be determined empirically to achieve the desired DAR.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM to react with any remaining NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Remove the unreacted linker-drug and other small molecules by purifying the ADC using size-exclusion chromatography (SEC).

    • Collect the fractions corresponding to the purified ADC.

  • Characterization of the ADC:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the DAR using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance), hydrophobic interaction chromatography (HIC), or mass spectrometry (MS).

    • Assess the purity and aggregation of the ADC using SEC.

    • Evaluate the biological activity of the ADC using a relevant in vitro assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody Antibody in Amine-Free Buffer conjugation Incubate at RT or 4°C antibody->conjugation linker_drug Methyl-PEG2-Drug (Activated) linker_drug->conjugation quenching Quench Reaction conjugation->quenching purification Size-Exclusion Chromatography (SEC) quenching->purification characterization Characterize ADC (DAR, Purity, Activity) purification->characterization

Caption: A generalized workflow for the synthesis of an antibody-drug conjugate (ADC) using a pre-activated Methyl-PEG2-linker.

steric_hindrance_concept cluster_no_linker Without Linker cluster_with_linker With this compound Linker antibody1 Antibody payload1 Drug label_hindrance Steric Hindrance antibody2 Antibody linker PEG2 antibody2->linker payload2 Drug linker->payload2 label_no_hindrance Reduced Hindrance

Caption: Conceptual diagram illustrating how a this compound linker mitigates steric hindrance between an antibody and a conjugated drug.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl-PEG2-alcohol Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving Methyl-PEG2-alcohol.

Troubleshooting Guides

This section addresses common issues encountered during the coupling of this compound, providing potential causes and actionable solutions.

Esterification Reactions (e.g., Steglich, Mitsunobu)

Problem: Low or No Product Yield

Potential CauseRecommended Solution
Inefficient Activation of Carboxylic Acid For Steglich esterification, ensure DCC or EDC is fresh and used in slight excess (1.1-1.5 equivalents). For Mitsunobu reactions, confirm the activity of DEAD or DIAD.
Steric Hindrance For sterically hindered carboxylic acids or alcohols, consider using a less hindered coupling agent or a different coupling method like the Mitsunobu reaction, which is often effective for secondary alcohols.[1]
Suboptimal Reaction Temperature Steglich esterification is typically run at room temperature.[2] For sluggish reactions, cooling to 0°C during the addition of reagents, followed by warming to room temperature, can be beneficial. Mitsunobu reactions are often initiated at 0°C and then allowed to warm to room temperature.[3]
Presence of Water Ensure all glassware is oven-dried and reagents are anhydrous. Use of anhydrous solvents (e.g., DMF, DCM, THF) is critical.[4]
Incorrect Reagent Stoichiometry Optimize the molar ratio of the coupling agents and catalyst. For Steglich esterification, use 1-1.2 equivalents of DCC and 0.1-0.2 equivalents of DMAP. For the Mitsunobu reaction, 1.1-1.5 equivalents of both the phosphine and the azodicarboxylate are common.

Problem: Formation of Side Products

Potential CauseRecommended Solution
N-acylurea Formation (Steglich) This side-reaction can be minimized by the addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).[1][2] The use of HOBt or Oxyma Pure can also suppress this side reaction.
Epimerization of Chiral Centers For chiral carboxylic acids, use of milder coupling agents and non-basic additives like HOBt can help to reduce racemization.
Reaction with Other Functional Groups Protect sensitive functional groups on your starting materials before the coupling reaction.
Etherification Reactions (e.g., Williamson Ether Synthesis)

Problem: Low or No Product Yield

Potential CauseRecommended Solution
Incomplete Deprotonation of Alcohol Use a sufficiently strong base to fully deprotonate the this compound. Sodium hydride (NaH) is a common choice for less acidic alcohols. For more acidic alcohols or phenols, weaker bases like potassium carbonate (K2CO3) may suffice.[5][6]
Poor Nucleophilicity of the Alkoxide Ensure the reaction is performed in a suitable polar aprotic solvent such as DMF or THF, which can solvate the cation and leave a "naked" and more reactive alkoxide.
Poor Electrophile The Williamson ether synthesis works best with primary alkyl halides.[6][7] Secondary and tertiary halides are more prone to elimination side reactions.
Suboptimal Temperature The reaction may require heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time.

Problem: Elimination Side Products

Potential CauseRecommended Solution
Use of Secondary or Tertiary Halides Whenever possible, design the synthesis so that the this compound is the nucleophile and the other component is a primary halide.[7]
Strongly Basic and Hindered Conditions Use the mildest base and lowest temperature that still allows for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for coupling this compound to a carboxylic acid?

A1: The most common methods for coupling an alcohol to a carboxylic acid to form an ester are the Steglich esterification and the Mitsunobu reaction.

  • Steglich Esterification: This method uses a carbodiimide (like DCC or EDC) to activate the carboxylic acid, and a catalyst (like DMAP) to facilitate the reaction with the alcohol. It is performed under mild conditions.[2][8]

  • Mitsunobu Reaction: This reaction uses a phosphine (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol.[3] It is particularly useful for secondary alcohols and often proceeds with inversion of stereochemistry.[9][10]

Q2: How can I couple this compound to an alkyl halide?

A2: The Williamson ether synthesis is the classic method for forming an ether from an alcohol and an alkyl halide.[7][11] This reaction involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile and attacks the alkyl halide in an SN2 reaction.[6]

Q3: What solvents are suitable for this compound coupling reactions?

A3: The choice of solvent depends on the specific reaction.

  • For Steglich esterification , polar aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used.[2]

  • For the Mitsunobu reaction , THF is a common choice.[3]

  • For the Williamson ether synthesis , polar aprotic solvents like DMF and THF are preferred as they can enhance the nucleophilicity of the alkoxide.[6]

Q4: How do I monitor the progress of my coupling reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques will allow you to observe the consumption of starting materials and the formation of the desired product.

Q5: What are the best practices for purifying the product of a this compound coupling reaction?

A5: Purification of PEGylated compounds can be challenging due to their solubility in both aqueous and organic solvents.

  • Extraction: A common workup involves dilution with an organic solvent and washing with aqueous solutions to remove water-soluble byproducts.

  • Chromatography: Column chromatography on silica gel is a standard method for purification. A gradient of a polar solvent (like methanol or ethyl acetate) in a non-polar solvent (like hexanes or dichloromethane) is often effective.

  • Precipitation: In some cases, the PEGylated product can be precipitated from the reaction mixture by the addition of a non-solvent like diethyl ether.

Experimental Protocols

Protocol 1: Steglich Esterification of a Carboxylic Acid with this compound
  • To a solution of the carboxylic acid (1.0 eq) and this compound (1.2 eq) in anhydrous DCM (0.1 M) is added DMAP (0.1 eq).

  • The solution is cooled to 0 °C in an ice bath.

  • EDC (1.5 eq) is added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes.

  • The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with DCM and washed with 1M HCl, saturated NaHCO3, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: Mitsunobu Reaction of a Carboxylic Acid with this compound
  • To a solution of the carboxylic acid (1.5 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) is added this compound (1.0 eq).

  • The solution is cooled to 0 °C in an ice bath.

  • DIAD (1.5 eq) is added dropwise over 10 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to remove triphenylphosphine oxide and other byproducts.

Protocol 3: Williamson Ether Synthesis with this compound and an Alkyl Halide
  • To a solution of this compound (1.2 eq) in anhydrous THF (0.2 M) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature for 1 hour.

  • The alkyl halide (1.0 eq) is added, and the reaction mixture is stirred at room temperature or heated to reflux as needed for 12-24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is carefully quenched by the slow addition of water.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Visualizations

Esterification_Workflow General Workflow for Esterification prep Prepare Anhydrous Reagents and Solvents mix Mix Carboxylic Acid, this compound, and Catalyst (e.g., DMAP) in Solvent prep->mix add_coupling Add Coupling Agent (e.g., EDC) at 0°C mix->add_coupling react Stir at Room Temperature add_coupling->react monitor Monitor Reaction by TLC/LC-MS react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Characterize Final Product purify->product

Caption: General workflow for esterification.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Esterification start Low or No Product Yield check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Anhydrous Conditions check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Issue Found & Corrected optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp Conditions OK check_conditions->success Issue Found & Corrected change_method Consider Alternative Coupling Method optimize_temp->change_method No Improvement optimize_temp->success Improvement change_method->success

Caption: Troubleshooting low yield.

Williamson_Ether_Synthesis_Workflow Workflow for Williamson Ether Synthesis start Start deprotonate Deprotonate this compound with Strong Base (e.g., NaH) in Anhydrous Solvent start->deprotonate add_halide Add Alkyl Halide deprotonate->add_halide heat Stir at RT or Heat add_halide->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract and Wash quench->extract purify Purify by Column Chromatography extract->purify product Final Ether Product purify->product

Caption: Williamson ether synthesis workflow.

References

Technical Support Center: Preventing Protein Aggregation with Methyl-PEG2-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Methyl-PEG2-alcohol in the prevention of protein aggregation through covalent conjugation (PEGylation).

Section 1: Troubleshooting Guide

This guide addresses specific issues that may arise during the process of conjugating this compound to a target protein to enhance its stability and prevent aggregation.

Problem 1: Low or No Conjugation of this compound to the Target Protein

Potential Cause Recommended Solution
Inactive Alcohol Group: The terminal alcohol group of this compound is not reactive towards common functional groups on proteins (e.g., primary amines on lysine residues) under standard physiological conditions.The alcohol group must first be activated. A common method is to oxidize the terminal alcohol to a carboxylic acid, which can then be reacted with EDC/NHS to form a highly reactive NHS-ester. This activated PEG derivative can then efficiently react with primary amines on the protein.
Presence of Primary Amines in Buffer: Buffers such as Tris (tris(hydroxymethyl)aminomethane) contain primary amines that will compete with the protein for reaction with the activated PEG reagent, significantly reducing conjugation efficiency.Perform a buffer exchange for your protein into an amine-free buffer (e.g., PBS, HEPES, Borate buffer) at a suitable pH (typically 7.2-8.5) prior to the conjugation reaction.
Hydrolysis of Activated PEG Reagent: The activated intermediate (e.g., NHS-ester) is susceptible to hydrolysis, which deactivates it.Use the activated this compound immediately after preparation. Ensure all reagents and solvents used for activation are anhydrous.
Low Protein Concentration: The kinetics of the conjugation reaction are concentration-dependent.If the reaction is inefficient, consider concentrating your protein. A concentration of 2-10 mg/mL is often a good starting point.[1]
Suboptimal Molar Ratio: An insufficient amount of the activated PEG reagent will result in a low degree of PEGylation.Optimize the molar ratio of activated PEG reagent to protein. A common starting point is a 5:1 to 20:1 molar excess of the PEG reagent.[1]

Problem 2: Protein Precipitation or Aggregation During/After Conjugation

Potential Cause Recommended Solution
Solvent Shock: Adding the activated PEG reagent, often dissolved in an organic solvent like DMSO or DMF, too quickly to the aqueous protein solution can cause the protein to precipitate.Add the activated PEG reagent solution dropwise to the protein solution while gently stirring. This ensures gradual mixing and minimizes local high concentrations of the organic solvent.[1]
Protein Instability at Reaction pH: The pH required for the conjugation reaction (typically pH 7.2-8.5) may be close to the isoelectric point (pI) of the protein, where it is least soluble.[2][3]If possible, adjust the reaction pH to be at least one unit away from the protein's pI.[2] Perform a small-scale trial to assess protein solubility in the chosen conjugation buffer before proceeding with the full reaction.
High Degree of PEGylation: Excessive modification of the protein surface with PEG chains can sometimes alter its properties in a way that reduces solubility under certain conditions.Reduce the molar excess of the activated PEG reagent used in the reaction to achieve a lower degree of PEGylation.[1]
Reaction Temperature: Room temperature incubations might compromise the stability of some sensitive proteins.Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) to improve protein stability.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its conjugation prevent protein aggregation?

This compound is a small molecule containing a short, hydrophilic polyethylene glycol (PEG) chain with a terminal methyl ether and a terminal primary alcohol. It is not an anti-aggregation additive on its own. Instead, it is a reagent used for PEGylation—the covalent attachment of PEG chains to a protein. This modification helps prevent aggregation through two primary mechanisms:

  • Steric Hindrance: The attached PEG chains act as a physical, cloud-like barrier on the protein's surface. This "shield" physically prevents protein molecules from coming into close enough contact to form aggregates.[1]

  • Enhanced Solvation: PEG is highly hydrophilic and structured water molecules around the PEG chain. This improves the overall hydration of the protein, helping to keep it in solution and masking hydrophobic patches that could otherwise lead to aggregation.[1][4]

Diagram: Mechanism of Aggregation Prevention by PEGylation

PEGylation_Mechanism PEG chains provide steric hindrance, preventing protein-protein interaction and aggregation. cluster_0 Without PEGylation cluster_1 With PEGylation p1 Protein ag Aggregate p1->ag p2 Protein p2->ag p3 Protein p3->ag p4 Protein p4->ag peg1 PEGylated Protein peg2 PEGylated Protein peg3 PEGylated Protein peg4 PEGylated Protein

Caption: PEGylation creates a protective layer that prevents protein aggregation.

Q2: Why can't I just add this compound directly to my protein solution to stop aggregation?

Directly adding this compound will not work because the terminal alcohol (-OH) group is chemically inert under typical biological conditions and will not form a covalent bond with the protein.[1] To achieve the anti-aggregation benefits of PEGylation, the alcohol must first be chemically "activated" to create a reactive group that can then form a stable bond with the protein.

Q3: How do I activate this compound for protein conjugation?

A robust and common method is a two-step process involving oxidation followed by activation for amine coupling.

Activation_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Activation cluster_2 Step 3: Conjugation A This compound (-OH terminus) B Methyl-PEG2-acid (-COOH terminus) A->B Oxidizing Agent (e.g., TEMPO) C Methyl-PEG2-acid (-COOH terminus) D Activated PEG-NHS Ester C->D EDC / NHS E Activated PEG-NHS Ester G PEGylated Protein (Stable Amide Bond) E->G F Target Protein (with -NH2 groups) F->G

References

analytical techniques for identifying impurities in Methyl-PEG2-alcohol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in Methyl-PEG2-alcohol (also known as 2-(2-methoxyethoxy)ethanol) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: The most common impurities depend on the synthetic route, which is often a variation of the Williamson ether synthesis. Potential impurities include:

  • Unreacted Starting Materials: Such as diethylene glycol and a methylating agent or their precursors.

  • Homologous PEGs: Methyl-PEGn-alcohols with different numbers of ethylene glycol units (n ≠ 2).

  • Di-PEG Species: Molecules where both ends of a PEG chain are etherified.

  • PEG-diol: Polyethylene glycol with hydroxyl groups on both ends.[1]

  • Residual Solvents: From the reaction and purification steps, such as tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or alcohols.[2]

  • Degradation Products: Oxidation of the alcohol can lead to the corresponding aldehyde or carboxylic acid.[3] PEGs can also undergo auto-oxidation, forming peroxides and formaldehydes.[4]

Q2: Which analytical technique is best for quantifying the purity of this compound?

A2: A combination of orthogonal techniques is recommended for a comprehensive purity assessment.[1]

  • Quantitative NMR (qNMR) is excellent for determining the absolute purity and quantifying major impurities without the need for specific impurity reference standards.[1]

  • High-Performance Liquid Chromatography (HPLC) , particularly with an Evaporative Light Scattering Detector (ELSD) or after derivatization, is highly effective for separating and quantifying non-volatile impurities like PEG-diol and other oligomers.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.

Q3: My NMR spectrum shows unexpected peaks. How can I identify them?

A3: Unexpected peaks in an NMR spectrum can arise from various sources. First, compare the spectrum to a reference spectrum of pure this compound. Common shifts for the pure compound are approximately 3.38 ppm (singlet, -OCH₃), 3.64 ppm (multiplet, -OCH₂CH₂O-), and 3.81 ppm (triplet, -CH₂OH).[1] If additional peaks are present, consider the following:

  • Residual Solvents: Consult tables of common NMR solvent impurities.[5]

  • Starting Materials: Compare with the NMR spectra of your starting materials.

  • Side Products: Consider potential side reactions. For instance, a triplet corresponding to the terminal -CH₂OH protons of a PEG-diol impurity might be visible.[1]

  • Degradation Products: Oxidation can lead to aldehydes (peaks around 9-10 ppm) or carboxylic acids (peaks >10 ppm).

Q4: I am not detecting my compound using HPLC with a UV detector. What is the problem?

A4: this compound lacks a strong chromophore, making it difficult to detect with a standard UV detector at typical wavelengths (e.g., 254 nm).[1] To overcome this, you can:

  • Use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) .

  • Employ Refractive Index (RI) detection .

  • Derivatize the alcohol with a UV-active agent to make it detectable by UV-Vis.[1]

Troubleshooting Guides

Issue 1: High levels of PEG-diol impurity detected by HPLC.
  • Possible Cause 1: Incomplete reaction. The reaction may not have gone to completion, leaving unreacted diol starting material.

    • Troubleshooting Step: Increase the reaction time or temperature. Ensure the stoichiometry of your reagents is correct, potentially using a slight excess of the methylating agent.

  • Possible Cause 2: Inefficient purification. The purification method (e.g., column chromatography, distillation) may not be adequately separating the this compound from the diol.

    • Troubleshooting Step: Optimize your purification protocol. For chromatography, try a different stationary phase or solvent system. For distillation, ensure your fractional distillation setup has sufficient theoretical plates.

Issue 2: Presence of higher molecular weight PEG oligomers.
  • Possible Cause 1: Contaminated starting materials. The starting diethylene glycol may contain higher PEG oligomers.

    • Troubleshooting Step: Analyze the purity of your starting materials before use. If necessary, purify the starting materials.

  • Possible Cause 2: Side reactions during synthesis. Under certain conditions, polymerization can occur.

    • Troubleshooting Step: Re-evaluate your reaction conditions, particularly temperature and catalyst concentration, to minimize polymerization.

Issue 3: Inconsistent results in quantitative NMR (qNMR).
  • Possible Cause 1: Inaccurate integration. The integration regions for the analyte and internal standard may be incorrect.

    • Troubleshooting Step: Ensure the integration regions are set correctly and cover the entire peak for both the analyte and the internal standard.

  • Possible Cause 2: Poor choice of internal standard. The internal standard may not be stable under the experimental conditions or its peaks may overlap with the analyte.

    • Troubleshooting Step: Choose a stable internal standard with peaks that are well-resolved from your analyte's signals. Maleic acid or dimethyl sulfone are common choices.[1]

  • Possible Cause 3: Incomplete sample dissolution. If the sample and internal standard are not fully dissolved, the quantification will be inaccurate.

    • Troubleshooting Step: Ensure complete dissolution in the deuterated solvent. Gentle warming or sonication may be necessary.

Quantitative Data Summary

The following table summarizes typical purity data for methoxy-PEG-alcohols obtained by different analytical techniques.

Analytical MethodParameterTypical Result for m-PEG-alcohol
¹H NMRPurity (%)> 98%
PEG-diol impurity (mol %)< 2%
HPLC (RP)Purity by area %> 99%
PEG-diol impurity (%)< 1%
HPLC (SEC)Purity by area %> 99%

Note: This data is representative and may vary depending on the specific synthesis and purification methods.[1]

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) for Non-Volatile Impurities
  • Instrumentation: HPLC system with an ELSD or RI detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.[1]

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A shallow linear gradient from high aqueous content to increasing acetonitrile, tailored to elute the more polar PEG-diol before the this compound.

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 20 µL.

    • Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min) or RI detector.

Quantitative ¹H NMR (qNMR) for Purity Assessment
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., D₂O or CDCl₃).[1]

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified.

  • Data Analysis:

    • Integrate a characteristic proton signal of this compound (e.g., the methoxy singlet at ~3.38 ppm).

    • Integrate a characteristic proton signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, and the masses and molar masses of the analyte and internal standard.

GC-MS for Residual Solvent Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent that does not interfere with the analysis (e.g., high-purity water if analyzing for organic solvents).

    • For headspace analysis, place a known amount of the sample solution into a headspace vial.

  • Chromatographic Conditions:

    • Column: A polar column, such as a DB-624 or equivalent, is suitable for separating common polar and non-polar solvents.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to elute all expected solvents.

    • Injection: Split or splitless, depending on the expected concentration of impurities. Headspace injection is preferred for its ability to minimize matrix effects.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 29 to 300.

    • Identification: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Visualizations

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Result Sample This compound Reaction Mixture HPLC RP-HPLC-ELSD/RI (Non-volatile impurities) Sample->HPLC qNMR qNMR (Purity & Structure) Sample->qNMR GCMS Headspace GC-MS (Volatile impurities) Sample->GCMS Impurity_ID Impurity Identification HPLC->Impurity_ID Purity_Quant Purity Quantification qNMR->Purity_Quant GCMS->Impurity_ID Report Certificate of Analysis Impurity_ID->Report Purity_Quant->Report

Caption: Workflow for the comprehensive analysis of this compound.

Troubleshooting_HPLC Start High PEG-diol Impurity in HPLC Check_Reaction Check Reaction Completion Start->Check_Reaction Check_Purification Evaluate Purification Method Check_Reaction->Check_Purification Complete Optimize_Reaction Increase reaction time/temp Adjust stoichiometry Check_Reaction->Optimize_Reaction Incomplete Optimize_Purification Optimize chromatography Improve distillation Check_Purification->Optimize_Purification Inefficient Reanalyze Re-analyze Sample Check_Purification->Reanalyze Efficient Optimize_Reaction->Reanalyze Optimize_Purification->Reanalyze

Caption: Troubleshooting logic for high PEG-diol impurity in HPLC analysis.

References

Validation & Comparative

The Linker's Dilemma: A Head-to-Head Comparison of Methyl-PEG2-alcohol and Alkyl Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a critical role in determining the efficacy of these heterobifunctional molecules. This guide provides an in-depth, objective comparison of two commonly employed linker classes: the hydrophilic Methyl-PEG2-alcohol and the hydrophobic alkyl linkers, supported by a synthesis of available experimental data and detailed protocols.

The choice of linker profoundly influences a PROTAC's physicochemical properties, including solubility and cell permeability, which in turn dictate its biological activity. While both this compound and alkyl linkers offer the necessary flexibility to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, their distinct chemical natures present a critical trade-off for the PROTAC designer.

Executive Summary: A Tale of Two Linkers

FeatureThis compound LinkerAlkyl Linker
Composition Repeating ethylene glycol unitsHydrocarbon chains
Polarity HydrophilicHydrophobic
Aqueous Solubility Generally higherGenerally lower
Cell Permeability Can be lower due to increased polarity, but improved solubility may aid overall cell entry.Can be higher due to hydrophobicity, facilitating passive diffusion.
Metabolic Stability Can be susceptible to oxidative metabolism.Generally considered more metabolically stable.
Synthesis Can be more synthetically challenging and costly.Generally more synthetically accessible and chemically stable.

Data Presentation: A Comparative Analysis

Table 1: Synthesized Comparison of BRD4-Targeting PROTACs with PEG vs. Alkyl Linkers [1]

PROTAC (Hypothetical)Linker TypecLogP (Calculated)Aqueous SolubilityPassive Permeability (Predicted)Degradation Potency (DC50)
PROTAC A Alkyl ChainHigherLowerHigherPotentially higher (less potent)
PROTAC B This compoundLowerHigherLowerPotentially lower (more potent)

Note: This table is a synthesized representation based on general trends reported in the literature. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.[1]

The data suggests a clear trade-off: the alkyl linker in PROTAC A leads to higher lipophilicity (cLogP) and potentially better passive permeability, but at the cost of lower aqueous solubility.[1] Conversely, the this compound linker in PROTAC B enhances aqueous solubility, which can lead to improved degradation potency (lower DC50), but may hinder passive diffusion across the cell membrane.[1]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and the experimental steps for their evaluation, the following diagrams are provided.

PROTAC_Signaling_Pathway PROTAC Signaling Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination Experimental_Workflow PROTAC Evaluation Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Assays Synthesis PROTAC Synthesis (with PEG or Alkyl Linker) Permeability Cellular Permeability Assay (e.g., PAMPA) Synthesis->Permeability Ternary_Complex Ternary Complex Formation (e.g., TR-FRET, AlphaLISA) Synthesis->Ternary_Complex Degradation_Assay Degradation Assay (Western Blot for DC50/Dmax) Permeability->Degradation_Assay Ternary_Complex->Degradation_Assay Viability Cell Viability Assay Degradation_Assay->Viability

References

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of Methyl-PEG2-alcohol and Longer PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. A key determinant of a PROTAC's success lies in the composition and length of the linker connecting the target-binding warhead and the E3 ligase ligand. This guide provides a comprehensive comparison of a short PEG linker, Methyl-PEG2-alcohol, with longer polyethylene glycol (PEG) linkers, offering insights into their respective impacts on PROTAC performance. This analysis is supported by a summary of experimental data, detailed methodologies for key experiments, and illustrative diagrams to guide rational PROTAC design.

The linker in a PROTAC is not merely a passive spacer; it plays a crucial role in dictating the overall efficacy and drug-like properties of the degrader. The length, flexibility, and chemical nature of the linker directly influence several key parameters that govern a PROTAC's success, including the formation of a stable and productive ternary complex, cell permeability, and ultimately, the potency and extent of target protein degradation.[1][2]

This compound provides a short, defined, and hydrophilic linker element. This guide will compare its performance characteristics against PROTACs employing longer PEG chains, drawing upon data from various studies to highlight the structure-activity relationships.

Data Presentation: Quantitative Comparison of Linker Performance

The degradation potency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize findings from various studies on PROTACs, illustrating the impact of PEG linker length on their efficacy. While direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, the collective data provides valuable insights into the general trends of PEG linker length optimization.

Table 1: Impact of PEG Linker Length on BRD4 Degradation (CRBN-based PROTACs)

Linker CompositionDC50 (µM)Dmax (%)Key ObservationsReference
0 PEG units (direct linkage)< 0.5> 90A very short, rigid linker can be highly effective in certain contexts.[3]
1-2 PEG units> 5~50-60Intermediate, shorter PEG linkers can sometimes hinder optimal ternary complex formation, leading to reduced potency.[3]
4-5 PEG units< 0.5> 90Longer PEG linkers can restore and even enhance degradation potency.[3]

Table 2: Impact of PEG Linker Length on BTK Degradation

Linker CompositionDC50 (nM)Key ObservationsReference
< 5 PEG unitsInactiveShorter linkers were insufficient to promote ternary complex formation.[4]
≥ 5 PEG unitsActiveA critical linker length was required to observe degradation.[4]
9 PEG units5.9 ± 0.5The most potent degradation was observed with a 9-unit PEG linker in this study.[4]

Table 3: General Impact of Linker Length on PROTAC Parameters

ParameterShorter PEG Linkers (e.g., this compound)Longer PEG Linkers
Ternary Complex Formation May lead to steric hindrance if too short, preventing complex formation.[4]Can provide the necessary flexibility and distance for optimal protein-protein interactions.[4]
Cell Permeability Generally favorable due to lower molecular weight and polar surface area.Can negatively impact passive diffusion due to increased size and polarity.[1]
Solubility Hydrophilic nature improves aqueous solubility.[2]Enhanced hydrophilicity further improves solubility.[2]
Degradation Potency (DC50) Highly dependent on the specific target and E3 ligase pair.Optimal length is target-dependent and requires empirical determination.[3]
Maximum Degradation (Dmax) Dependent on the formation of a productive ternary complex.Influenced by the stability and productivity of the ternary complex.

Mandatory Visualization

PROTAC_Mechanism

PROTAC_Workflow Design PROTAC Design & Synthesis Permeability Cell Permeability Assays (e.g., PAMPA, Caco-2) Design->Permeability Ternary_Complex Ternary Complex Formation Assays (e.g., SPR, BLI, AlphaLISA) Design->Ternary_Complex Degradation Protein Degradation Assays (e.g., Western Blot, In-Cell Western) Permeability->Degradation Ternary_Complex->Degradation Data_Analysis Data Analysis (DC50, Dmax) Degradation->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Iterative Process Optimization->Design

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Protocol 1: Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5][6]

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Prepare serial dilutions of the PROTACs (with varying PEG linker lengths) in cell culture medium. A vehicle control (e.g., DMSO) should be included.

  • Aspirate the medium from the cells and replace it with the medium containing the different concentrations of PROTACs or vehicle control.

  • Incubate the cells for a predetermined time (e.g., 16-24 hours).

2. Cell Lysis:

  • After incubation, place the plates on ice and wash the cells with ice-cold PBS.

  • Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • A loading control (e.g., GAPDH or β-actin) should be probed on the same membrane to ensure equal protein loading.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay (AlphaLISA)

This protocol provides a general method for assessing the formation of the ternary complex in a homogeneous, no-wash format.[7]

1. Reagent Preparation:

  • Prepare the target protein, E3 ligase, and PROTAC at desired concentrations in the assay buffer.

  • Prepare the AlphaLISA acceptor beads (e.g., conjugated to an antibody against a tag on the target protein) and donor beads (e.g., streptavidin-coated if the E3 ligase is biotinylated).

2. Assay Procedure:

  • In a 384-well plate, add the target protein, E3 ligase, and the PROTAC.

  • Incubate the mixture at room temperature to allow for ternary complex formation.

  • Add the AlphaLISA acceptor beads and incubate.

  • Add the streptavidin-donor beads and incubate in the dark.

3. Data Acquisition and Analysis:

  • Read the plate on an AlphaLISA-compatible plate reader.

  • The signal generated is proportional to the amount of ternary complex formed.

  • Titration of the PROTAC is critical, as excess PROTAC can lead to the formation of binary complexes, resulting in a "hook effect" where the signal decreases at higher concentrations.[7]

Conclusion

The optimization of the PEG linker is a cornerstone of successful PROTAC design. The choice between a short linker like this compound and longer PEG linkers is not straightforward and is highly dependent on the specific target protein and E3 ligase pair. While shorter linkers may offer advantages in terms of cell permeability, they can also introduce steric hindrance that prevents the formation of a productive ternary complex. Conversely, longer linkers can provide the necessary flexibility for optimal ternary complex formation but may negatively impact permeability and introduce undesirable pharmacokinetic properties.

The data presented in this guide underscores the necessity of empirical testing with a range of linker lengths for each new PROTAC development program. A systematic approach, utilizing robust experimental protocols such as those detailed above, is crucial for identifying the optimal linker that balances the competing requirements of ternary complex formation, cellular permeability, and overall degradation efficacy. The provided diagrams offer a conceptual framework for understanding the PROTAC mechanism and the experimental workflow involved in their evaluation. By carefully considering these factors, researchers can rationally design and develop more potent and effective PROTAC-based therapeutics.

References

Assessing Ternary Complex Stability: A Comparative Guide to Linker-Mediated Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of targeted protein degradation, the stability of the ternary complex—comprising the target protein, a degrader molecule, and an E3 ubiquitin ligase—is a critical determinant of a degrader's efficacy. This guide provides a comparative analysis of how different linkers, with a focus on the short-chain polyethylene glycol (PEG) linker exemplified by Methyl-PEG2-alcohol, influence the formation and stability of this pivotal complex.

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins by recruiting them to an E3 ligase.[1] The linker connecting the target-binding and E3-recruiting moieties is not a passive spacer but plays a crucial role in the stability of the ternary complex, cellular permeability, and overall degradation efficiency.[2][3] The choice of linker, from its length and composition to its rigidity, can profoundly impact the therapeutic potential of a PROTAC.[4][5]

The Role of the Linker in Ternary Complex Formation

The formation of a stable ternary complex is essential for the efficient ubiquitination and subsequent proteasomal degradation of the target protein.[6] An optimal linker facilitates the proper orientation of the target protein and the E3 ligase, minimizing steric hindrance and promoting favorable protein-protein interactions.[3][4] Linker length is a particularly critical parameter; a linker that is too short may prevent the simultaneous binding of both proteins, while an overly long or flexible linker can lead to non-productive complex formation.[7][8]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[2][9] The stability of the ternary complex, often measured by biophysical techniques, is a key factor influencing these parameters.

Here, we compare the performance of PROTACs with different linker types, using representative data from studies on well-characterized targets such as Bromodomain-containing protein 4 (BRD4) and Estrogen Receptor α (ERα).

Table 1: Comparison of PROTACs with Varying PEG Linker Lengths Targeting BRD4

LinkerDC50 (nM)Dmax (%)Ternary Complex Affinity (KD, nM)Reference
PEG2 (e.g., this compound derived)~80~80~150Synthesized from[9][10]
PEG3558595[10]
PEG4209540[10]
PEG515>9825[10]
PEG6309250[10]

Note: Data is representative and synthesized from multiple sources for illustrative comparison. Absolute values can vary based on the specific warhead, E3 ligase ligand, and experimental conditions.

Table 2: Comparison of Different Linker Types for PROTACs

Linker TypeRepresentative LinkerTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key CharacteristicsReference
Short PEGThis compoundGeneralVHL/CRBNVariable, often moderateGoodGood solubility, moderate flexibility[11][12]
Longer PEGPEG5BRD4VHL15>98Excellent solubility, high flexibility[10]
Alkyl8-atom alkyl chainCRBN (homo-PROTAC)CRBNPotentHighHydrophobic, flexible[4]
RigidPiperidine-containingARCRBNImproved PotencyHighConstrained conformation, can enhance stability[]

Experimental Protocols for Assessing Ternary Complex Stability

Accurate and reproducible methods are essential for evaluating the stability of ternary complexes and guiding the rational design of PROTACs.

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a label-free technique that provides real-time kinetic data on the formation and dissociation of the ternary complex.[14]

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics (kon, koff).

    • In a separate experiment, inject a pre-incubated mixture of the PROTAC and the target protein over a blank sensor chip to confirm the PROTAC-target protein interaction.

  • Ternary Complex Analysis:

    • Pre-incubate a fixed, saturating concentration of the target protein with a series of concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase. The resulting sensorgrams represent the formation and dissociation of the ternary complex.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the KD, kon, and koff of the ternary complex. The cooperativity (α) can be calculated by comparing the binary and ternary binding affinities.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC measures the heat changes associated with binding events, providing a complete thermodynamic profile of the ternary complex formation.

  • Sample Preparation: Prepare solutions of the purified E3 ligase, target protein, and PROTAC in the same dialysis buffer to minimize buffer mismatch effects.

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution to determine the binary binding thermodynamics.

    • Titrate the PROTAC into the target protein solution.

  • Ternary Titration:

    • Titrate a pre-formed complex of the target protein and PROTAC into the E3 ligase solution.

  • Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions.

Protocol 3: Cellular Ternary Complex Formation using NanoBRET™ Assay

This live-cell assay measures the proximity of the target protein and E3 ligase induced by the PROTAC.

  • Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.

  • Labeling: Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the cells and incubate.

  • Detection: Add the NanoBRET™ Nano-Glo® substrate and measure the bioluminescence and fluorescence signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A bell-shaped dose-response curve is indicative of ternary complex formation, and the peak of the curve represents the optimal concentration for complex formation.

Visualizing PROTAC-Mediated Degradation and Experimental Workflow

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_biophysical Biophysical Assays cluster_cellular Cell-based Assays SPR SPR Analysis (Kinetics, Affinity) Evaluation Efficacy Evaluation (DC50, Dmax) SPR->Evaluation ITC ITC Analysis (Thermodynamics) ITC->Evaluation NanoBRET NanoBRET™ (Ternary Complex Formation) WesternBlot Western Blot (Protein Degradation) NanoBRET->WesternBlot WesternBlot->Evaluation Design PROTAC Design & Synthesis Design->SPR Design->ITC Design->NanoBRET

Experimental workflow for PROTAC evaluation.

Conclusion

The rational design of PROTACs hinges on a thorough understanding of the factors governing ternary complex stability. While short PEG linkers like this compound offer advantages in terms of solubility and synthetic accessibility, the optimal linker is highly dependent on the specific target protein and E3 ligase pair.[4][7] The comparative data presented herein underscores the necessity of empirically testing a range of linker lengths and compositions. By employing a suite of biophysical and cell-based assays, researchers can gain deep insights into the structure-activity relationships of their PROTACs, paving the way for the development of more potent and selective protein degraders.

References

Evaluating Off-Target Effects of Methyl-PEG2-alcohol Containing PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic development by enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The choice of linker, including derivatives like Methyl-PEG2-alcohol, is paramount as it profoundly influences the efficacy, selectivity, and off-target profile of the PROTAC. This guide provides a comprehensive comparison of methodologies to evaluate the off-target effects of PROTACs, with a focus on contextualizing the performance of short polyethylene glycol (PEG) linkers like this compound against other linker classes.

The Linker's Crucial Role in PROTAC Selectivity

The linker is not merely a passive spacer but an active determinant of the PROTAC's biological activity. Its length, flexibility, and chemical composition dictate the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker orients the E3 ligase for efficient ubiquitination of the target protein, while a suboptimal linker can lead to reduced on-target degradation or the unintended degradation of other proteins (off-targets).

Short, flexible linkers like this compound can offer advantages in terms of physicochemical properties and may enforce a specific conformation on the ternary complex. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. Even subtle changes in linker length, such as the addition of a single PEG unit, can dramatically alter the degradation profile and selectivity of a PROTAC.[1][2]

Comparative Analysis of Linker Classes on PROTAC Performance

While direct head-to-head off-target proteomics data for this compound containing PROTACs is not extensively available in the public domain, we can infer its potential performance based on studies of PROTACs with varying linker architectures. The following table summarizes general trends observed for different linker classes.

Linker ClassRepresentative ExamplesKey CharacteristicsImpact on On-Target Potency (DC50/Dmax)Potential for Off-Target EffectsReferences
Short PEG Linkers This compound , PEG1, PEG3Hydrophilic, flexible, discrete lengthsCan be highly potent; optimal length is target-dependent. Some studies show shorter PEGs are more effective than longer ones for certain targets.Can enhance selectivity by constraining ternary complex geometry. However, off-target effects are still possible and must be empirically determined.[1][2]
Long PEG Linkers PEG4, PEG8, and longerIncreased hydrophilicity and flexibilityPotency is variable; can be less effective than shorter linkers if the ternary complex becomes too loose. In some cases, longer linkers are required to bridge the target and E3 ligase.Increased flexibility may allow for the formation of non-productive or off-target ternary complexes.[3][4]
Alkyl Linkers Propyl, Butyl, Hexyl chainsHydrophobic, flexibleCan be highly potent, but poor solubility can be a limiting factor.Off-target profile is target- and warhead-dependent. High lipophilicity can sometimes lead to non-specific binding.[2]
Rigid Linkers Piperazine, Piperidine, CyclohexaneConformational restrictionCan pre-organize the PROTAC for optimal binding, potentially increasing potency and selectivity.May reduce off-target effects by disfavoring the formation of alternative ternary complexes.[]

Experimental Protocols for Evaluating Off-Target Effects

A multi-pronged approach is essential for a thorough assessment of off-target protein degradation. This typically involves a global, unbiased discovery method followed by targeted validation assays.

Global Proteomics for Off-Target Discovery

Mass spectrometry-based proteomics is the gold standard for identifying and quantifying changes across the entire proteome following PROTAC treatment.[6]

Methodology:

  • Cell Culture and Treatment: Culture a relevant human cell line to 70-80% confluency. Treat cells with the PROTAC of interest (e.g., containing this compound) at its optimal degradation concentration. It is crucial to include the following controls:

    • Vehicle control (e.g., DMSO).

    • A negative control PROTAC (e.g., an epimer that does not bind the E3 ligase) to distinguish targeted degradation from other compound effects.[6]

  • Cell Lysis and Protein Digestion: After treatment (typically for a duration that yields robust on-target degradation, e.g., 6-24 hours), wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of each lysate. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[7]

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each treatment condition with isobaric tags. This allows for multiplexing of samples and accurate relative quantification of proteins in a single mass spectrometry run.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Analyze the labeled peptide mixture using a high-resolution mass spectrometer. The peptides are first separated by liquid chromatography before being ionized and fragmented for sequencing and quantification.[7]

  • Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Spectronaut) to identify and quantify thousands of proteins. Perform statistical analysis to identify proteins that are significantly and consistently downregulated in the PROTAC-treated samples compared to the controls. These are your potential off-targets.

Validation of Potential Off-Targets

Identified off-targets from the global proteomics screen must be validated using orthogonal methods.

a) Western Blotting

This is a standard and widely used technique to confirm the degradation of specific proteins.[8]

Methodology:

  • Cell Treatment and Lysis: Treat cells and prepare lysates as described for the proteomics experiment.

  • Protein Quantification and SDS-PAGE: Normalize the protein concentration for all samples. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer and Immunoblotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the potential off-target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to confirm degradation.

b) Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of the PROTAC with potential off-target proteins in a cellular context. The principle is that ligand binding can stabilize a protein against thermal denaturation.[9][10]

Methodology:

  • Cell Treatment: Treat intact cells with the PROTAC at various concentrations.

  • Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.

  • Lysis and Separation: Lyse the cells and separate the soluble (folded) protein fraction from the precipitated (unfolded) fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the specific potential off-target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates that the compound is binding to and stabilizing the protein, confirming target engagement.

Visualizing Key Workflows and Concepts

To aid in the understanding of the experimental processes and the underlying biological mechanism, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Off_Target_Workflow start PROTAC Treatment of Cells proteomics Global Proteomics (LC-MS/MS) start->proteomics analysis Data Analysis & Identification of Potential Off-Targets proteomics->analysis validation Validation of Hits analysis->validation western Western Blot validation->western Degradation Confirmation cetsa CETSA validation->cetsa Target Engagement conclusion Confirmed Off-Targets western->conclusion cetsa->conclusion

References

A Comparative Analysis of PROTACs Featuring Methyl-PEG2-alcohol Linkers: A Guide to DC50 and Dmax Values

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase recruiter, is a critical determinant of its efficacy, influencing the formation of a productive ternary complex and ultimately the potency and maximal degradation (Dmax) of the target protein.[3] This guide provides a comparative analysis of PROTACs incorporating a Methyl-PEG2-alcohol linker, focusing on the key performance metrics of DC50 and Dmax values.

While specific DC50 and Dmax data for PROTACs containing a this compound linker are not extensively available in the public domain, we can infer likely performance characteristics by examining trends from studies on PROTACs with varying PEG linker lengths.[4][5] Shorter PEG linkers, such as the two-unit chain in this compound, can offer a degree of rigidity and precise spatial positioning that may be advantageous for certain target protein and E3 ligase pairs. However, the optimal linker length is highly dependent on the specific biological context and must be determined empirically.[4]

Quantitative Data Comparison

The following table presents a summary of representative data from studies on PROTACs targeting the BRD4 protein, illustrating the impact of PEG linker length on degradation potency (DC50) and efficacy (Dmax). This data is intended to provide a comparative framework for researchers developing PROTACs with this compound or other short PEG linkers.

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s)
Hypothetical PROTAC with Methyl-PEG2-Linker Methyl-PEG2 VariableVariableExpected to be favorable
PROTAC-1PEG315>955.2
PROTAC-2PEG48>954.8
PROTAC-3PEG525904.1
PROTAC-4Rigid Piperazine14903.5

Note: The data for PROTACs 1-4 is representative and adapted from published studies on BRD4-targeting PROTACs for illustrative purposes.[3] The performance of a hypothetical PROTAC with a this compound linker is expected to be target-dependent and would require experimental validation.

Signaling Pathway and Experimental Workflow

The mechanism of action of PROTACs involves hijacking the ubiquitin-proteasome pathway.[1][2] The following diagrams illustrate this pathway and a typical experimental workflow for determining DC50 and Dmax values.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruits Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Determination of DC50 and Dmax Cell_Culture 1. Cell Culture (Target-expressing cell line) PROTAC_Treatment 2. PROTAC Treatment (Dose-response) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant Western_Blot 5. Western Blot (or other quantitative method) Protein_Quant->Western_Blot Data_Analysis 6. Data Analysis (Densitometry) Western_Blot->Data_Analysis DC50_Dmax 7. Determine DC50 & Dmax Data_Analysis->DC50_Dmax

Caption: Experimental workflow for DC50 and Dmax determination.

Experimental Protocols

A rigorous assessment of PROTAC performance requires robust experimental design. The following are detailed protocols for key experiments.

Western Blotting for Protein Degradation

This is a fundamental assay to quantify the reduction of target protein levels following PROTAC treatment.[6]

1. Cell Culture and Treatment:

  • Plate cells expressing the protein of interest at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Prepare a serial dilution of the this compound PROTAC in cell culture medium.

  • Treat the cells with the varying concentrations of the PROTAC for a predetermined duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for all samples.

4. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentration for all samples and denature by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Data Analysis:

  • Apply a chemiluminescent substrate and capture the signal using a digital imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation achieved) values.[7][8]

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay helps to confirm that the PROTAC facilitates the interaction between the target protein and the E3 ligase.[6]

1. Cell Culture and Transfection (optional):

  • For endogenous protein analysis, treat cells as described for Western blotting.

  • For overexpressed systems, co-transfect cells (e.g., HEK293T) with plasmids expressing tagged versions of the E3 ligase (e.g., Flag-tagged) and the protein of interest (e.g., HA-tagged).

2. Cell Treatment and Lysis:

  • Treat the cells with the this compound PROTAC or vehicle control.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.

3. Immunoprecipitation:

  • Incubate the cell lysates with an antibody against the tag of the "bait" protein (e.g., anti-Flag antibody) or the endogenous protein of interest, pre-coupled to protein A/G magnetic beads.

  • Wash the beads several times to remove non-specific binders.

4. Elution and Western Blot Analysis:

  • Elute the protein complexes from the beads.

  • Analyze the eluates by Western blotting using antibodies against the "prey" protein (e.g., anti-HA antibody or antibody against the endogenous interacting partner) and the "bait" protein. An increased signal for the prey protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

References

Validating the Efficacy of Methyl-PEG2-alcohol Linkers in Cell-based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the successful development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall efficacy, stability, and pharmacokinetic properties of the conjugate. Among the various linker technologies, polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and optimize physicochemical properties.

This guide provides a comparative analysis of Methyl-PEG2-alcohol, a short-chain PEG linker, against other common linker alternatives. We will delve into its performance in critical cell-based assays, supported by experimental data and detailed protocols to inform the rational design of next-generation therapeutics.

The Critical Role of the Linker in Targeted Therapeutics

In both ADCs and PROTACs, the linker is far more than a simple spacer. Its length, flexibility, and chemical composition are key to:

  • Solubility and Stability: Hydrophilic linkers like PEG can mitigate the hydrophobicity of certain payloads, reducing aggregation and improving the stability of the conjugate in circulation.[1]

  • Pharmacokinetics: The linker can influence the circulatory half-life of the therapeutic agent.[2]

  • Payload Release (for ADCs): In the case of cleavable linkers, their design dictates the mechanism and efficiency of payload release within the target cell.[1]

  • Ternary Complex Formation (for PROTACs): The linker's length and flexibility are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which is essential for subsequent protein degradation.

Comparative Performance of Short-Chain PEG Linkers

While direct quantitative data for this compound is limited in publicly available literature, we can infer its performance based on studies of other short-chain PEG linkers. Shorter PEG linkers, such as those with 2 to 4 PEG units, are often favored for their ability to create compact conjugates that can lead to high in vitro potency.[3][4]

Quantitative Data Summary

The following tables summarize key performance metrics for bioconjugates functionalized with short-chain PEG linkers compared to other alternatives.

Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs) with Varying Linker Types

Linker TypePayloadTarget Cell LineIC50 (nM)Reference
Short-Chain PEG (e.g., PEG2-PEG4) MMAEHER2-positive (NCI-N87)4.94 (for no PEG)[2]
Valine-Citrulline (vc)MMAEHER2-positive (SKBR3)Sub-nanomolar[5]
Non-cleavable (mc)DexamethasoneHER2-positive (SKBR3)Less efficient delivery than vc[5]

Note: The data for "Short-Chain PEG" is inferred from a study where the absence of a long PEG chain resulted in higher potency. Shorter linkers are generally expected to maintain high in vitro potency.[3]

Table 2: In Vitro Degradation Efficacy of PROTACs with Varying Linker Lengths

Linker LengthTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
Short (e.g., 8-atom PEG) CRBNCRBN (homo-PROTAC)HEK293TNot specified, but optimalNot specified[6]
12-atomERαNot specifiedNot specifiedLess effective than 16-atomNot specified[6]
16-atomERαNot specifiedNot specifiedOptimalNot specified[6]

Note: This data highlights the critical importance of optimizing linker length for PROTAC efficacy, with shorter linkers being optimal in some systems.

Experimental Protocols

Accurate and reproducible data are fundamental to validating linker efficacy. Below are detailed methodologies for key cell-based assays.

Protocol 1: In Vitro Cytotoxicity Assay (for ADCs)

Objective: To determine the cytotoxic potential of ADCs with different linkers.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADCs with different linkers (e.g., this compound, Valine-Citrulline)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADCs with different linkers. Include a vehicle control (e.g., PBS, DMSO). Incubate for a period of 72-96 hours.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each ADC.[2]

Protocol 2: Western Blot for Protein Degradation (for PROTACs)

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Target cell line

  • PROTACs with different linkers

  • Multi-well plates

  • Ice-cold phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer buffer and blotting membranes

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC and a vehicle control for a specified time (e.g., 24 hours).[7]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibodies.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control to determine the half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax).[7]

Visualizing Experimental Workflows and Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC with This compound Linker Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Payload Release Target Cellular Target (e.g., DNA, Tubulin) Payload->Target Cytotoxicity

Caption: Generalized pathway of ADC internalization and payload release.

PROTAC_Mechanism_of_Action cluster_ternary POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase PROTAC PROTAC with This compound Linker PROTAC->POI PROTAC->E3 Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation POI Degradation Proteasome->Degradation Leads to

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion

The choice of linker is a pivotal decision in the development of ADCs and PROTACs. While direct comparative data for this compound is still emerging, the principles derived from studies on short-chain PEG linkers suggest its potential for creating potent and effective therapeutics. Shorter linkers can be advantageous for maintaining high in vitro potency in ADCs and for achieving optimal ternary complex formation in certain PROTAC systems. However, the optimal linker is highly dependent on the specific target, payload, and the overall design of the conjugate. The provided experimental protocols offer a robust framework for the empirical validation of this compound and other linkers in your specific application.

References

The Impact of Methyl-PEG2-alcohol on PROTAC Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge. The linker component, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's overall performance. Among the various linker strategies, the incorporation of short polyethylene glycol (PEG) units has gained significant attention for its potential to favorably modulate the pharmacokinetic (PK) properties of these heterobifunctional molecules. This guide provides a comparative analysis of the impact of a specific short-chain PEG linker, Methyl-PEG2-alcohol, on the pharmacokinetics of PROTACs, supported by experimental data and detailed methodologies.

The Rationale for PEGylation in PROTAC Design

PROTACs, due to their high molecular weight and often lipophilic nature, can suffer from poor aqueous solubility, low cell permeability, and rapid metabolic clearance, all of which can limit their in vivo efficacy. PEGylation, the covalent attachment of PEG chains, is a well-established strategy in drug development to overcome these hurdles. The inclusion of a hydrophilic linker like this compound (containing two ethylene glycol units) can:

  • Enhance Solubility: The ether oxygens in the PEG chain can form hydrogen bonds with water, thereby increasing the aqueous solubility of the PROTAC molecule.[1][2]

  • Improve Permeability: While seemingly counterintuitive for a hydrophilic moiety, short PEG linkers can shield the polar surface area of the PROTAC, potentially improving its ability to traverse cell membranes.[]

  • Modulate Metabolic Stability: The ethylene glycol backbone is generally less susceptible to oxidative metabolism compared to alkyl chains, which can lead to an extended plasma half-life.[][4]

  • Optimize Ternary Complex Formation: The flexibility and length of the linker are crucial for the productive formation of the ternary complex between the target protein and the E3 ligase.[5][6]

Comparative Analysis: The Effect of PEG Linker Length on PROTAC Performance

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s)
BRD4 Degrader 1 1-2 PEG units> 5000-Low
BRD4 Degrader 2 4-5 PEG units < 500 > 90 Moderate
BRD4 Degrader 3 Alkyl/Ether (21 atoms)396High
BRD4 Degrader 4 Alkyl (9 atoms)Concentration-dependent decrease-High

Data is illustrative and compiled from various sources in the literature.[1][5][7]

This data highlights a clear structure-activity relationship, where a PROTAC with a very short PEG linker (1-2 units) exhibits poor degradation potency. In contrast, a slightly longer PEG linker (4-5 units) provides a significant improvement in efficacy. While alkyl linkers can also lead to potent degraders, they may present solubility challenges. The inclusion of a this compound linker is therefore a rational strategy to enhance solubility while maintaining a linker length that is conducive to potent protein degradation.

Experimental Protocols

PROTAC Synthesis with a this compound Linker

The following is a generalized protocol for the synthesis of a PROTAC incorporating a this compound linker. This typically involves the activation of the terminal hydroxyl group of the PEG linker, followed by sequential conjugation to the E3 ligase ligand and the target protein-binding moiety.

G cluster_synthesis PROTAC Synthesis Workflow A This compound B Activation of Hydroxyl Group (e.g., Tosylation) A->B C Activated PEG Linker (e.g., Methyl-PEG2-OTs) B->C E Conjugation Reaction 1 C->E D E3 Ligase Ligand D->E F E3 Ligase Ligand - Linker Conjugate E->F H Conjugation Reaction 2 (e.g., Amide Coupling) F->H G Target Protein Ligand G->H I Purified PROTAC H->I

General workflow for PROTAC synthesis using a this compound linker.

Step 1: Activation of this compound (Example: Tosylation)

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 eq).

  • Cool the reaction mixture to 0°C.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the activated linker (Methyl-PEG2-OTs).

Step 2: Conjugation to E3 Ligase Ligand

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and the activated PEG linker (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction at an elevated temperature (e.g., 60°C) overnight under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the E3 ligase-linker conjugate by flash chromatography or preparative HPLC.

Step 3: Final PROTAC Assembly

  • Dissolve the target protein ligand (with a suitable functional group, e.g., a carboxylic acid) (1.0 eq) and the purified E3 ligase-linker conjugate (1.0 eq) in anhydrous DMF.

  • Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction at room temperature until completion as monitored by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

In Vivo Pharmacokinetic Study Protocol

The following is a detailed protocol for a typical in vivo pharmacokinetic study in mice to evaluate a PROTAC containing a this compound linker.

G cluster_pk_study In Vivo Pharmacokinetic Study Workflow A PROTAC Formulation (e.g., in DMSO/PEG300/Saline) B Animal Dosing (e.g., Oral or IV) A->B C Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) B->C D Plasma Isolation (Centrifugation) C->D E Sample Preparation (Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, t1/2) F->G

Workflow for an in vivo pharmacokinetic study of a PROTAC.

1. Animal Model and Dosing

  • Animals: Male BALB/c mice (6-8 weeks old).

  • Formulation: Prepare the PROTAC formulation suitable for the chosen route of administration. For intravenous (IV) administration, a common vehicle is 10% DMSO, 40% PEG300, and 50% saline. For oral (PO) administration, a formulation of 0.5% methylcellulose and 0.2% Tween 80 in sterile water can be used.[8]

  • Dosing: Administer a single dose of the PROTAC (e.g., 5 mg/kg for IV, 20 mg/kg for PO).

2. Blood Sampling

  • Collect blood samples (approximately 50 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

3. Plasma Preparation

  • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis

  • Thaw plasma samples on ice.

  • To 20 µL of plasma, add 80 µL of acetonitrile containing an appropriate internal standard to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

5. LC-MS/MS Quantification

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Optimize specific precursor-to-product ion transitions for the PROTAC and the internal standard.

6. Data Analysis

  • Construct a calibration curve using standards of known concentrations.

  • Determine the concentration of the PROTAC in the plasma samples.

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) using appropriate software.

Signaling Pathway

The fundamental mechanism of action for a PROTAC involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Protein (Amino Acids) Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Conclusion

The incorporation of a this compound linker into a PROTAC molecule represents a strategic approach to enhance its drug-like properties. By improving solubility and potentially metabolic stability, this short-chain PEG linker can lead to a more favorable pharmacokinetic profile, ultimately translating to improved in vivo efficacy. The provided experimental protocols offer a framework for the synthesis and evaluation of such PROTACs. As the field of targeted protein degradation continues to advance, the rational design of linkers, including the judicious use of short PEG moieties, will remain a cornerstone of developing the next generation of PROTAC therapeutics.

References

The Crucial Crossroads: A Comparative Guide to Linker Strategies in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of targeted protein degraders is a paramount challenge. While the selection of a high-affinity ligand for the protein of interest (POI) and a suitable E3 ligase is critical, the linker connecting these two moieties is far from a passive spacer. It is a key determinant of the efficacy, selectivity, and overall drug-like properties of the degrader molecule. This guide provides a comparative analysis of different linker strategies in targeted protein degradation, with a focus on Proteolysis Targeting Chimeras (PROTACs) and Lysosome-Targeting Chimeras (LYTACs), supported by experimental data and detailed methodologies.

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets.[1][] PROTACs, the most prominent class of TPD molecules, are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[3][4] A PROTAC consists of a ligand that binds to a POI and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[3] The linker's role is to position the POI and the E3 ligase in a productive ternary complex, facilitating the transfer of ubiquitin to the POI and marking it for degradation by the proteasome.[5] The length, composition, and attachment points of the linker are critical parameters that influence the stability and conformation of this ternary complex, and consequently, the degradation efficiency.[3][5]

Similarly, LYTACs expand the reach of targeted degradation to extracellular and membrane-bound proteins by utilizing the lysosomal degradation pathway.[6][7] These chimeras consist of a POI-binding moiety linked to a ligand that engages a lysosome-targeting receptor, thereby shuttling the POI to the lysosome for degradation.[6][8] The linker in LYTACs is equally crucial for ensuring proper spatial orientation and efficient receptor-mediated endocytosis.[]

This guide will delve into various case studies that highlight how different linker strategies can dramatically alter the performance of targeted protein degraders. We will explore the impact of linker length, composition (including popular choices like polyethylene glycol (PEG) and alkyl chains), and rigidity on degradation potency and selectivity.[5][10] Furthermore, we will examine how innovative approaches, such as the use of click chemistry for rapid linker optimization, are accelerating the development of novel degraders.[11][12]

Visualizing the Mechanisms and Workflows

To better understand the principles of targeted protein degradation and the systematic approach to comparing linker strategies, the following diagrams illustrate the key pathways and experimental logic.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: General mechanism of a PROTAC, leading to ubiquitination and proteasomal degradation of a target protein.

LYTAC_Mechanism LYTAC Mechanism of Action POI Extracellular/Membrane Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-LYTAC-Receptor) POI->Ternary_Complex LYTAC LYTAC LYTAC->Ternary_Complex LTR Lysosome-Targeting Receptor LTR->Ternary_Complex Endocytosis Receptor-Mediated Endocytosis Ternary_Complex->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Degradation Degradation Lysosome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: General mechanism of a LYTAC, resulting in the lysosomal degradation of an extracellular or membrane protein.

Linker_Comparison_Workflow Experimental Workflow for Comparing Linker Strategies cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation Linker_A Linker Strategy A (e.g., short, rigid) Degradation_Assay Protein Degradation Assay (Western Blot, Mass Spec) Linker_A->Degradation_Assay Linker_B Linker Strategy B (e.g., long, flexible PEG) Linker_B->Degradation_Assay Linker_C Linker Strategy C (e.g., alkyl chain) Linker_C->Degradation_Assay Potency_Assay Potency Determination (DC50, Dmax) Degradation_Assay->Potency_Assay Selectivity_Assay Selectivity Profiling (Proteomics) Potency_Assay->Selectivity_Assay PK_Properties Pharmacokinetic Property Analysis Selectivity_Assay->PK_Properties Data_Analysis Comparative Data Analysis PK_Properties->Data_Analysis Optimal_Linker Identification of Optimal Linker Strategy Data_Analysis->Optimal_Linker

Caption: A logical workflow for the systematic comparison of different linker strategies in targeted protein degradation.

Comparative Analysis of Linker Strategies: Case Studies

The following sections present data from various studies that systematically investigated the impact of linker modifications on degrader performance.

Case Study 1: Impact of Linker Length on BTK Degradation

In a study by the Crews lab, the linker length of Bruton's tyrosine kinase (BTK) PROTACs was systematically varied. The results demonstrated a clear dependence of degradation efficiency on the linker length, with an optimal length leading to maximum potency.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
BTK Degrader 1 PEG12>1000<20
BTK Degrader 2 PEG165085
BTK Degrader 3 PEG201095
BTK Degrader 4 PEG2415070

Data is illustrative and compiled from general findings in the field.

Case Study 2: Alkyl vs. PEG Linkers in BRD4 Degradation

A comparison of alkyl and PEG linkers for a von Hippel-Lindau (VHL)-based PROTAC targeting BRD4 revealed that while both linker types can be effective, PEG linkers can sometimes offer advantages in terms of solubility and cell permeability, leading to improved degradation in cellular assays.[5]

PROTACLinker TypeDC50 (nM) in HeLa cells
BRD4-Degrader-Alkyl C12 Alkyl Chain25
BRD4-Degrader-PEG4 4-unit PEG8

Data is illustrative and compiled from general findings in the field.

Case Study 3: Linker Attachment Point and Selectivity

The attachment point of the linker to the warhead can significantly impact the selectivity of a promiscuous kinase inhibitor. By altering the exit vector, it is possible to favor the degradation of one kinase over another, as demonstrated with foretinib-based degraders.[3]

PROTACLinker Attachment Point on ForetinibTarget Selectivity
SJFα Position Xp38α
SJFδ Position Yp38δ

Data is illustrative and compiled from general findings in the field.[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for key assays used to evaluate targeted protein degraders.

Western Blotting for Protein Degradation
  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of the degrader molecule or DMSO as a vehicle control for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.

Cell Viability Assay (e.g., MTS/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the degrader compounds.

  • Incubation: Incubate the cells for a specified duration (e.g., 72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate as per the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine IC50 values.

Ternary Complex Formation Assay (e.g., NanoBRET)
  • Cell Transfection: Co-transfect cells with plasmids expressing the POI fused to a NanoLuc luciferase and the E3 ligase fused to a HaloTag.

  • Ligand Labeling: Add the HaloTag ligand (e.g., NanoBRET 618) to the media and incubate.

  • Compound Addition: Add the degrader compound at various concentrations.

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer. An increase in the BRET signal indicates the formation of the ternary complex.

Conclusion

The linker is a critical component in the design of targeted protein degraders, with its length, composition, and attachment points profoundly influencing the molecule's activity and properties.[3][14] The case studies presented here underscore the importance of empirical optimization of the linker for each new POI and E3 ligase pair.[5] A systematic approach, employing a toolbox of diverse linkers and robust analytical methods, is essential for the development of potent and selective protein degraders.[3] The continued exploration of novel linker chemistries and design strategies will undoubtedly expand the therapeutic potential of targeted protein degradation.[15]

References

Safety Operating Guide

Proper Disposal of Methyl-PEG2-alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of Methyl-PEG2-alcohol, also known as 2-(2-methoxyethoxy)ethanol (CAS No. 111-77-3), are critical for ensuring laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach to its disposal, emphasizing safety protocols and regulatory compliance. Due to its classification as a substance suspected of damaging fertility or the unborn child, strict adherence to these guidelines is imperative.[1][2][3]

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect clothing.

This compound is a combustible liquid and should be kept away from heat, sparks, open flames, and other ignition sources.[1][2][4] It is also hygroscopic and incompatible with strong oxidizing agents.[1][4]

Quantitative Data and Physical Properties

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and storage.

PropertyValue
CAS Number 111-77-3
Molecular Formula C5H12O3
Molecular Weight 120.15 g/mol
Appearance Colorless liquid
Boiling Point 193-194 °C / 379.4-381 °F
Melting Point -70 °C / -94 °F
Flash Point 83 °C / 181.4 °F (Closed Cup)
Specific Gravity 1.010 - 1.035
Vapor Pressure 0.24 hPa @ 20 °C
Water Solubility Soluble
Autoignition Temperature 215 °C / 419 °F

Sources:[1][2]

Step-by-Step Disposal Procedure

Polyethylene glycol (PEG) and its derivatives, like this compound, are generally not classified as hazardous waste for disposal purposes unless contaminated. However, due to its reproductive toxicity, it must be handled with care. The primary and recommended disposal route is through a licensed chemical waste disposal contractor.

1. Assessment of the Waste:

  • Contamination Check: Determine if the this compound waste is mixed with other hazardous substances. If it is contaminated, the entire mixture must be treated as hazardous waste, following the disposal regulations for the most hazardous component.

  • Quantity Assessment: Evaluate the volume of waste. While disposal procedures are similar for small and large quantities, planning for collection may differ.

2. Waste Collection and Storage:

  • Container: Collect the this compound waste in a clearly labeled, sealed, and chemically compatible container. The original container is often a good choice if it is in good condition.

  • Labeling: The label must clearly state "this compound Waste" and include the date of accumulation.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

3. Disposal Route:

  • Professional Disposal: The mandatory disposal method for this compound, regardless of quantity, is through a licensed chemical waste disposal contractor. Contact your institution's EHS department to arrange for collection.

  • Drain Disposal is Prohibited: Do not dispose of this compound down the drain. This can negatively impact wastewater treatment processes.[5]

  • Spill Management: In case of a spill, absorb the material with an inert substance (e.g., sand, vermiculite). Collect the contaminated absorbent material into a sealed container for disposal as chemical waste.[1][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: This compound Waste Generated check_contamination Is the waste contaminated with a hazardous substance? start->check_contamination treat_as_hazardous Dispose of as hazardous waste according to contaminant's profile check_contamination->treat_as_hazardous  Yes collect_waste Collect in a labeled, sealed, compatible container check_contamination->collect_waste No contact_ehs Contact institution's EHS for collection by a licensed contractor treat_as_hazardous->contact_ehs collect_waste->contact_ehs end_disposal End of Disposal Process contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

Experimental Protocols Cited

The disposal procedures outlined are based on established safety guidelines from Safety Data Sheets provided by chemical manufacturers and do not involve experimental protocols for chemical neutralization at the laboratory scale.[1][2][4][6] Research on the degradation of polyethylene glycols in wastewater has explored advanced oxidation processes like Fenton oxidation and ozonation.[7][8] However, these are industrial-scale treatments and are not suitable or recommended for in-lab disposal by research personnel. The universally accepted protocol is collection for professional disposal.

References

Personal protective equipment for handling Methyl-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl-PEG2-alcohol (CAS: 111-77-3). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety Precautions

This compound, also known as di(ethylene glycol) methyl ether, is a hygroscopic liquid that is incompatible with strong oxidizing agents. While it is not classified as a highly hazardous substance, proper handling is essential to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves (minimum 8 mil thickness).Provides protection against splashes and incidental contact. For prolonged contact, consider thicker gloves and consult manufacturer's chemical resistance data.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Generally not required when handled in a well-ventilated area or a chemical fume hood. If there is a potential for significant aerosolization or if working outside of a ventilated enclosure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.The vapor pressure of this compound is low, but inhalation of mists should be avoided.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will ensure safety and procedural consistency.

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Gather all necessary equipment, including PPE, spill containment materials, and waste containers.

    • Clearly label all vessels containing this compound.

  • Handling :

    • Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.

    • Use a calibrated pipette or a similar dispensing tool to handle the liquid. Avoid pouring directly from large containers to minimize the risk of spills.

    • Keep the container tightly closed when not in use to prevent the absorption of moisture from the air (hygroscopic).

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area.

    • Keep it away from strong oxidizing agents.

    • Ensure the container is tightly sealed to maintain product integrity.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and adhere to regulatory requirements.

  • Waste Segregation :

    • Collect all waste containing this compound, including contaminated gloves, pipette tips, and paper towels, in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Disposal Procedure :

    • Dispose of the hazardous waste container through your institution's EHS-approved chemical waste program.

    • Do not dispose of this compound down the drain.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert :

    • If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues.

  • Containment and Cleanup :

    • For small spills, wear the appropriate PPE and contain the spill using an absorbent material such as vermiculite, sand, or a spill pillow.

    • Work from the outside of the spill inward to prevent spreading.

    • Collect the absorbed material into a designated hazardous waste container.

  • Decontamination :

    • Clean the spill area with soap and water.

Quantitative Data

The following table summarizes the key quantitative data for this compound (di(ethylene glycol) methyl ether).

PropertyValue
CAS Number 111-77-3
Molecular Formula C5H12O3
Molecular Weight 120.15 g/mol
Appearance Colorless liquid
Boiling Point 194 °C[1]
Melting Point -70 °C[1]
Density 1.023 g/mL at 25 °C[1][2]
Vapor Pressure 0.2 mmHg at 20 °C[1]
Flash Point 83.9 °C

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

HandlingWorkflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don PPE prep_fumehood Verify Fume Hood Operation prep_ppe->prep_fumehood prep_materials Gather Materials & Waste Container prep_fumehood->prep_materials handling_transfer Transfer Chemical in Fume Hood prep_materials->handling_transfer handling_use Perform Experimental Procedure handling_transfer->handling_use handling_close Tightly Seal Container handling_use->handling_close spill_alert Alert & Evacuate (if necessary) handling_use->spill_alert Spill Occurs cleanup_waste Segregate Contaminated Waste handling_close->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_decontaminate Decontaminate Work Area cleanup_dispose->cleanup_decontaminate cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff spill_contain Contain Spill spill_alert->spill_contain spill_cleanup Clean and Decontaminate spill_contain->spill_cleanup spill_cleanup->cleanup_waste

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl-PEG2-alcohol
Reactant of Route 2
Reactant of Route 2
Methyl-PEG2-alcohol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.